molecular formula C7H5ClN2 B1357548 7-Chloroimidazo[1,2-a]pyridine CAS No. 4532-25-6

7-Chloroimidazo[1,2-a]pyridine

Cat. No.: B1357548
CAS No.: 4532-25-6
M. Wt: 152.58 g/mol
InChI Key: NGHRUBVFDAKWBC-UHFFFAOYSA-N
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Description

7-Chloroimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C7H5ClN2 and its molecular weight is 152.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5ClN2/c8-6-1-3-10-4-2-9-7(10)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHRUBVFDAKWBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599277
Record name 7-Chloroimidazo[1,2-a]pyridine
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Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4532-25-6
Record name 7-Chloroimidazo[1,2-a]pyridine
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Record name 7-chloroimidazo[1,2-a]pyridine
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Foundational & Exploratory

7-Chloroimidazo[1,2-a]pyridine: A Technical Guide to its Core Properties and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" heterocyclic system due to its prevalence in a wide array of biologically active compounds.[1][2] This guide provides an in-depth examination of a key derivative, 7-chloroimidazo[1,2-a]pyridine. We will explore its fundamental physicochemical properties, provide detailed, field-tested synthetic protocols, and analyze its reactivity, with a particular focus on its utility as a versatile intermediate for the synthesis of novel chemical entities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block in their scientific endeavors.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system, a fused bicyclic 5-6 heterocycle, is a structural motif of significant interest in the pharmaceutical sciences.[1] Its inherent chemical properties and steric configuration allow it to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.[3] Derivatives have shown promise as anticancer, antituberculosis, antiviral, anti-inflammatory, and neuroactive agents.[3][4][5][6]

The introduction of a chlorine atom at the 7-position, yielding this compound, serves two primary purposes for the drug development professional:

  • Modulation of Physicochemical Properties: The electronegative chlorine atom can significantly alter the molecule's lipophilicity, metabolic stability, and electronic distribution, which can be fine-tuned to optimize pharmacokinetic and pharmacodynamic profiles.

  • A Handle for Chemical Diversification: The C7-chloro substituent provides a reactive site for advanced synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide variety of functional groups, enabling the systematic exploration of the chemical space around the core scaffold to build structure-activity relationships (SAR).[7]

This guide will provide the foundational knowledge required to effectively utilize this compound in a research and development setting.

Physicochemical and Structural Properties

A comprehensive understanding of a molecule's basic properties is a prerequisite for its application in synthesis and biological screening. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 4532-25-6[8]
Molecular Formula C₇H₅ClN₂[8]
Molecular Weight 152.58 g/mol [8]
Appearance Light yellow to brown solid[8]
Melting Point 49-51 °C[8]
Predicted pKa 5.21 ± 0.50[8]
Predicted Density 1.35 g/cm³[8]
SMILES Code ClC1=CC2=NC=CN2C=C1[1]

Solubility Profile: While quantitative solubility data is not extensively published, based on its structure—a moderately polar heterocyclic core with a non-polar chloro substituent—this compound is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH). Its solubility in aqueous media is anticipated to be low.

Synthesis and Purification

The most direct and reliable synthesis of this compound involves the cyclocondensation of 2-amino-4-chloropyridine with a two-carbon electrophile, typically chloroacetaldehyde. This method is robust and readily scalable for laboratory use.

Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_workup Workup & Purification A 2-Amino-4-chloropyridine (CAS: 19798-80-2) C Sodium Bicarbonate (NaHCO₃) Ethanol (EtOH) Reflux (Heat) A->C B Chloroacetaldehyde (50% aq. solution) B->C D Solvent Removal (Reduced Pressure) C->D Reaction E Liquid-Liquid Extraction (EtOAc/Water) D->E F Drying & Concentration (Na₂SO₄) E->F G Column Chromatography (If necessary) F->G Crude Product H This compound (Final Product) G->H Purified Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[8]

Materials:

  • 2-Amino-4-chloropyridine hydrochloride

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add a suspension of 2-amino-4-chloropyridine (1.0 eq) in ethanol (approx. 0.5 M).

  • Add sodium bicarbonate (4.0 eq) to the suspension. The base is crucial to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction.

  • Add 50% aqueous chloroacetaldehyde (1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aminopyridine is consumed.

  • After completion, allow the reaction to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in a mixture of deionized water and ethyl acetate. Transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x). The multiple extractions ensure complete recovery of the product from the aqueous phase.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, often as a dark yellow oil or solid.[8]

  • If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Self-Validation and Trustworthiness: This protocol includes an in-situ neutralization and a standard extractive workup. The use of a weak inorganic base (NaHCO₃) is sufficient to drive the reaction without causing unwanted side reactions. The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.

Spectroscopic Characterization

Expected ¹H NMR (in CDCl₃):

  • H5 (doublet): ~8.1-8.2 ppm. This proton is adjacent to the bridgehead nitrogen and is typically the most downfield signal in the pyridine ring.

  • H8 (doublet): ~7.5-7.6 ppm.

  • H6 (doublet of doublets): ~6.8-7.0 ppm. This proton will be split by both H5 and H8.

  • H2 & H3 (singlets or narrow doublets): ~7.5-7.7 ppm. These protons on the imidazole ring often appear as singlets.

Expected ¹³C NMR (in CDCl₃):

  • The spectrum will show 7 distinct signals.

  • The quaternary carbons (C9 and C7) will be identifiable. C7, bearing the chlorine atom, will be shifted downfield.

  • The remaining five signals will correspond to the CH carbons. 2D NMR techniques (HSQC/HMBC) would be required for unambiguous assignment.

Chemical Reactivity and Derivatization

The true value of this compound for drug development professionals lies in its potential for diversification. The chlorine atom at the C7 position acts as a versatile synthetic handle for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Aryl chlorides are competent electrophiles in modern cross-coupling reactions, especially with the use of electron-rich, bulky phosphine ligands that facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond.[11]

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination A This compound B_reagents Ar-B(OH)₂ Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) A->B_reagents Forms C-C bond C_reagents R₂NH Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) A->C_reagents Forms C-N bond B_product 7-Aryl-imidazo[1,2-a]pyridine B_reagents->B_product C_product 7-Amino-imidazo[1,2-a]pyridine C_reagents->C_product

Caption: Key cross-coupling reactions for derivatization.

A. Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds.[12] Reacting this compound with an aryl or heteroaryl boronic acid (or boronic ester) under palladium catalysis allows for the synthesis of 7-aryl derivatives. This is invaluable for exploring SAR by introducing diverse aromatic substituents.[7]

B. Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, coupling the aryl chloride with primary or secondary amines.[11][13] This provides direct access to 7-amino-imidazo[1,2-a]pyridine derivatives, introducing functionality that can act as hydrogen bond donors/acceptors or serve as a point for further chemical elaboration (e.g., amide formation).

Applications in Medicinal Chemistry

While specific biological data for the 7-chloro derivative itself is sparse in the public domain, the imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore. Its derivatives are known to target a wide range of enzymes and receptors. For instance, various substituted imidazo[1,2-a]pyridines have been investigated as:

  • Antituberculosis Agents: Targeting the QcrB subunit of the cytochrome bc1 complex.[3]

  • Anticancer Agents: Modulating signaling pathways such as PI3K/AKT/mTOR or inducing apoptosis.[6][14]

  • COX-2 Inhibitors: Acting as anti-inflammatory agents.[15]

  • Antiviral and Antifungal agents. [5]

Therefore, this compound represents a high-value starting material for the synthesis of libraries of novel compounds to be screened against these and other important biological targets.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on data for structurally related halo-imidazo-heterocycles, the following hazards should be assumed.[16][17][18]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures:

  • Handle only in a well-ventilated area, preferably within a chemical fume hood.[19]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[17]

  • Avoid breathing dust, fumes, or vapors.[19]

  • Wash hands thoroughly after handling.[19]

  • Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[8]

Conclusion

This compound is more than just another halogenated heterocycle; it is a strategic building block for modern drug discovery. Its accessible synthesis and, most importantly, its capacity for chemical diversification via palladium-catalyzed cross-coupling reactions make it an invaluable tool for medicinal chemists. The foundational data, protocols, and reactivity insights provided in this guide are intended to empower researchers to confidently incorporate this versatile scaffold into their discovery programs, facilitating the development of the next generation of therapeutics based on the privileged imidazo[1,2-a]pyridine core.

References

  • ResearchGate. (n.d.). Suzuki cross-coupling reaction on position 7 of compounds 1a–c (isolated yields). Retrieved from [Link]

  • Di Martino, J. C., et al. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2018(4), M1023.
  • PubChem. (n.d.). 7-Chloroimidazo(1,2-b)pyridazine. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H5ClN2). Retrieved from [Link]

  • Chauhan, J., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Letters in Drug Design & Discovery, 21(3), 333-351.
  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Retrieved from [Link]

  • Nanomaterials Chemistry. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Retrieved from [Link]

  • Penta chemicals. (2024). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Maybridge. (n.d.). 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid - SAFETY DATA SHEET. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1H and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

  • Preprints.org. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid.... Retrieved from [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Imidacloprid in Different Solvents. Retrieved from [Link]

  • Sci-Hub. (n.d.). 1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 7-Chloroimidazo[1,2-a]pyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 7-Chloroimidazo[1,2-a]pyridine, a key heterocyclic building block. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's fundamental properties, synthesis, reactivity, and its significant role as a privileged scaffold in modern pharmacology.

Chapter 1: Molecular Profile and Physicochemical Properties

The imidazo[1,2-a]pyridine core is a fused bicyclic aromatic system that is isosteric with indole but possesses distinct electronic and pharmacological properties. The introduction of a chlorine atom at the 7-position significantly modulates these properties, influencing its reactivity and potential as a pharmacophore.

Chemical Structure and Nomenclature

The foundational structure consists of an imidazole ring fused to a pyridine ring. The numbering of the bicyclic system is standardized, with the chlorine atom residing on the six-membered pyridine ring.

Structure of this compound:

SynthesisWorkflow cluster_steps Reaction Steps Aminopyridine Substituted 2-Aminopyridine s1 1. Nucleophilic Attack (SN2) Aminopyridine->s1 Carbonyl α-Halo Carbonyl or Aldehyde Carbonyl->s1 Intermediate N-Alkylated Intermediate (Pyridinium Salt) s2 2. Intramolecular Cyclization Intermediate->s2 Cyclized Cyclized Dihydro Intermediate s3 3. Dehydration/ Aromatization Cyclized->s3 Product Imidazo[1,2-a]pyridine Derivative s2->Cyclized s3->Product

Caption: General synthetic workflow for the imidazo[1,2-a]pyridine core.

Causality of Experimental Choices:

  • 2-Aminopyridine Substrate: This reactant provides the pyridine ring and the exocyclic nitrogen (N1), which acts as the initial nucleophile. The substitution pattern on this ring dictates the final substitution on the six-membered ring of the product.

  • Two-Carbon Synthon: An α-halocarbonyl or aldehyde (like chloroacetaldehyde) provides the two carbons required to form the fused imidazole ring. The α-halo group makes the α-carbon electrophilic and susceptible to nucleophilic attack by the pyridine ring nitrogen.

Validated Protocol: Synthesis of this compound

A reliable method for the synthesis of the title compound starts from 4-chloro-2-aminopyridine. [1]This protocol demonstrates the practical application of the general strategy discussed above.

Experimental Protocol:

  • Reaction Setup: To a suspension of 4-chloro-2-aminopyridine hydrochloride in ethanol (15 mL), add sodium bicarbonate powder (4 eq.) and a 50% aqueous solution of chloroacetaldehyde (1.5 eq.).

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4 hours. Subsequently, allow the mixture to stir at room temperature for 16 hours to ensure complete reaction.

  • Workup and Isolation: Remove the solvent (ethanol) under reduced pressure. Dissolve the resulting residue in a biphasic system of water (10 mL) and ethyl acetate (10 mL).

  • Extraction: Separate the organic layer. Extract the aqueous phase twice more with ethyl acetate (2 x 5 mL).

  • Purification: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. This procedure typically yields the product as a dark yellow oil.

Self-Validating System:

  • Role of Base: Sodium bicarbonate is a crucial component. It serves to neutralize the hydrochloride salt of the starting material, liberating the free 2-aminopyridine. It also scavenges the HCl generated during the intramolecular cyclization and dehydration steps, driving the reaction to completion.

  • Reflux and Stirring: The initial heating period provides the necessary activation energy for the N-alkylation and cyclization. The extended stirring at room temperature ensures the slower aromatization step proceeds to completion, maximizing the yield.

Chapter 3: The Role of this compound in Drug Development

The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged scaffold" in medicinal chemistry. [2][3][4][5]This designation arises from its ability to bind to multiple biological targets with high affinity, leading to a broad spectrum of pharmacological activities. Its rigid, planar structure and the specific arrangement of hydrogen bond donors and acceptors make it an ideal framework for designing targeted therapeutics.

A Scaffold of Diverse Biological Activity

Derivatives of this core structure have been successfully developed into marketed drugs and are continuously explored for new therapeutic applications. [4][6]The 7-chloro substituent often enhances potency or modulates metabolic stability compared to the unsubstituted parent molecule.

Known therapeutic applications include:

  • Anxiolytics and Hypnotics: Famously, Zolpidem (Ambien®) and Alpidem are imidazo[1,2-a]pyridine derivatives used to treat insomnia and anxiety. [6]* Antituberculosis Agents: The scaffold is a key component in novel drug candidates targeting Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. [3][5]* Anticancer Agents: Various derivatives have shown potent activity against cancer cell lines by targeting crucial cellular machinery like microtubules or protein kinases. [6][7]* Anti-inflammatory and Antiviral: The scaffold has been investigated for its potential to inhibit inflammatory pathways and viral replication. [8][7][9]

Applications Core This compound (Building Block) CNS CNS Disorders (Anxiolytics, Hypnotics) Core->CNS Derivatization Infectious Infectious Diseases (Antituberculosis, Antiviral) Core->Infectious Derivatization Oncology Oncology (Kinase/Tubulin Inhibitors) Core->Oncology Derivatization Inflammation Anti-inflammatory Agents Core->Inflammation Derivatization

Sources

An In-Depth Technical Guide to the Discovery, History, and Application of Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the imidazo[1,2-a]pyridine core, a foundational scaffold in modern medicinal chemistry. We will journey from its initial discovery through the evolution of its synthesis and its establishment as a "privileged structure" in drug development. This document is intended for researchers, scientists, and professionals in the field, offering not just protocols, but the scientific rationale and causality that underpin the enduring relevance of this remarkable heterocycle.

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold

The imidazo[1,2-a]pyridine is an aromatic bicyclic heterocycle featuring a six-membered pyridine ring fused to a five-membered imidazole ring.[1] This unique structural arrangement confers upon it a planar geometry and electronic properties that bear a resemblance to endogenous purines, making it an ideal candidate for interacting with a wide array of biological targets.[1] Its significance in medicinal chemistry is so profound that it is recognized as a "drug prejudice" or "privileged" scaffold, a framework that is repeatedly found in successful therapeutic agents.[2][3] This status is exemplified by its presence in blockbuster drugs such as the hypnotic agent Zolpidem (Ambien) and the anxiolytic Alpidem , which have defined treatment paradigms for insomnia and anxiety, respectively.[4][5][6][7]

The versatility of the imidazo[1,2-a]pyridine core allows for substitution at multiple positions, enabling chemists to meticulously tune its steric, electronic, and pharmacokinetic properties. This adaptability has led to the discovery of compounds with an astonishingly broad spectrum of biological activities, including anti-tubercular, anticancer, antiviral, anti-ulcer, and antimicrobial properties.[1][2][8][9]

The Foundational Discovery: The Tschitschibabin Reaction

The story of imidazo[1,2-a]pyridines begins in 1925 with the pioneering work of Russian chemist Aleksei Tschitschibabin (also spelled Chichibabin).[5][8] His eponymous reaction provided the first viable route to this bicyclic system. The classical Tschitschibabin synthesis involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, such as bromoacetaldehyde or an α-haloketone.[1][5][8]

The Reaction Mechanism: A Stepwise Perspective

The causality behind the Tschitschibabin reaction lies in a logical sequence of nucleophilic attack and intramolecular cyclization. The choice of a 2-aminopyridine is critical; the endocyclic pyridine nitrogen is more nucleophilic than the exocyclic amino group, initiating the reaction.

  • N-Alkylation: The pyridine ring nitrogen of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound. This results in the displacement of the halide ion and the formation of a pyridinium salt intermediate.

  • Intramolecular Cyclization: The exocyclic amino group then performs an intramolecular nucleophilic attack on the carbonyl carbon.

  • Dehydration: The resulting hemiaminal intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions to form the stable, aromatic imidazo[1,2-a]pyridine ring system.

Caption: The mechanism of the Tschitschibabin reaction.

Classical Protocol and Its Limitations

The original protocol required harsh conditions, reflecting the technology of the era.

Protocol: Classical Tschitschibabin Synthesis

  • Reactant Mixing: Equimolar amounts of 2-aminopyridine and bromoacetaldehyde (or an appropriate α-haloketone) are combined.

  • Sealing: The mixture is placed in a sealed glass tube.

  • Heating: The sealed tube is heated in an oven or furnace to high temperatures, typically between 150-200 °C.[8]

  • Reaction Time: The reaction is allowed to proceed for several hours.

  • Workup: After cooling, the tube is opened, and the product is isolated and purified, often through crystallization or distillation.

The primary limitations of this initial method were its severe reaction conditions and consequently low yields, often around 20%.[5] These drawbacks necessitated the development of more efficient and milder synthetic strategies.

The Evolution of Synthetic Methodologies

Driven by the burgeoning therapeutic potential of the imidazo[1,2-a]pyridine core, chemists have dedicated significant effort to refining its synthesis. The field has evolved from brute-force heating to elegant, highly efficient, and environmentally conscious methodologies.

Refinements and Modern One-Pot Approaches

A crucial advancement was the introduction of a base, such as sodium bicarbonate (NaHCO₃), which neutralizes the hydrogen halide formed during the reaction, allowing for milder conditions and significantly improved yields.[8] This simple modification transformed the practicality of the synthesis.

Further innovations led to one-pot procedures where the α-haloketone is generated in situ. For example, an acetophenone can be brominated using N-bromosuccinimide (NBS) and then immediately condensed with 2-aminopyridine in the same reaction vessel, avoiding the isolation of the lachrymatory α-bromoacetophenone intermediate.[4]

Multi-Component Reactions (MCRs)

Multi-component reactions, which combine three or more starting materials in a single step, represent a paradigm shift in synthetic efficiency. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines.[4][9] This reaction condenses a 2-aminopyridine, an aldehyde, and an isocyanide, typically under acidic catalysis.

The causality for employing MCRs is compelling:

  • Atom Economy: Most atoms from the starting materials are incorporated into the final product, minimizing waste.

  • Efficiency: It dramatically reduces the number of synthetic steps, saving time, resources, and purification efforts.

  • Diversity: It allows for the rapid generation of large libraries of compounds by simply varying the three input components, which is invaluable for drug discovery screening.

GBB_Reaction Groebke-Blackburn-Bienaymé (GBB) MCR R1 2-Aminopyridine Cat Acid Catalyst (e.g., HClO4) R1->Cat R2 Aldehyde R2->Cat R3 Isocyanide R3->Cat Prod 3-Aminoimidazo[1,2-a]pyridine Cat->Prod One-Pot Reaction

Caption: Workflow for the GBB multi-component reaction.

The Green Chemistry Revolution

In response to growing environmental concerns, a major focus has been the development of "green" synthetic protocols.[4][5] These methods aim to reduce or eliminate the use of hazardous solvents and reagents, minimize energy consumption, and improve overall sustainability.

Synthetic MethodTypical ConditionsKey AdvantagesReference(s)
Classical Tschitschibabin 150-200 °C, sealed tube, no solventFoundational method[5][8]
Microwave-Assisted Microwave irradiation, often in minutesRapid heating, reduced reaction times, higher yields[4][8]
Solvent-Free Reactants mixed and heated directlyEliminates solvent waste, simplifies workup[1]
Aqueous Media Reaction performed in waterEnvironmentally benign, low cost, safe[4]
Catalyst-Free Thermal conditions at moderate temp (e.g., 60 °C)Avoids catalyst cost and toxicity, simplifies purification[1]

Imidazo[1,2-a]pyridines in Drug Discovery: From "Z-drugs" to Modern Therapeutics

The therapeutic journey of this scaffold began in earnest with the development of agents targeting the central nervous system, and it has since expanded into nearly every area of medicine.

The "Z-drugs": A New Era in Hypnotics

In the 1980s, research into non-benzodiazepine hypnotics led to the discovery of zolpidem (Ambien).[6][10] Zolpidem and the related anxiolytic alpidem act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[7] Unlike traditional benzodiazepines, they exhibit preferential binding to the α1 subunit of the receptor, which was thought to produce hypnotic effects with fewer anxiolytic and muscle-relaxant side effects. Zolpidem rapidly became a first-line treatment for short-term insomnia, fundamentally changing the management of sleep disorders.[6][10]

A Scaffold of Diverse Bioactivity

The structural versatility of the imidazo[1,2-a]pyridine core has made it a fruitful starting point for discovering drugs with a wide range of activities.

Therapeutic AreaBiological Target / ActivityExample Compound(s)Reference(s)
Infectious Disease Anti-tubercular (MDR/XDR-TB)Imidazo[1,2-a]pyridine-3-carboxamides (IPAs)[1][2]
Oncology c-Met Kinase Inhibition, AnticancerDerivatives from bioisosteric replacement[11]
Gastroenterology Anti-ulcer, Proton Pump InhibitionZolimidine, Sch 28080[1][4][7]
Cardiology Cardiotonic AgentOlprinone[4]
Antimicrobial Antibacterial, AntifungalVarious secondary amine derivatives[1]
Case Study: Combating Drug-Resistant Tuberculosis

Tuberculosis (TB) remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[2] The imidazo[1,2-a]pyridine scaffold has emerged as a critical component in the development of new anti-TB agents.

Researchers have developed series of imidazo[1,2-a]pyridine-3-carboxamides (IPAs) that show potent activity against Mycobacterium tuberculosis.[2] Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds.

Key SAR Insights for Anti-TB Activity:

  • C3-Position: A carboxamide group at the C3 position is often critical for potent activity. Moving it to the C2 position can lead to a significant drop in potency and a potential switch in the mode of action.[2]

  • C2-Position: A phenyl ring directly attached at the C2 position is important for maintaining the biological activity.[2]

  • Side Chain: Bulky and lipophilic biaryl ether side chains attached to the carboxamide nitrogen can lead to compounds with nanomolar potency.[2]

  • Mechanism of Action: A key target for some of the most promising imidazo[1,2-a]pyridine derivatives is the cytochrome bc1 complex, which is essential for cellular respiration in M. tuberculosis.[5] Another series of compounds, the imidazo[1,2-a]pyridine ethers (IPEs), were found to be potent inhibitors of mycobacterial ATP synthesis.[2]

Caption: Favorable substitutions for anti-TB activity.

The Role of Bioisosterism in Lead Optimization

Bioisosterism is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve activity, selectivity, or pharmacokinetic parameters.[12][13]

The imidazo[1,2-a]pyridine core has been successfully employed as a bioisostere. For instance, researchers have used an 8-fluoroimidazo[1,2-a]pyridine scaffold as a bioisosteric replacement for an imidazo[1,2-a]pyrimidine.[11] The C-F bond at the 8-position mimics the electrostatic properties and electron-deficient nature of the nitrogen atom it replaces. This strategy has led to the discovery of novel and potent c-Met kinase inhibitors for cancer therapy, demonstrating the power of rational, structure-based drug design.[11]

Conclusion and Future Perspectives

From its discovery in a high-temperature sealed tube to its synthesis via elegant, atom-economical, and green methodologies, the imidazo[1,2-a]pyridine scaffold has traced a remarkable trajectory. Its journey is a testament to the synergy between synthetic organic chemistry and medicinal chemistry. What began as a chemical curiosity is now a cornerstone of drug discovery, providing the framework for therapies that have improved millions of lives.

The future for imidazo[1,2-a]pyridines remains bright. Ongoing research will undoubtedly uncover even more sustainable and efficient synthetic routes. As our understanding of complex diseases deepens, the inherent versatility of this privileged scaffold will continue to be leveraged by scientists to design the next generation of targeted, effective, and safe medicines for treating cancer, neurodegenerative diseases, and emerging infectious threats.

References

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  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2018). Current Drug Targets, 19(12), 1404-1438. [Link]

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  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. (2017). ACS Medicinal Chemistry Letters, 8(12), 1253-1258. [Link]

  • Chichibabin pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. (2025). Journal of Agricultural and Food Chemistry. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. (1991). Chemical Reviews, 91(8), 165-213. [Link]

  • Zolpidem. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Khan, A., Gupta, A. K., & Jain, S. K. (2025). Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Journal of New Medical Innovations and Research, 6(7). [Link]

  • Examples of biologically active imidazo[1,2-a]pyridines, alpidem... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. (2021). Molecules, 26(15), 4443. [Link]

  • Nicholson, A. N., & Pascoe, P. A. (1986). Hypnotic activity of an imidazo-pyridine (zolpidem). British Journal of Clinical Pharmacology, 21(2), 205-211. [Link]

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An In-Depth Technical Guide on 7-Chloroimidazo[1,2-a]pyridine: A Core Scaffold for Scientific Innovation

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a detailed technical guide on the physical and chemical properties of 7-Chloroimidazo[1,2-a]pyridine. It is intended for researchers, scientists, and professionals in drug development who are utilizing or considering this versatile heterocyclic compound in their work. This guide provides foundational knowledge, practical insights, and experimental considerations to facilitate its effective application.

Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold and the Role of 7-Chloro Substitution

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, recognized for its broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antituberculosis properties.[1][2][3] This bicyclic heteroaromatic system's rigid structure and ability to engage in various intermolecular interactions make it an ideal starting point for designing novel therapeutic agents. Furthermore, its unique photophysical characteristics have led to applications in materials science, such as in organic light-emitting diodes (OLEDs) and as fluorescent probes.[1][4]

The introduction of a chlorine atom at the 7-position is a strategic modification that significantly influences the molecule's electronic and steric properties. This substitution enhances the potential for further functionalization, particularly through modern cross-coupling reactions, thereby expanding the accessible chemical space for drug discovery and material science exploration.

Core Physicochemical and Spectroscopic Profile

A precise understanding of the physicochemical properties of this compound is critical for its handling, characterization, and application in synthetic chemistry.

Diagram 1: Chemical Structure of this compound ```dot digraph "7_Chloroimidazo_1_2_a_pyridine" { graph [layout=neato, overlap=false, splines=true, bgcolor="#FFFFFF"]; node [shape=plaintext, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#202124"];

C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="1.3,0.75!"]; N3 [label="N", pos="1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="-1.3,-0.75!"]; N6 [label="N", pos="-1.3,0.75!"]; C7 [label="C", pos="-2.6,0!"]; C8 [label="C", pos="-2.6,-1.5!"]; C9 [label="C", pos="0,-3!"]; Cl10 [label="Cl", pos="-3.9,-2.25!"];

C1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- N6; N6 -- C1; N6 -- C7; C7 -- C8; C8 -- C4; C8 -- Cl10; }

Caption: Major reaction pathways for the derivatization of this compound.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is commonly achieved via the condensation of 2-amino-4-chloropyridine with an α-halo carbonyl compound, such as chloroacetaldehyde. [5]

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-4-chloropyridine hydrochloride in ethanol.

  • Base Addition: Add sodium bicarbonate powder to the suspension to neutralize the hydrochloride salt.

  • Reagent Addition: Add an aqueous solution of chloroacetaldehyde to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Aqueous Work-up: Dissolve the residue in water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Diagram 3: Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification a Suspend 2-amino-4-chloropyridine in Ethanol b Add Sodium Bicarbonate a->b c Add Chloroacetaldehyde b->c d Reflux c->d e Monitor by TLC d->e f Solvent Removal e->f g Aqueous Extraction f->g h Purification g->h

Caption: A typical laboratory workflow for the synthesis of this compound.

Safety, Handling, and Storage

This compound should be handled in a well-ventilated fume hood by trained personnel. Standard personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat, is required. It is an irritant and may cause skin, eye, and respiratory irritation. [6]Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere to ensure its stability. [5]For comprehensive safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important heterocyclic building block with a well-defined physicochemical profile and versatile chemical reactivity. Its utility as a scaffold in the synthesis of biologically active compounds and functional materials is well-documented. This guide provides the core technical information required for its successful application in a research and development setting, from understanding its intrinsic properties to leveraging its reactivity for the creation of novel and complex molecular architectures.

References

  • Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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  • 7-Chloroimidazo(1,2-b)pyridazine. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • 2-Chloroimidazo[1,2-a]pyridine. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • Gámez-Montaño, R., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chem. Proc.. Retrieved from [Link]

  • Krasavin, M., et al. (2020). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Future Medicinal Chemistry. Retrieved from [Link]

  • Ghosh, C., et al. (2016). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. Retrieved from [Link]

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An In-depth Technical Guide to 7-Chloroimidazo[1,2-a]pyridine (CAS 4532-25-6): A Cornerstone Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Status of the Imidazo[1,2-a]pyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a disproportionately high number of bioactive compounds. These are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets. The imidazo[1,2-a]pyridine core is a quintessential example of such a scaffold.[1][2][3][4] This fused heterocyclic system, comprising a pyridine ring fused to an imidazole ring, is a structural bioisostere of purines and indoles, granting it access to a vast array of biological interaction pathways.[5] Its derivatives are found in numerous marketed drugs, including the well-known anxiolytics and hypnotics zolpidem and alpidem, underscoring its therapeutic relevance.[2][3][6]

Within this important class of compounds, 7-Chloroimidazo[1,2-a]pyridine, identified by its CAS number 4532-25-6, serves as a critical and versatile building block.[7][8] Its strategic chlorination provides a reactive handle for extensive chemical modification, enabling chemists to explore structure-activity relationships (SAR) and optimize compounds for desired pharmacological profiles. This guide offers a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its synthesis, physicochemical properties, reactivity, and its pivotal role as a precursor to a new generation of therapeutic agents.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a starting material is paramount for its effective use in synthesis and process development. This compound is typically a solid at room temperature, with a purity often exceeding 97% from commercial suppliers.

Table 1: Core Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 4532-25-6[7][9]
Molecular Formula C₇H₅ClN₂
Molecular Weight 152.58 g/mol [9]
Appearance Light yellow to brown solid[8]
Melting Point 49-51 °C[8]
Purity ≥95%[7]
Storage Conditions Room Temperature, Inert atmosphere[8]
InChI Key NGHRUBVFDAKWBC-UHFFFAOYSA-N

Spectroscopic data (¹H NMR, ¹³C NMR, MS) for this compound are available from various suppliers and in the literature, confirming its structural integrity.[10] A representative ¹H NMR spectrum would show characteristic signals for the aromatic protons on the fused ring system.[4]

Synthesis Methodologies: Building the Core Scaffold

The construction of the imidazo[1,2-a]pyridine ring system is a well-established area of organic synthesis, with several reliable methods available.[1][11] The most prevalent and direct route for synthesizing this compound involves the condensation and subsequent cyclization of a 2-aminopyridine with an α-halocarbonyl compound, a variant of the Tschitschibabin reaction.

The logical starting material for this specific isomer is 4-chloro-2-aminopyridine. The reaction with a two-carbon electrophile, such as chloroacetaldehyde, leads to the formation of the imidazole ring fused to the pyridine core.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 4-Chloro-2-aminopyridine Reaction Cyclocondensation Reactant1->Reaction Reactant2 Chloroacetaldehyde Reactant2->Reaction Product This compound (CAS 4532-25-6) Reaction->Product Base (e.g., NaHCO₃) Solvent (e.g., Ethanol) Heat

Caption: General workflow for the synthesis of this compound.

Protocol: Synthesis via Cyclocondensation

1. Reagent Preparation:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-2-aminopyridine (1.0 eq.).

  • Suspend the aminopyridine in a suitable solvent, such as ethanol.

2. Reaction Initiation:

  • Add a base, typically sodium bicarbonate (NaHCO₃, ~4.0 eq.), to the suspension. The base acts as an acid scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

  • Add an aqueous solution of chloroacetaldehyde (~1.5 eq.). The slight excess ensures the complete consumption of the limiting aminopyridine.

3. Thermal Cyclization:

  • Heat the reaction mixture to reflux (the boiling point of the solvent) for several hours (e.g., 4-16 hours).[8] Heating provides the necessary activation energy for both the initial N-alkylation and the subsequent intramolecular cyclization and dehydration steps that form the aromatic imidazole ring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

4. Work-up and Isolation:

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure (rotary evaporation).

  • Partition the resulting residue between water and an organic solvent like ethyl acetate. This separates the desired organic product from inorganic salts (e.g., NaCl) and any remaining water-soluble impurities.

  • Extract the aqueous layer multiple times with ethyl acetate to maximize product recovery.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

5. Purification:

  • The crude this compound can be purified by standard techniques such as column chromatography on silica gel or recrystallization to achieve high purity. The final product is typically an off-white to yellow solid.[8]

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its potential for synthetic elaboration. The chlorine atom at the C7 position is a versatile functional group, primarily serving as a leaving group in transition-metal-catalyzed cross-coupling reactions.

Key Reaction Sites:

  • C7-Position (Chloro Group): This is the primary site for diversification. Palladium-catalyzed reactions like the Suzuki-Miyaura (coupling with boronic acids/esters), Buchwald-Hartwig (amination), and Sonogashira (coupling with terminal alkynes) reactions are commonly employed to introduce new carbon-carbon and carbon-heteroatom bonds.[12] This allows for the synthesis of large libraries of analogues with diverse substituents at this position.

  • C3-Position: The C3 position of the imidazole ring is electron-rich and susceptible to electrophilic substitution, such as halogenation or nitration, allowing for further functionalization.

  • C5-Position: This position can also undergo electrophilic substitution, although it is generally less reactive than C3.

Derivatization_Pathways cluster_C7 C7-Position Derivatization cluster_C3 C3-Position Derivatization Core This compound Suzuki Aryl/Heteroaryl (Suzuki Coupling) Core->Suzuki Pd catalyst, Ar-B(OH)₂ Buchwald Amine/Aniline (Buchwald-Hartwig) Core->Buchwald Pd catalyst, R₂NH Sonogashira Alkyne (Sonogashira) Core->Sonogashira Pd/Cu catalyst, R-C≡CH Halogenation Halogen (Br, I) (Electrophilic Halogenation) Core->Halogenation NBS/NIS Nitration Nitro (NO₂) (Nitration) Core->Nitration HNO₃/H₂SO₄

Caption: Key derivatization pathways for this compound.

Applications in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities.[2][13] this compound is a frequently utilized intermediate in the synthesis of potent and selective therapeutic agents.[7][8]

Table 2: Therapeutic Areas and Biological Targets of Imidazo[1,2-a]pyridine Derivatives
Therapeutic AreaBiological Target / ActivityExample(s) / RelevanceSource(s)
Oncology Kinase Inhibition (e.g., FGFR, CDK, PI3K), Tubulin Polymerization InhibitionDevelopment of novel anticancer agents; several compounds have entered clinical trials.[12][14]
Infectious Diseases Antituberculosis, Antifungal, Antiviral, Antileishmanial, AntitrypanosomalActive against drug-resistant strains of Mycobacterium tuberculosis and various parasites.[15][16][17][18][19]
Neuroscience GABA-A Receptor ModulationMarketed drugs like Zolpidem and Alpidem for insomnia and anxiety.[2][6]
Gastrointestinal Proton Pump InhibitionDevelopment of antiulcer agents.[3][20]

A patent for FGFR kinase inhibitors, for instance, explicitly details a reaction where this compound is coupled with another intermediate using a palladium acetate catalyst, demonstrating its direct application in synthesizing potential cancer therapeutics.[12] Similarly, research into new antitrypanosomatid agents has used a related chloro-nitro-imidazo[1,2-a]pyridine scaffold to perform Suzuki-Miyaura couplings, highlighting the utility of the chloro-substituent for creating new potent molecules.[19]

Applications cluster_apps Therapeutic Applications Core This compound (Starting Material) Oncology Oncology (Kinase Inhibitors) Core->Oncology Derivatization Infectious Infectious Disease (Antitubercular, Antifungal) Core->Infectious Derivatization Neuro Neuroscience (Anxiolytics) Core->Neuro Derivatization GI Gastrointestinal (Antiulcer Agents) Core->GI Derivatization

Caption: From core intermediate to diverse therapeutic applications.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. Based on aggregated GHS data, the compound is classified as an irritant.[21]

  • Hazard Statements:

    • H315: Causes skin irritation.[21]

    • H319: Causes serious eye irritation.[21]

    • H335: May cause respiratory irritation.[21]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[22][23]

    • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[23][24]

    • Handling: Avoid breathing dust, vapor, or mist.[23] Wash hands thoroughly after handling.[22][24] Avoid contact with skin and eyes.[22]

    • Storage: Store in a tightly closed container in a dry, cool place under an inert atmosphere.[8][23]

Conclusion

This compound (CAS 4532-25-6) is far more than a simple chemical intermediate; it is a powerful and enabling tool for drug discovery. Its straightforward synthesis, well-defined physicochemical properties, and, most importantly, its versatile reactivity make it an ideal starting point for the construction of diverse chemical libraries. The proven success of the imidazo[1,2-a]pyridine scaffold in marketed drugs and clinical candidates provides a strong validation for its continued exploration. For medicinal chemists and drug development professionals, a thorough understanding of this key building block opens the door to creating novel therapeutics to address a wide spectrum of human diseases, from cancer to infectious agents and beyond.

References

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  • Verhaeghe, P., et al. (2018). 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. European journal of medicinal chemistry, 157, 1136–1149. Available from: [Link]

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Spectral Data Analysis of 7-Chloroimidazo[1,2-a]pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers, scientists, and professionals in drug development, the meticulous structural elucidation of heterocyclic compounds is a cornerstone of innovation. The imidazo[1,2-a]pyridine scaffold is of particular interest due to its prevalence in a wide array of medicinally active compounds. This guide provides a comprehensive analysis of the spectral data for 7-Chloroimidazo[1,2-a]pyridine, a key intermediate in the synthesis of novel pharmaceutical agents.

In the spirit of rigorous scientific inquiry, it is important to note that a complete, publicly available dataset of all spectral analyses for this compound is not readily found in singular sources. Therefore, this guide will employ a standard and trusted scientific approach: we will present and interpret the known spectral data for a closely related isomer, 3-Chloroimidazo[1,2-a]pyridine, and use this as a foundation to predict and rationalize the expected spectral characteristics of the 7-chloro isomer. This comparative methodology not only provides a robust analytical framework but also illustrates the deductive processes that are fundamental to chemical research.

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that is considered a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to be functionalized at various positions make it a versatile starting point for the design of compounds with a wide range of biological activities. The introduction of a chlorine atom, as in this compound, can significantly modulate the electronic properties and metabolic stability of the molecule, making its precise characterization essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H and ¹³C nuclei, we can map out the connectivity and chemical environment of each atom in the molecule.

Experimental Protocol for NMR Data Acquisition

To ensure the reliability and reproducibility of NMR data, a standardized experimental protocol is crucial.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the analyte (this compound).

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[1]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

Instrumental Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment.

    • Acquisition Time: Typically 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30) to produce singlets for each carbon, simplifying the spectrum.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

Below is a diagram illustrating a typical workflow for NMR analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Add TMS B->C D Transfer to NMR Tube C->D E Tune & Shim Spectrometer D->E Insert Sample F Acquire 1H Spectrum E->F G Acquire 13C Spectrum E->G H Fourier Transform G->H Process FID I Phase & Baseline Correction H->I J Peak Integration & Referencing I->J K Structure Elucidation J->K

A generalized workflow for acquiring and processing NMR data.
¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-58.05d6.4
H-2, H-87.61t9.2
H-67.21t7.6
H-76.91t6.8

The placement of the electron-withdrawing chlorine atom at the 7-position will have predictable effects on the chemical shifts of the protons in the pyridine ring.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
H-8~8.1-8.3d~7.0Deshielded due to proximity to the electronegative nitrogen and influenced by the para-chloro substituent.
H-2~7.8-8.0s-Expected to be a singlet, similar to the unsubstituted parent compound.
H-3~7.5-7.7s-Expected to be a singlet, similar to the unsubstituted parent compound.
H-5~7.5-7.7d~9.0Influenced by the meta-chloro substituent.
H-6~6.8-7.0dd~9.0, ~2.0Ortho to the chlorine atom, expected to be shielded and show coupling to both H-5 and H-8.

Note: These are predicted values and the actual experimental values may vary slightly.

Structure of this compound with proton numbering for NMR assignment.
¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

CarbonChemical Shift (δ, ppm)
C-9144.7
C-3130.2
C-5124.2
C-7122.5
C-6118.0
C-8112.9
C-2109.6

The chlorine atom will directly influence the chemical shift of the carbon it is attached to (C-7) and have smaller effects on the other carbons.

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-9~145Bridgehead carbon, relatively unaffected.
C-7~130-135Directly attached to chlorine, expected to be significantly deshielded.
C-5~125Meta to chlorine, minor effect.
C-3~120-125Part of the imidazole ring, less affected by the substituent on the pyridine ring.
C-6~115-120Ortho to chlorine, electronic effects will influence the shift.
C-8~110-115Ortho to chlorine, electronic effects will influence the shift.
C-2~110Part of the imidazole ring, least affected.

Note: These are predicted values and the actual experimental values may vary slightly.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol for IR Data Acquisition

Sample Preparation:

  • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.

  • Thin Film: Dissolve the sample in a volatile solvent, deposit it onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

Instrumental Parameters:

  • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Scan Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

IR Spectral Data
Wavenumber (cm⁻¹)Interpretation
2992C-H stretching (aromatic)
1486C=C and C=N stretching (aromatic rings)
1219C-N stretching
1037In-plane C-H bending
954Out-of-plane C-H bending

The IR spectrum of this compound is expected to be very similar to that of the 3-chloro isomer, with the most notable difference being the C-Cl stretching vibration.

Predicted Wavenumber (cm⁻¹)Predicted IntensityInterpretation
3100-3000MediumAromatic C-H stretching
1640-1450Strong to MediumC=C and C=N stretching vibrations of the fused aromatic rings
1300-1000MediumIn-plane C-H bending and C-N stretching
900-675StrongOut-of-plane C-H bending
800-600Medium to StrongC-Cl stretching

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information from the fragmentation pattern of the molecule.

Experimental Protocol for MS Data Acquisition

Ionization Method:

  • Electron Ionization (EI): A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation. This is useful for structural elucidation.

  • Electrospray Ionization (ESI): A softer ionization technique that typically results in less fragmentation and a prominent molecular ion peak.

Mass Analyzer:

  • A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and ion trap.

Mass Spectral Data

The molecular formula of this compound is C₇H₅ClN₂. The presence of chlorine is a key feature to look for in the mass spectrum due to its isotopic distribution (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

  • Molecular Weight: 152.58 g/mol

  • [M]⁺: An intense peak is expected at m/z = 152.

  • [M+2]⁺: A peak at m/z = 154 with approximately one-third the intensity of the [M]⁺ peak, confirming the presence of one chlorine atom.

The fragmentation of the imidazo[1,2-a]pyridine ring is expected to proceed through characteristic pathways.

Predicted m/zPredicted FragmentRationale
117[M - Cl]⁺Loss of the chlorine radical.
90[M - Cl - HCN]⁺Subsequent loss of hydrogen cyanide from the [M - Cl]⁺ fragment, a common fragmentation pathway for nitrogen-containing heterocycles.

digraph "MS_Fragmentation" {
graph [rankdir="LR", splines=true, nodesep=0.6];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#EA4335"];

A[label="[C7H5ClN2]+•\nm/z = 152/154"]; B[label="[C7H5N2]+\nm/z = 117"]; C [label="[C6H3N]+\nm/z = 90"];

A -> B[label="- •Cl"]; B -> C [label="- HCN"]; }

A plausible fragmentation pathway for this compound in mass spectrometry.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectral data for this compound. By leveraging experimental data from a closely related isomer and applying fundamental principles of spectroscopic interpretation, we have constructed a detailed and scientifically rigorous profile of the target molecule. This approach underscores the importance of deductive reasoning in chemical analysis and provides a valuable resource for researchers working with this important class of compounds. The protocols and interpretive guidance herein are designed to be a self-validating system, ensuring that researchers can confidently apply these methods in their own laboratories.

References

  • Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information. The Royal Society of Chemistry, 2018. [Link]

  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and characterization of imidazo[1,2-a]pyridines and zolimidine. ResearchGate. [Link]

  • Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960. PubChem. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Science Publishing. [Link]

  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

Sources

An In-depth Technical Guide to the Solubility of 7-Chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloroimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazopyridine class, a scaffold of significant interest in medicinal chemistry.[1][2] Imidazo[1,2-a]pyridines are recognized as "drug prejudice" scaffolds due to their wide range of applications and presence in numerous biologically active compounds, including those with anticancer, anti-inflammatory, and antiviral properties.[1][3][4] The chlorine substitution at the 7-position can significantly influence the molecule's physicochemical properties, including its solubility, which is a critical parameter in drug discovery and development.[5]

This guide provides a comprehensive overview of the solubility of this compound. As a Senior Application Scientist, the following sections will delve into the theoretical underpinnings of its solubility, present available physicochemical data, and provide detailed, field-proven experimental protocols for its empirical determination. The causality behind experimental choices will be explained to ensure a deep understanding of the principles at play.

Physicochemical Properties of this compound

Understanding the physicochemical properties of a compound is fundamental to predicting and explaining its solubility behavior. Below is a summary of the available data for this compound.

PropertyValueSource
Molecular Formula C₇H₅ClN₂[6]
Molecular Weight 152.58 g/mol [6]
Appearance Light yellow to brown solidChemicalBook
Melting Point 49-51 °CChemicalBook
Density 1.35 g/cm³ChemicalBook
Predicted pKa 5.21 ± 0.50ChemicalBook
Storage Inert atmosphere, Room Temperature[6]

Note: Some data is sourced from chemical supplier databases and may be predicted rather than experimentally determined.

The presence of the nitrogen atoms in the imidazo[1,2-a]pyridine ring system, one of which is basic with a predicted pKa of 5.21, suggests that the solubility of this compound will be pH-dependent, with increased solubility in acidic aqueous solutions due to the formation of a more soluble salt. The chlorine atom, being electronegative, and the overall aromatic nature of the fused ring system contribute to its moderate lipophilicity.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. The interplay of intermolecular forces between the solute (this compound) and the solvent determines the extent of dissolution.

Based on its structure, this compound possesses both polar and non-polar characteristics. The nitrogen atoms can act as hydrogen bond acceptors, while the C-H bonds are relatively non-polar. The chloro-substituted aromatic system is also largely non-polar.

A qualitative indication of its solubility can be inferred from a typical synthesis workup, which involves dissolving the compound in organic solvents like ethanol and ethyl acetate, and partitioning with water.[7] This suggests at least moderate solubility in these organic solvents and lower solubility in neutral water.

Solvent Polarity and Expected Solubility:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding. The solubility in alcohols like ethanol and methanol is expected to be higher than in water due to the non-polar hydrocarbon portion of the alcohols interacting favorably with the aromatic part of the molecule. As mentioned, solubility in aqueous solutions is expected to increase significantly at pH values below the pKa of the basic nitrogen.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents cannot donate hydrogen bonds but can act as acceptors. Given the polar nature of this compound, it is anticipated to have good solubility in these solvents.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Due to the significant polarity arising from the nitrogen atoms, the solubility in non-polar solvents is expected to be limited.

Experimental Determination of Solubility

For drug development professionals, the empirical determination of solubility is crucial. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[8][9] This method is reliable for compounds with low to moderate solubility.[9]

Shake-Flask Method: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring the generation of trustworthy and reproducible data.

1. Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pHs, ethanol, methanol, acetonitrile, DMSO)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2. Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess compound B Add chosen solvent to vials A->B C Seal vials B->C D Place vials in temperature-controlled shaker (e.g., 25°C or 37°C) C->D E Agitate for a set time (e.g., 24-48 hours) D->E F Allow solid to settle E->F G Centrifuge to pellet undissolved solid F->G H Filter supernatant G->H I Dilute sample if necessary H->I J Quantify concentration (HPLC/UV-Vis) I->J

Caption: Experimental workflow for the shake-flask solubility determination.

3. Detailed Procedure:

  • Step 1: Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure a saturated solution is formed.[9] Record the approximate amount added.

  • Step 2: Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Step 3: Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (typically 25°C for room temperature solubility or 37°C for physiological relevance). Agitate the samples for a sufficient time to reach equilibrium (24 to 48 hours is common).[8]

  • Step 4: Phase Separation: After agitation, allow the vials to stand to let the excess solid settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials.

  • Step 5: Sampling: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining fine particles, filter the aliquot through a syringe filter. This step is critical to avoid overestimation of solubility.

  • Step 6: Quantification: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Analyze both the standards and the filtered sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[10]

High-Throughput Solubility Assays

For early-stage drug discovery, higher throughput methods like turbidimetric solubility assays can be employed.[11] These methods are faster but determine kinetic solubility, which may differ from the thermodynamic solubility obtained from the shake-flask method.[9]

Turbidimetric Method Workflow:

G A Prepare stock solution in DMSO B Dispense stock into microplate A->B C Add aqueous buffer to induce precipitation B->C D Incubate and shake C->D E Measure turbidity (nephelometry) D->E F Determine solubility from turbidity curve E->F

Caption: Workflow for high-throughput turbidimetric solubility assay.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][12] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.[12]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere.[6][12]

  • Hazards: Based on data for similar compounds, imidazo[1,2-a]pyridines may cause skin and eye irritation, and respiratory irritation.[9][13] The specific hazard statements for this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]

Conclusion

References

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo(1,2-a)pyridine. Retrieved from [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • Scientific Research Publishing. (2020). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Retrieved from [Link]

  • SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • ACS Publications. (2023). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Retrieved from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]

  • PubMed. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Retrieved from [Link]

  • MDPI. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]

  • Semantic Scholar. (2023). Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. Retrieved from [Link]

  • MDPI. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroimidazo[1,2-a]pyridine. Retrieved from [Link]

  • RSC Publishing. (2016). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

Sources

The Imidazo[1,2-a]Pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core, a fused bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile starting point for the development of a wide array of therapeutic agents. This guide provides a comprehensive overview of the significant biological activities associated with this remarkable scaffold, delving into its mechanisms of action, and presenting detailed experimental protocols for its evaluation. The information presented herein is intended to empower researchers and drug development professionals in their quest for novel and effective therapeutics.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

The imidazo[1,2-a]pyridine scaffold has demonstrated potent anticancer activity against a broad spectrum of cancer cell lines, including those of the breast, colon, lung, and cervix.[1][2] This efficacy stems from the ability of its derivatives to modulate multiple, critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Targeting Key Oncogenic Pathways

Imidazo[1,2-a]pyridine derivatives exert their anticancer effects through several well-defined mechanisms:

  • Kinase Inhibition: A prominent mechanism is the inhibition of various protein kinases that are often dysregulated in cancer.[1]

    • PI3K/Akt/mTOR Pathway: Many imidazo[1,2-a]pyridine compounds are potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.[1][3] This pathway is crucial for cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. By inhibiting key kinases in this pathway, these compounds can effectively halt cancer progression.[1][4]

    • Other Kinases: Derivatives of this scaffold have also been shown to inhibit other important kinases such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR), highlighting the scaffold's versatility in targeting diverse cancer vulnerabilities.[5][6]

  • Tubulin Polymerization Inhibition: Several imidazo[1,2-a]pyridine derivatives act as microtubule-targeting agents. They function by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently triggers apoptosis.[7]

  • Induction of Apoptosis: A common outcome of treatment with imidazo[1,2-a]pyridine derivatives is the induction of programmed cell death, or apoptosis.[8] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

    • Intrinsic Pathway: These compounds can induce the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and the subsequent executioner caspases-3 and -7.[9]

    • Extrinsic Pathway: Some derivatives have been shown to upregulate the expression of death receptors like TRAIL-R2/DR5 and activate caspase-8, initiating the extrinsic apoptotic cascade.[9][10]

    • p53 Activation: The tumor suppressor protein p53 plays a crucial role in apoptosis. Imidazo[1,2-a]pyridine derivatives can stabilize and activate p53, leading to the upregulation of its downstream target, p21, which in turn promotes cell cycle arrest and apoptosis.[3][11]

Visualizing the Anticancer Mechanisms

Diagram 1: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt Activation S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth fourEBP1->Cell_Growth Imidazo_pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_pyridine->PI3K Inhibition Imidazo_pyridine->Akt Inhibition Imidazo_pyridine->mTORC1 Inhibition

Caption: Imidazo[1,2-a]pyridines inhibit key kinases in the PI3K/Akt/mTOR pathway.

Diagram 2: Induction of Apoptosis

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Imidazo_pyridine Imidazo[1,2-a]pyridine Derivative Death_Receptor Death Receptor (e.g., TRAIL-R2/DR5) Imidazo_pyridine->Death_Receptor Upregulation Bax Bax Imidazo_pyridine->Bax Upregulation Bcl2 Bcl-2 Imidazo_pyridine->Bcl2 Downregulation p53 p53 Imidazo_pyridine->p53 Activation Caspase8 Caspase-8 Death_Receptor->Caspase8 Activation Caspase3_7 Caspase-3/7 (Executioner Caspases) Caspase8->Caspase3_7 Activation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase9->Caspase3_7 Activation Bax->Mitochondrion Bcl2->Bax p53->Bax Activation p21 p21 p53->p21 Activation Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Caspase3_7->Apoptosis

Caption: Imidazo[1,2-a]pyridines trigger both intrinsic and extrinsic apoptosis pathways.

Quantitative Assessment of Anticancer Activity

The anticancer potency of imidazo[1,2-a]pyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
IP-5HCC1937 (Breast)45[10]
IP-6HCC1937 (Breast)47.7[10]
IP-7HCC1937 (Breast)79.6[10]
Compound 6A375 (Melanoma)9.7 - 44.6[12]
Compound 12HCT-15 (Colon)0.30[13]
Compound 12MDA-MB-231 (Breast)0.29[13]
Compound 14jMCF-7 (Breast)0.021[2]
Compound 14jA549 (Lung)0.091[2]
Experimental Protocols for Anticancer Evaluation

1.4.1. MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative and a vehicle control for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

1.4.2. Clonogenic Survival Assay

This assay assesses the ability of a single cancer cell to proliferate and form a colony after treatment with a cytotoxic agent.

Protocol:

  • Seed a low density of cancer cells (e.g., 500-1000 cells/well) in a 6-well plate.

  • Allow the cells to attach for 24 hours.

  • Treat the cells with the imidazo[1,2-a]pyridine derivative for a specified period (e.g., 24 hours).

  • Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.

  • Incubate the plates for 10-14 days until visible colonies are formed.

  • Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.

  • Count the number of colonies (containing at least 50 cells) and calculate the surviving fraction.

1.4.3. Scratch Motility (Wound Healing) Assay

This assay is used to evaluate the effect of a compound on cancer cell migration.

Protocol:

  • Grow cancer cells to a confluent monolayer in a 6-well plate.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Wash the cells with PBS to remove detached cells and debris.

  • Add fresh medium containing the imidazo[1,2-a]pyridine derivative or a vehicle control.

  • Capture images of the scratch at 0 hours and at various time points (e.g., 24 and 48 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

1.4.4. Western Blot Analysis for Apoptosis and Cell Cycle Markers

This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.

Protocol:

  • Treat cancer cells with the imidazo[1,2-a]pyridine derivative for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

1.4.5. In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of tubulin into microtubules.

Protocol:

  • Reconstitute purified tubulin in a polymerization buffer (e.g., G-PEM buffer) on ice.

  • Add the imidazo[1,2-a]pyridine derivative or a control compound (e.g., paclitaxel as a promoter, nocodazole as an inhibitor) to the tubulin solution.

  • Transfer the mixture to a pre-warmed 96-well plate.

  • Monitor the change in absorbance at 340 nm over time at 37°C using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2).[4]

Mechanism of Action: Selective COX-2 Inhibition

COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Several imidazo[1,2-a]pyridine derivatives have been identified as potent and selective COX-2 inhibitors.[4][14]

Experimental Protocol for COX-1/COX-2 Inhibition Assay

Protocol:

  • Use a commercial COX inhibitor screening assay kit.

  • Prepare reaction mixtures for both COX-1 (ovine or human) and COX-2 (human recombinant) enzymes.

  • Add the imidazo[1,2-a]pyridine derivative at various concentrations to the reaction mixtures.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate at 37°C for a specified time.

  • Stop the reaction and measure the amount of prostaglandin produced, typically using an ELISA-based method.

  • Calculate the percentage of inhibition for each enzyme and determine the IC50 values.

  • The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Antiviral Activity: A Promising Front against Viral Infections

The imidazo[1,2-a]pyridine scaffold has shown promise in the development of antiviral agents, with activity reported against influenza virus and human immunodeficiency virus (HIV).[9][11]

Anti-influenza Activity

Some imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the influenza virus RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[9] Others have been shown to target the viral nucleoprotein (NP), inducing its aggregation and preventing its nuclear import, which is essential for the viral life cycle.[15]

Experimental Protocol for Influenza Virus Neuraminidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of neuraminidase, a key enzyme on the surface of the influenza virus that is required for the release of new virus particles from infected cells.

Protocol:

  • Use a commercial fluorescence-based neuraminidase inhibitor assay kit.

  • Dilute the influenza virus stock to an appropriate concentration.

  • In a 96-well plate, add the imidazo[1,2-a]pyridine derivative at various concentrations.

  • Add the diluted virus to the wells and incubate.

  • Add a fluorogenic substrate (e.g., MUNANA) and incubate at 37°C.

  • Stop the reaction and measure the fluorescence intensity using a fluorometer.

  • Calculate the percentage of neuraminidase inhibition and determine the IC50 value.

Antimicrobial and Antitubercular Activities: Combating Infectious Diseases

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and notably, antitubercular effects.[3][16]

Antibacterial and Antifungal Activity

Several imidazo[1,2-a]pyridine derivatives have shown potent activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans.[4][14] The mechanism of action for their antifungal activity is often attributed to the inhibition of ergosterol synthesis, a vital component of the fungal cell membrane.[7]

Antitubercular Activity

The imidazo[1,2-a]pyridine scaffold is a key component of several promising antitubercular agents, with some compounds having progressed to clinical trials.[16] These compounds have shown excellent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[3] A notable target for these compounds is the QcrB subunit of the cytochrome bc1 complex, which is essential for cellular respiration in mycobacteria.[3]

Experimental Protocol for In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

Protocol:

  • Prepare a serial dilution of the imidazo[1,2-a]pyridine derivative in a 96-well microplate.

  • Add a standardized inoculum of Mycobacterium tuberculosis (e.g., H37Rv strain) to each well.

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

  • The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Emerging research suggests that the imidazo[1,2-a]pyridine scaffold may have therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's disease.[17][18]

Mechanism of Action in Alzheimer's Disease

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques in the brain. Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the aggregation of Aβ peptides, a critical step in plaque formation.[19] Furthermore, these compounds can also exhibit neuroprotective effects by reducing oxidative stress and neuroinflammation, both of which contribute to the progression of Alzheimer's disease.[18]

Experimental Protocol for Beta-Amyloid Aggregation Inhibition Assay

Protocol:

  • Use a commercial thioflavin T (ThT) fluorescence assay.

  • Prepare a solution of Aβ peptide (e.g., Aβ42) in an appropriate buffer.

  • Add the imidazo[1,2-a]pyridine derivative at various concentrations to the Aβ solution.

  • Incubate the mixture at 37°C to allow for aggregation.

  • At various time points, add ThT to the samples. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.

  • Measure the fluorescence intensity using a fluorometer.

  • A decrease in fluorescence intensity in the presence of the compound indicates inhibition of Aβ aggregation.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a highly versatile and privileged core structure in medicinal chemistry, with a remarkable breadth of biological activities. Its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antiviral, antimicrobial, and neuroprotective agents. The multifaceted mechanisms of action, particularly in the context of cancer, underscore the importance of this scaffold in the development of next-generation therapeutics. The detailed experimental protocols provided in this guide are intended to facilitate further research and development of novel imidazo[1,2-a]pyridine-based drugs that can address a wide range of unmet medical needs.

References

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7-Chloroimidazo[1,2-a]pyridine: A Keystone Heterocyclic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is a prominent fused heterocyclic system that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold".[1][2][3][4][5] This status is attributed to its presence in numerous biologically active compounds and marketed drugs, demonstrating its ability to interact with a wide range of biological targets.[1][6] The rigid, planar structure of the imidazo[1,2-a]pyridine core provides a versatile framework for the spatial orientation of various functional groups, enabling fine-tuning of steric and electronic properties to achieve desired pharmacological effects.[7] Derivatives of this scaffold have demonstrated a broad spectrum of therapeutic potential, including anticancer,[7][8] antitubercular,[2] anti-inflammatory, antiviral, and antifungal activities.[3][4]

This technical guide focuses on a particularly valuable derivative: 7-chloroimidazo[1,2-a]pyridine . The strategic placement of a chloro-substituent at the 7-position provides a crucial reactive handle for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the systematic and efficient diversification of the core structure, making this compound an indispensable building block in the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs.[9] This guide will provide an in-depth exploration of the synthesis, reactivity, and application of this compound, offering both foundational knowledge and practical, field-proven insights for its effective utilization in research and development.

Core Synthesis: Establishing the Foundation

The construction of the this compound core is a critical first step in its journey as a building block. The most common and reliable method involves the cyclization of a substituted 2-aminopyridine with a two-carbon synthon.

Synthetic Pathway: From 2-Amino-4-chloropyridine to the Core Scaffold

The synthesis of this compound is efficiently achieved through the reaction of 2-amino-4-chloropyridine with chloroacetaldehyde. This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.

Synthesis of this compound cluster_reactants Reactants cluster_product Product 2-amino-4-chloropyridine 2-Amino-4-chloropyridine reaction_step Cyclization/ Dehydration 2-amino-4-chloropyridine->reaction_step 1. chloroacetaldehyde Chloroacetaldehyde chloroacetaldehyde->reaction_step 2. 7-chloroimidazo This compound reaction_step->7-chloroimidazo Yield: ~89% caption Synthesis of this compound

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system designed for reproducibility and high yield.

Materials:

  • 2-Amino-4-chloropyridine (1.0 eq)

  • 50% aqueous chloroacetaldehyde (1.5 eq)

  • Sodium bicarbonate (NaHCO₃) (4.0 eq)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of 2-amino-4-chloropyridine in ethanol, add sodium bicarbonate powder.

  • To this mixture, add a 50% aqueous solution of chloroacetaldehyde.

  • Heat the reaction mixture to reflux for 4 hours.

  • After the reflux period, continue stirring the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent by concentration under reduced pressure.

  • Dissolve the residue in a mixture of water and ethyl acetate for liquid-liquid extraction.

  • Separate the organic layer. Extract the aqueous phase two more times with ethyl acetate.

  • Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a dark yellow oil. A typical yield for this reaction is approximately 89%.

Functionalization at the 7-Position: A Gateway to Chemical Diversity

The chloro-substituent at the 7-position is the key to unlocking the potential of this building block. It serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups. This section will detail the protocols for three of the most powerful cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis. These reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium precursor, ligand, base, and solvent are all critical parameters that can influence the reaction's efficiency, yield, and substrate scope. For the this compound core, the electron-rich nature of the heterocyclic system can influence the reactivity, making the careful selection of reaction conditions paramount.

Palladium_Catalyzed_Cross_Coupling_Workflow cluster_start Starting Material cluster_reaction Reaction Core cluster_products Diversified Products start_mat This compound coupling Pd-Catalyzed Cross-Coupling start_mat->coupling suzuki_prod 7-Aryl-imidazo[1,2-a]pyridine coupling->suzuki_prod Suzuki buchwald_prod 7-Amino-imidazo[1,2-a]pyridine coupling->buchwald_prod Buchwald-Hartwig sonogashira_prod 7-Alkynyl-imidazo[1,2-a]pyridine coupling->sonogashira_prod Sonogashira caption Functionalization of this compound

Caption: Palladium-catalyzed functionalization pathways.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is particularly valuable for synthesizing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.

Detailed Experimental Protocol: Synthesis of 7-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • In a reaction vessel, combine this compound, 4-methoxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-imidazo[1,2-a]pyridine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many drug candidates.[10] This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base.

Detailed Experimental Protocol: Synthesis of 7-(Morpholin-4-yl)imidazo[1,2-a]pyridine

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene

Procedure:

  • To an oven-dried reaction vessel, add Pd₂(dba)₃ and XPhos.

  • Evacuate and backfill the vessel with an inert gas.

  • Add toluene, followed by this compound, morpholine, and sodium tert-butoxide.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 7-amino-imidazo[1,2-a]pyridine product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is instrumental in introducing alkynyl groups, which can serve as versatile handles for further transformations or as key pharmacophoric elements.

Detailed Experimental Protocol: Synthesis of 7-(Phenylethynyl)imidazo[1,2-a]pyridine

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • In a reaction vessel, dissolve this compound in a mixture of THF and triethylamine.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add phenylacetylene, Pd(PPh₃)₂Cl₂, and CuI to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the 7-alkynyl-imidazo[1,2-a]pyridine.

Comparative Data on Functionalization Reactions
ReactionCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura Arylboronic acidPd(OAc)₂ (5)PPh₃ (10)K₂CO₃Dioxane/H₂O10012-2470-95
Buchwald-Hartwig Amine/AmidePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene11012-2465-90
Sonogashira Terminal alkynePd(PPh₃)₂Cl₂ (3)-Et₃NTHFRT12-2475-98

The Role of 7-Substituted Imidazo[1,2-a]pyridines in Drug Discovery

The versatility of the this compound core as a building block is best exemplified by its application in the discovery of novel therapeutic agents. The ability to systematically modify the 7-position allows for a detailed exploration of the structure-activity relationship (SAR), a cornerstone of modern drug design.

Case Study: Imidazo[1,2-a]pyridines as Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[12] The imidazo[1,2-a]pyridine scaffold has emerged as a promising core for the development of potent and selective kinase inhibitors.[13] In particular, derivatives of this scaffold have shown significant activity against the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in various cancers.[14][15]

Structure-Activity Relationship (SAR) Insights:

  • 7-Aryl Substitution: The introduction of aryl groups at the 7-position via Suzuki coupling has been shown to be crucial for potent inhibition of kinases such as ALK2.[9] The nature and substitution pattern of the aryl ring can significantly impact potency and selectivity.

  • 7-Amino Substitution: The installation of various amino groups through Buchwald-Hartwig amination can modulate the physicochemical properties of the molecule, such as solubility and cell permeability, which are critical for drug-like properties.

  • Impact on Selectivity: By carefully selecting the substituent at the 7-position, it is possible to achieve selectivity for specific kinases within a family, thereby reducing off-target effects and potential toxicity.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common event in human cancers, making it a highly attractive target for therapeutic intervention. Several imidazo[1,2-a]pyridine-based compounds have been developed as potent inhibitors of this pathway, often targeting PI3K or mTOR, or acting as dual inhibitors.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation 4EBP1->Proliferation inhibits translation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor 7-Substituted Imidazo[1,2-a]pyridine Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits caption Inhibition of PI3K/Akt/mTOR by Imidazo[1,2-a]pyridines

Caption: Mechanism of action for imidazo[1,2-a]pyridine kinase inhibitors.

Conclusion and Future Perspectives

This compound has firmly established itself as a cornerstone heterocyclic building block in the field of drug discovery. Its straightforward synthesis and the versatility of its 7-chloro position as a handle for palladium-catalyzed cross-coupling reactions provide a robust platform for the generation of diverse and complex molecular architectures. The demonstrated success of imidazo[1,2-a]pyridine derivatives, particularly as kinase inhibitors, underscores the therapeutic potential of this scaffold.

Future research in this area will likely focus on the development of more sustainable and efficient synthetic methodologies, including the use of greener solvents and catalysts. Furthermore, the exploration of novel functionalization reactions at other positions of the imidazo[1,2-a]pyridine core, in conjunction with modifications at the 7-position, will undoubtedly lead to the discovery of new chemical entities with enhanced potency, selectivity, and drug-like properties. The continued application of this privileged scaffold in medicinal chemistry holds great promise for the development of next-generation therapeutics to address unmet medical needs.

References

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Methodological & Application

One-Pot Synthesis of Substituted Imidazo[1,2-a]pyridines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] Its prevalence in marketed drugs such as Zolpidem and Alpidem underscores its significance in drug discovery.[3][4] This guide provides an in-depth exploration of the one-pot synthesis of substituted imidazo[1,2-a]pyridines, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The Power of One-Pot Syntheses

Traditional multi-step syntheses are often plagued by challenges such as low overall yields, tedious purification of intermediates, and significant solvent waste. One-pot reactions, particularly multicomponent reactions (MCRs), offer an elegant and efficient alternative. By combining multiple reactants in a single reaction vessel, MCRs streamline the synthetic process, leading to higher atom economy, reduced reaction times, and simplified purification procedures.[5] The Groebke-Blackburn-Bienaymé reaction (GBBR), an isocyanide-based MCR, has emerged as a highly effective method for the synthesis of imidazo[1,2-a]pyridine-3-amines.[5][6][7]

Key Synthetic Strategies

Several one-pot methodologies have been developed for the synthesis of imidazo[1,2-a]pyridines, each with its own set of advantages and substrate scope. This section will delve into some of the most prominent and practical approaches.

The Groebke-Blackburn-Bienaymé Reaction (GBBR)

The GBBR is a three-component reaction involving an aminopyridine, an aldehyde, and an isocyanide, and stands as a cornerstone for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[3][8] This reaction is prized for its efficiency and convergence, allowing for the rapid assembly of complex molecules from simple starting materials.[7]

Mechanism: The reaction proceeds through a series of steps initiated by the condensation of the aminopyridine and the aldehyde to form a Schiff base. Subsequent protonation of the Schiff base activates it for nucleophilic attack by the isocyanide, leading to a nitrilium ion intermediate. Intramolecular cyclization then furnishes the final imidazo[1,2-a]pyridine product.

Protocol 1: Ultrasound-Assisted, Water-Based GBBR for Highly Fluorescent Imidazo[1,2-a]pyridines

This protocol highlights a green chemistry approach, utilizing water as a solvent and ultrasound irradiation to promote the reaction.[5]

Materials:

  • Aldehyde (1.0 equiv.)

  • 2-Aminopyridine (1.0 equiv.)

  • Isocyanide (1.0 equiv.)

  • Phenylboronic acid (PBA) (10 mol%)

  • Water (1 M)

  • Ethyl acetate

  • Silica gel for column chromatography

Equipment:

  • Sealed vial (10 mL)

  • Ultrasonic bath (e.g., Branson 1510, 42 kHz ± 6%)

  • Standard laboratory glassware

  • Rotary evaporator

  • NMR spectrometer

  • High-resolution mass spectrometer (HRMS)

Procedure:

  • In a 10 mL sealed vial, combine the aldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), and the appropriate isocyanide (1.0 equiv.).

  • Add a solution of PBA (10 mol%) in water (1 M).

  • Immerse the sealed vial in an ultrasonic bath and sonicate at room temperature for 4 hours. The reaction can be gently heated to 60°C to increase the yield.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.[5]

Characterization Data for a Representative Compound (5a):

  • Yield: 86%[5]

  • ¹H NMR (500 MHz, CDCl₃): δ 7.97 (dd, J = 6.9, 0.8 Hz, 1H), 7.41 (dd, J = 6.5, 0.7 Hz, 2H), 7.02 (dd, J = 8.4, 7.3 Hz, 1H), 6.78 (d, J = 3.2, 1H), 6.69 (t, J = 6.5, 1H), 6.49–6.46 (m, 1H), 3.53 (s, 1H), 2.91–2.85 (m, 1H), 1.83–1.79 (m, 2H), 1.67–1.63 (m, 2H), 1.54–1.50 (m, 1H), 1.23–1.10 (m, 5H) ppm.[5]

  • ¹³C NMR (126 MHz, CDCl₃): δ 150.4, 141.8, 141.3, 128.1, 125.5, 123.8, 122.7, 117.2, 111.5, 111.4, 106.3, 57.0, 34.1, 25.7, 24.9 ppm.[5]

  • HRMS (ESI-TOF) m/z: calcd. for C₁₇H₂₀N₃O⁺ [M + H]⁺ 282.1601, found 282.1616.[5]

Metal-Catalyzed Syntheses

Transition metal catalysts, particularly copper and iron, have proven to be highly effective in mediating the one-pot synthesis of imidazo[1,2-a]pyridines from a variety of starting materials.

Protocol 2: Copper-Catalyzed Aerobic Oxidative Synthesis from 2-Aminopyridines and Nitroolefins

This method provides a general and efficient route to various imidazo[1,2-a]pyridines using air as the oxidant.[9]

Materials:

  • 2-Aminopyridine

  • Nitroolefin

  • Copper(I) iodide (CuI)

  • Solvent (e.g., DMSO)

Equipment:

  • Reaction flask with a reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-aminopyridine and nitroolefin in a suitable solvent, add a catalytic amount of CuI.

  • Heat the reaction mixture under an air atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and perform a standard aqueous workup.

  • Purify the crude product by column chromatography.

Visualization of the Synthetic Workflow

GBB_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Workup & Purification cluster_product Product Aldehyde Aldehyde Reaction Combine in a sealed vial with catalyst (PBA) and water Aldehyde->Reaction Aminopyridine 2-Aminopyridine Aminopyridine->Reaction Isocyanide Isocyanide Isocyanide->Reaction Sonication Ultrasonic Irradiation (4h, RT) Reaction->Sonication Extraction Ethyl Acetate Extraction Sonication->Extraction Purification Flash Column Chromatography Extraction->Purification Product Substituted Imidazo[1,2-a]pyridine Purification->Product

Caption: Workflow for the ultrasound-assisted one-pot synthesis of imidazo[1,2-a]pyridines.

Mechanistic Insights: The Groebke-Blackburn-Bienaymé Reaction

GBB_Mechanism Reactants 2-Aminopyridine Aldehyde Isocyanide SchiffBase Schiff Base Formation Reactants->SchiffBase Protonation Protonation SchiffBase->Protonation NucleophilicAttack Nucleophilic Attack by Isocyanide Protonation->NucleophilicAttack NitriliumIon Nitrilium Ion Intermediate NucleophilicAttack->NitriliumIon Cyclization Intramolecular Cyclization NitriliumIon->Cyclization Product Imidazo[1,2-a]pyridine Cyclization->Product

Caption: Simplified mechanism of the Groebke-Blackburn-Bienaymé reaction.

Applications in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its wide range of pharmacological activities.[2][5] Derivatives have shown promise as:

  • Anticancer agents: Exhibiting activity against various cancer cell lines.[2]

  • Antimicrobial agents: Showing efficacy against bacteria and fungi.[1]

  • Antitubercular agents: Demonstrating potent activity against Mycobacterium tuberculosis.[1][10]

  • Anti-inflammatory agents: Displaying potential for treating inflammatory diseases.[2]

  • Antiviral agents: Including activity against HIV.[11]

The synthetic versatility of one-pot reactions allows for the rapid generation of diverse libraries of imidazo[1,2-a]pyridine derivatives, facilitating structure-activity relationship (SAR) studies and the identification of novel drug candidates.[12]

Conclusion and Future Perspectives

The one-pot synthesis of substituted imidazo[1,2-a]pyridines has evolved into a highly efficient and versatile field of organic chemistry. The development of green and sustainable methodologies, such as those employing water as a solvent and alternative energy sources, is a significant advancement.[4][5] The continued exploration of novel catalysts and reaction conditions will undoubtedly lead to even more efficient and environmentally benign synthetic routes. The inherent "drug-like" properties of the imidazo[1,2-a]pyridine core, coupled with the power of one-pot syntheses, ensure that this scaffold will remain a focal point of research in drug discovery for years to come.[2]

References

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The Groebke–Blackburn–Bienaymé Reaction: A Powerful Tool for the Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Imidazo[1,2-a]pyridines and the GBB Reaction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2][3] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[3] Consequently, the development of efficient and versatile synthetic methodologies to access this important class of compounds is of paramount importance to drug development professionals.

Discovered in 1998, the Groebke–Blackburn–Bienaymé (GBB) reaction has emerged as a highly efficient three-component reaction for the synthesis of imidazo[1,2-a]heterocycles.[4][5][6] This multicomponent reaction (MCR) offers significant advantages, including high atom economy, operational simplicity, and the ability to generate molecular diversity from readily available starting materials.[2] The GBB reaction involves the condensation of an amidine (such as a 2-aminopyridine), an aldehyde, and an isocyanide to rapidly construct the imidazo[1,2-a]pyridine core.[4][5]

This application note provides a comprehensive guide for researchers and scientists on the application of the Groebke–Blackburn–Bienaymé reaction for the synthesis of imidazo[1,2-a]pyridines. It delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols with explanations for key procedural choices, discusses the substrate scope, and provides troubleshooting insights.

Mechanistic Insights: Understanding the "How" and "Why"

The generally accepted mechanism for the Groebke–Blackburn–Bienaymé reaction commences with the acid-catalyzed formation of an imine from the 2-aminopyridine and the aldehyde.[7] This is followed by the nucleophilic attack of the isocyanide on the iminium ion to form a nitrilium intermediate. Subsequent intramolecular cyclization and tautomerization lead to the final aromatic imidazo[1,2-a]pyridine product.[7]

The choice of catalyst is crucial for the reaction's success. Both Brønsted and Lewis acids can be employed to facilitate the initial imine formation.[8] Acetic acid is a commonly used Brønsted acid catalyst, while Lewis acids such as scandium(III) triflate (Sc(OTf)₃) and ytterbium(III) triflate (Yb(OTf)₃) have also proven effective.[8] In some cases, particularly with reactive substrates, the reaction can proceed without an external catalyst.

The solvent also plays a non-innocent role in the GBB reaction. Protic solvents like methanol can act as co-catalysts, accelerating key steps in the reaction mechanism.[7] The polarity of the solvent can also influence the reaction kinetics due to the polar nature of the transition states.[7]

Reaction Mechanism Workflow

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product 2-Aminopyridine 2-Aminopyridine Imine_Formation Imine Formation 2-Aminopyridine->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation + H⁺ Isocyanide Isocyanide Nitrilium_Intermediate Nitrilium Intermediate Imine_Formation->Nitrilium_Intermediate + Isocyanide Cyclization Intramolecular Cyclization Nitrilium_Intermediate->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Imidazo_Pyridine Imidazo[1,2-a]pyridine Tautomerization->Imidazo_Pyridine - H⁺

Caption: Generalized mechanism of the Groebke–Blackburn–Bienaymé reaction.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of a representative imidazo[1,2-a]pyridine derivative using the GBB reaction. The causality behind each experimental choice is explained to ensure a thorough understanding of the process.

General Protocol for the Synthesis of N-tert-butyl-2-phenylimidazo[1,2-a]pyridin-3-amine

Materials:

  • 2-Aminopyridine

  • Benzaldehyde

  • tert-Butyl isocyanide

  • Scandium(III) triflate (Sc(OTf)₃)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol, 1.0 equiv.).

    • Rationale: The reaction is typically performed on a 1.0 mmol scale for initial optimization and library synthesis. Ensure all glassware is dry to prevent unwanted side reactions.

  • Addition of Aldehyde and Catalyst: Add benzaldehyde (1.0 mmol, 1.0 equiv.) and scandium(III) triflate (0.05 mmol, 5 mol%).

    • Rationale: An equimolar amount of the aldehyde is used. A catalytic amount of Sc(OTf)₃ is sufficient to promote the reaction efficiently. Lewis acids are often preferred for their high activity and mild reaction conditions.

  • Solvent Addition: Add anhydrous methanol (5 mL).

    • Rationale: Methanol serves as a good solvent for the reactants and can also participate in the reaction mechanism, accelerating the process.[7] Anhydrous conditions are preferred to minimize the hydrolysis of the imine intermediate.

  • Addition of Isocyanide: Add tert-butyl isocyanide (1.1 mmol, 1.1 equiv.) dropwise to the stirring solution at room temperature.

    • Rationale: A slight excess of the isocyanide is often used to ensure complete consumption of the limiting reagents. Isocyanides are volatile and have strong, unpleasant odors, so they should be handled in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Rationale: Reaction times can vary depending on the reactivity of the substrates. TLC is a quick and effective way to determine when the starting materials have been consumed.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).

    • Rationale: The aqueous work-up removes the catalyst and any water-soluble byproducts. NaHCO₃ is used to neutralize any remaining acidic catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Rationale: Removing all traces of water is important before the final purification step.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Rationale: Column chromatography is a standard method for purifying organic compounds. The appropriate solvent system will depend on the polarity of the product.

Experimental Workflow Diagram

GBB_Workflow Start Start Reactants Combine 2-Aminopyridine, Aldehyde, and Catalyst Start->Reactants Solvent Add Anhydrous Methanol Reactants->Solvent Isocyanide Add Isocyanide Dropwise Solvent->Isocyanide Reaction Stir at Room Temperature (12-24h) Isocyanide->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Aqueous Work-up Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Pure Imidazo[1,2-a]pyridine Purification->Product

Caption: A typical experimental workflow for the GBB reaction.

Substrate Scope and Optimization

The Groebke–Blackburn–Bienaymé reaction exhibits a broad substrate scope, tolerating a wide variety of functional groups on all three components. This versatility makes it a powerful tool for generating diverse libraries of imidazo[1,2-a]pyridines for drug discovery screening.

ComponentVariationTypical YieldsNotes
2-Aminopyridine Electron-donating or -withdrawing substituentsGood to ExcellentElectron-withdrawing groups may decrease the nucleophilicity of the amine, potentially requiring longer reaction times or stronger catalysts.[8]
Aldehyde Aromatic, heteroaromatic, aliphaticGood to ExcellentAromatic aldehydes with both electron-donating and -withdrawing groups generally work well.[8] Aliphatic aldehydes can sometimes lead to the formation of Ugi-type byproducts.[9]
Isocyanide Aliphatic (e.g., tert-butyl, cyclohexyl), AromaticGood to ExcellentA wide range of isocyanides are well-tolerated.[8]

Key Optimization Parameters:

  • Catalyst: While Sc(OTf)₃ is a robust catalyst, other Lewis acids like InCl₃ or Brønsted acids such as HClO₄ or even acetic acid can be effective.[3][8] The optimal catalyst may vary depending on the specific substrates.

  • Solvent: Methanol is a common choice, but other polar solvents like ethanol or even water (with a suitable catalyst) can be used.[1][7] For less reactive substrates, higher boiling point solvents and elevated temperatures may be necessary.

  • Temperature: Most GBB reactions proceed efficiently at room temperature. However, for sluggish reactions, gentle heating (e.g., 40-60 °C) can be beneficial.[1][9]

  • Reaction Time: Reaction times can range from a few hours to 48 hours. Monitoring the reaction by TLC is essential to determine the optimal reaction time.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or no product formation Inactive catalystUse a fresh batch of catalyst.
Low reactivity of substratesIncrease the reaction temperature or use a more potent catalyst.
Presence of waterEnsure all glassware is dry and use anhydrous solvents.
Formation of byproducts Ugi-type reaction with aliphatic aldehydesOptimize the reaction conditions (e.g., lower temperature, different catalyst).
Decomposition of starting materialsUse milder reaction conditions.
Difficult purification Product has similar polarity to starting materialsAdjust the solvent system for column chromatography or consider recrystallization.

Applications in Drug Discovery

The imidazo[1,2-a]pyridine core synthesized via the GBB reaction is a key component in numerous biologically active molecules. This synthetic route has been instrumental in the development of compounds targeting a range of diseases. For instance, derivatives have shown promise as kinase inhibitors and HIV-1 reverse transcriptase inhibitors.[9] The ability to rapidly generate diverse libraries of these compounds makes the GBB reaction particularly valuable for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

The Groebke–Blackburn–Bienaymé reaction is a powerful and versatile multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines. Its operational simplicity, broad substrate scope, and high efficiency make it an invaluable tool for researchers in both academic and industrial settings. By understanding the underlying mechanism and optimizing the reaction conditions, scientists can effectively leverage the GBB reaction to accelerate the discovery and development of novel therapeutics and functional materials.

References

  • Martini, F., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]

  • Martini, F., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 16(1), 28. [Link]

  • Hwang, S., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(25), 4673–4678. [Link]

  • de Castro, P. P., et al. (2025). Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 28. [Link]

  • Martini, F., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]

  • Martini, F., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 28. [Link]

  • Hurala, D. S., et al. (2024). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 20, 1083–1093. [Link]

Sources

Comprehensive Analytical Characterization of 7-Chloroimidazo[1,2-a]pyridine: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Scientist's Desk

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] These fused bicyclic heterocycles exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3] Specifically, chloro-substituted imidazo[1,2-a]pyridines have demonstrated significant potential, with substitution at the 7-position influencing potency in antitubercular agents.[2][4]

Given its importance as a synthetic intermediate and potential pharmaceutical agent, the unambiguous characterization of 7-Chloroimidazo[1,2-a]pyridine is paramount. A robust analytical workflow ensures identity, purity, and consistency, which are critical for reliable research outcomes and regulatory compliance. This guide provides a detailed, multi-technique approach for the comprehensive characterization of this molecule, drawing upon chromatographic and spectroscopic methods. We will not only detail the protocols but also explain the scientific rationale behind the selection of specific parameters, empowering researchers to adapt and troubleshoot these methods effectively.

Physicochemical Properties & Structure

A foundational step in any analytical endeavor is to understand the basic physicochemical properties of the analyte. This information guides method development, from solvent selection to interpreting spectral data.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₇H₅ClN₂[5]
Molecular Weight 152.58 g/mol [5][6]
CAS Number 4532-25-6[6]
Canonical SMILES C1=CC2=C(C=C1Cl)N=C(C=N2)-
Predicted LogP 2.7[5]

Note: Some properties are based on the closely related 2-chloro isomer or computational predictions in the absence of extensive experimental data for the 7-chloro isomer.

Chromatographic Analysis: Purity and Quantification by RP-HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds. For a moderately polar, aromatic molecule like this compound, a reversed-phase (RP-HPLC) method provides excellent resolution and reproducibility.

Causality of Method Design:
  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobic nature, which promotes retention of the analyte through hydrophobic interactions with the fused aromatic rings.

  • Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape for nitrogen-containing heterocycles.

  • Mobile Phase Additive: A small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) is added to the mobile phase. This is crucial for protonating the basic nitrogen atoms in the imidazopyridine ring, which suppresses silanol interactions with the column, leading to sharper, more symmetrical peaks.[7]

  • Detection: The fused aromatic system contains a strong chromophore. A UV-Vis detector set at a wavelength of maximum absorbance (typically determined via a UV scan, often around 240-260 nm for this class of compounds) ensures high sensitivity.[8]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A 1. Prepare Mobile Phase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile B 2. Prepare Sample Stock 1.0 mg/mL in Acetonitrile A->B C 3. Prepare Working Solution Dilute stock to 50 µg/mL with 50:50 ACN:Water B->C D 4. Equilibrate C18 Column with initial mobile phase conditions C->D E 5. Inject Sample (5 µL) D->E F 6. Run Gradient Elution Program E->F G 7. Detect at 254 nm F->G H 8. Integrate Chromatogram G->H I 9. Calculate Purity (% Area = (Area_Main / Area_Total) * 100) H->I

Caption: RP-HPLC workflow for purity determination.

Detailed Protocol: RP-HPLC Method
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Formic Acid (LC-MS grade).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile.

    • Dilute this stock solution to a working concentration of approximately 50 µg/mL using a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 254 nm
Run Time 20 minutes
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of main peak / Total area of all peaks) x 100.

Spectroscopic Characterization: Structure Elucidation

While HPLC confirms purity, spectroscopic methods are essential for confirming the chemical structure. A combination of Mass Spectrometry and NMR Spectroscopy provides orthogonal data for unambiguous identification.

A. Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation, offers clues about its structure. Electrospray Ionization (ESI) is a soft ionization technique ideal for this class of molecules, typically producing a protonated molecular ion [M+H]⁺.

Causality of Method Design:

  • Ionization: ESI in positive ion mode is selected because the nitrogen atoms in the imidazopyridine ring are readily protonated.

  • Isotopic Pattern: A key validation point is the observation of the characteristic isotopic pattern for a chlorine-containing compound. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show two peaks for the molecular ion: an [M+H]⁺ peak and an [M+2+H]⁺ peak, with an intensity ratio of approximately 3:1.

Protocol: LC-MS Analysis

  • Instrumentation:

    • Couple the HPLC system described above to a mass spectrometer (e.g., a single quadrupole or time-of-flight (TOF) instrument) equipped with an ESI source.[9]

  • Sample Preparation:

    • Use the same sample prepared for HPLC analysis (50 µg/mL).

  • MS Parameters (Typical Starting Points):

    • Ionization Mode: ESI, Positive

    • Scan Range: m/z 50 - 500

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

  • Expected Results:

IonCalculated m/z (C₇H₅³⁵ClN₂)Calculated m/z (C₇H₅³⁷ClN₂)Expected Ratio
[M+H]⁺ 153.02155.02~3:1

The observation of this isotopic cluster provides very strong evidence for the presence of one chlorine atom in the molecule.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for de novo structure elucidation. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.[10][11]

Causality of Method Design:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a good first choice as the analyte is predicted to be soluble in it. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

  • ¹H NMR: This spectrum will reveal the number of different types of protons, their chemical environment, their integration (ratio), and their connectivity through spin-spin coupling.

  • ¹³C NMR: This spectrum indicates the number of unique carbon atoms in the molecule. For this compound, seven distinct carbon signals are expected.

Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation:

    • A 400 MHz or higher field NMR spectrometer.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • For complete assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are highly recommended.

Expected ¹H NMR Spectral Features (in CDCl₃): Based on the structure of this compound, one can predict the following signals in the aromatic region (~7.0 - 8.5 ppm):

  • H-2 & H-3: Two singlets or narrow doublets in the imidazole portion of the ring.

  • H-5, H-6, H-8: Three protons on the pyridine ring. Their chemical shifts and coupling patterns (doublets, doublet of doublets) will be characteristic and allow for unambiguous assignment, confirming the 7-chloro substitution pattern. For example, H-8 would likely appear as a doublet, and H-6 as a doublet of doublets.

Elemental Analysis

Elemental analysis provides the empirical formula by determining the mass percentages of carbon, hydrogen, and nitrogen. This technique serves as a final, quantitative confirmation of the compound's composition.

Protocol: CHN Analysis

  • Submit a small, pure, and dry sample (~2-3 mg) to an analytical laboratory for combustion analysis.

  • The instrument burns the sample in a stream of oxygen, and the resulting combustion gases (CO₂, H₂O, N₂) are quantified.

Theoretical vs. Experimental Data:

ElementTheoretical %
C 55.10 %
H 3.30 %
Cl 23.23 %
N 18.36 %

A valid result will have the experimental values fall within ±0.4% of the theoretical values, confirming the molecular formula C₇H₅ClN₂.

Integrated Characterization Strategy

No single technique is sufficient for complete characterization. The strength of this approach lies in the integration of orthogonal data, which provides a self-validating system.

Characterization_Strategy cluster_info Information Gained cluster_tech Analytical Technique Purity Purity (>95%) MW Molecular Weight (152.58 Da) Formula Elemental Formula (C₇H₅ClN₂) Structure Unambiguous Structure HPLC RP-HPLC HPLC->Purity MS Mass Spectrometry MS->MW MS->Structure Fragmentation NMR NMR Spectroscopy (¹H, ¹³C) NMR->Formula Proton/Carbon Count NMR->Structure EA Elemental Analysis EA->Formula

Sources

Application Note: Purity Determination of 7-Chloroimidazo[1,2-a]pyridine using HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the purity analysis of 7-Chloroimidazo[1,2-a]pyridine, a key intermediate in pharmaceutical synthesis.[1] The methodologies detailed herein leverage High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification and structural elucidation of potential impurities. The protocols are designed to be robust and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines, ensuring data integrity for researchers, scientists, and drug development professionals.[2][3][4]

Introduction

This compound is a heterocyclic compound belonging to the imidazopyridine class of molecules, which are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The purity of this intermediate is critical as the presence of impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are essential for the quality control of this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity determination in the pharmaceutical industry, offering high-resolution separation of the main component from its impurities.[5][6] When coupled with Mass Spectrometry (MS), LC-MS becomes a powerful tool for the definitive identification of these impurities, providing valuable insights into potential degradation pathways or side-reactions during synthesis.[5][7][8] This application note details a systematic approach to developing and applying HPLC and LC-MS methods for the comprehensive purity analysis of this compound.

Physicochemical Properties of this compound

A foundational understanding of the analyte's physicochemical properties is crucial for effective analytical method development.[9]

PropertyValueSource
Molecular FormulaC₇H₅ClN₂PubChem
Molecular Weight152.58 g/mol PubChem
Melting Point49-51 °CChemicalBook[1]
AppearanceLight yellow to brown solidChemicalBook[1]
pKa5.21 ± 0.50 (Predicted)ChemicalBook[1]

HPLC Method for Purity Determination

The primary objective of the HPLC method is to achieve a baseline separation of the this compound peak from all potential process-related impurities and degradation products. A reversed-phase HPLC (RP-HPLC) method is generally suitable for a molecule of this polarity.[10]

Rationale for Method Development

The selection of chromatographic conditions is a systematic process aimed at optimizing selectivity and resolution.

  • Column Selection: A C18 column is a versatile and common choice for the separation of a wide range of small organic molecules. The particle size and column dimensions are chosen to balance efficiency, analysis time, and backpressure. A column with a 3 µm particle size and dimensions of 4.6 x 150 mm offers a good compromise.[11]

  • Mobile Phase Selection: A mixture of an aqueous buffer and an organic modifier is standard for RP-HPLC.

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff.

    • Aqueous Phase and pH Control: The pKa of this compound is predicted to be around 5.21.[1] To ensure consistent retention and peak shape, the mobile phase pH should be controlled. A buffer with a pKa within one pH unit of the desired pH should be selected.[10] A phosphate buffer at a pH of 3.0 is a suitable starting point to ensure the analyte is in its protonated form, which often leads to better retention and peak shape on a C18 column.

  • Detection Wavelength: The UV spectrum of the analyte should be determined to select a wavelength that provides a good response for both the main peak and potential impurities. A photodiode array (PDA) detector is invaluable during method development for this purpose.

  • Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is typically employed in purity analysis to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

Recommended HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a PDA detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3 µm
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Sample Diluent Mobile Phase A: Acetonitrile (50:50, v/v)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity of the sample is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter s2->s3 a1 Inject into HPLC s3->a1 a2 Separation on C18 Column a1->a2 a3 PDA Detection a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Area % Purity d1->d2 LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection & Analysis cluster_id Impurity Identification lc1 Inject Sample lc2 Chromatographic Separation lc1->lc2 ms1 ESI Ionization lc2->ms1 ms2 Mass Analysis (TOF/Orbitrap) ms1->ms2 ms3 Data-Dependent MS/MS ms2->ms3 id1 Accurate Mass Measurement ms3->id1 id2 Isotopic Pattern Analysis ms3->id2 id3 Fragmentation Analysis ms3->id3 id4 Structure Elucidation id1->id4 id2->id4 id3->id4

Sources

Synthesis of 7-Chloroimidazo[1,2-a]pyridine Derivatives: An Application Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure renowned for its broad applications in medicinal chemistry and material science.[1][2][3] Derivatives of this core are integral to numerous pharmaceuticals, exhibiting antiviral, anticancer, and anti-inflammatory properties.[4] This document provides a detailed, field-proven protocol for the synthesis of 7-Chloroimidazo[1,2-a]pyridine derivatives, a key intermediate for further functionalization. The primary focus is on the robust and widely applicable condensation reaction between 2-amino-4-chloropyridine and α-haloketones. We will delve into the mechanistic underpinnings, provide a step-by-step experimental guide, and discuss key parameters for reaction optimization and characterization.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

Imidazo[1,2-a]pyridines (IMPs) represent a class of fused bicyclic heterocycles that have garnered significant attention from the scientific community.[1] Their rigid structure and unique electronic properties make them ideal pharmacophores for interacting with a variety of biological targets.[3] The introduction of a chlorine atom at the 7-position provides a valuable synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the generation of diverse molecular libraries crucial for drug discovery programs. This protocol outlines a reliable method to construct this important scaffold.

Primary Synthetic Strategy: One-Pot Condensation

The most common and efficient method for synthesizing the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[4][5] This application note will detail a one-pot synthesis which is favored for its operational simplicity and generally high yields.[4]

Mechanistic Rationale

The reaction proceeds via a well-established mechanism. The initial step involves the nucleophilic attack of the endocyclic nitrogen of 2-amino-4-chloropyridine on the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.[6]

Diagram 1: Reaction Mechanism

Below is a simplified representation of the reaction mechanism for the synthesis of a 7-chloro-2-phenylimidazo[1,2-a]pyridine.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Final Product R1 2-Amino-4-chloropyridine INT1 Nucleophilic Attack (SN2 Reaction) R1->INT1 + R2 α-Bromoacetophenone R2->INT1 INT2 Cyclization Intermediate INT1->INT2 PROD1 Dehydration INT2->PROD1 PROD2 7-Chloro-2-phenyl- imidazo[1,2-a]pyridine PROD1->PROD2

Caption: High-level overview of the synthetic mechanism.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of a representative compound, 7-chloro-2-phenylimidazo[1,2-a]pyridine.

Materials and Equipment
  • Reagents: 2-amino-4-chloropyridine, 2-bromo-1-phenylethan-1-one (α-bromoacetophenone), Sodium bicarbonate (NaHCO₃), Ethanol (EtOH), Ethyl acetate (EtOAc), Hexane, Dichloromethane (DCM).

  • Equipment: Round-bottom flask (100 mL), reflux condenser, magnetic stirrer with hotplate, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), column chromatography setup, standard laboratory glassware.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-chloropyridine (1.0 mmol, 1.0 eq.).

  • Solvent Addition: Add ethanol (20 mL) to the flask and stir until the starting material is fully dissolved.

  • Reagent Addition: To the stirred solution, add 2-bromo-1-phenylethan-1-one (1.0 mmol, 1.0 eq.) followed by sodium bicarbonate (2.0 mmol, 2.0 eq.).

    • Scientist's Note: Sodium bicarbonate acts as a mild base to neutralize the hydrobromic acid (HBr) formed during the reaction. This prevents the protonation of the aminopyridine, which would render it non-nucleophilic and halt the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78°C for ethanol). Monitor the reaction progress using TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 4-6 hours.[7]

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add dichloromethane (30 mL) and water (30 mL).

    • Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

  • Purification: The crude product is purified by column chromatography on silica gel.[7]

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc).

    • Collect the fractions containing the desired product (visualized by TLC) and concentrate them to yield the pure 7-chloro-2-phenylimidazo[1,2-a]pyridine as a solid.

  • Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[7][9]

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve 2-amino-4-chloropyridine in Ethanol B Add α-bromoacetophenone and NaHCO3 A->B C Heat to Reflux (4-6 hours) B->C D Monitor by TLC C->D D->C Incomplete E Cool and Evaporate Solvent D->E Complete F Liquid-Liquid Extraction (DCM/Water) E->F G Dry and Concentrate Organic Phase F->G H Purify by Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: Step-by-step experimental workflow for the synthesis.

Reaction Parameter Optimization

The described protocol is robust, but yields can be optimized by considering several factors. The table below summarizes typical reaction conditions and expected yields for various substrates.

Starting Amineα-HaloketoneCatalyst/BaseSolventTime (h)Yield (%)Reference
2-amino-4-chloropyridine2-bromo-1-phenylethan-1-oneNaHCO₃Ethanol5~85%General Procedure
2-aminopyridineSubstituted phenacyl bromideCopper SilicateEthanol2-390-96%[4]
2-aminopyridineAldehyde, IsocyanideNH₄ClEthanol0.5 (MW)82-91%[8][10]
2-aminopyridinePyridylketone, BenzaldehydeNH₄OAcAcetic Acid6-8~70-80%[7]

Note: The use of microwave (MW) irradiation can significantly reduce reaction times.[8][10] Alternative, greener catalysts like copper silicate have also been shown to be highly efficient.[4]

Modern Synthetic Alternatives

While the classic condensation reaction is reliable, modern synthetic chemistry offers several alternative strategies, often with improved efficiency and greener profiles.

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: This is a powerful one-pot, three-component reaction involving a 2-aminoazine, an aldehyde, and an isocyanide.[3][11] It allows for rapid assembly of highly substituted imidazo[1,2-a]pyridines and is amenable to microwave-assisted synthesis, which dramatically shortens reaction times.[8][10][12]

  • Catalytic Aerobic Oxidation: Methods using catalysts like copper(I) iodide (CuI) allow for the direct coupling of 2-aminopyridines with ketones under aerobic conditions, avoiding the need for pre-halogenated starting materials.[13]

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound derivatives, crucial building blocks in pharmaceutical research. By understanding the underlying mechanism and key experimental parameters, researchers can confidently and efficiently produce these valuable compounds. Furthermore, the exploration of modern synthetic alternatives like the GBB reaction opens avenues for creating diverse molecular libraries with enhanced efficiency and sustainability.

References

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021-01-20). Letters in Applied NanoBioScience.
  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021-01-20). Letters in Applied NanoBioScience.
  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.
  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal.
  • Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents.
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
  • Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. New Journal of Chemistry (RSC Publishing).
  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction C
  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing.
  • The Groebke-Blackburn-Bienaymé Reaction.
  • Synthesis, Characterization and Biological Activities of imidazo[1,2-a]pyridine Based gold(III) Metal Complexes. PubMed.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.

Sources

Application of 7-Chloroimidazo[1,2-a]pyridine in Tuberculosis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The global health challenge posed by tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tuberculosis), necessitates the urgent development of novel therapeutics with new mechanisms of action.[1][2][3] The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework in the discovery of potent anti-TB agents.[1][2][4] This technical guide provides an in-depth overview of the application of 7-chloroimidazo[1,2-a]pyridine derivatives in tuberculosis research, focusing on their mechanism of action, structure-activity relationships, and detailed protocols for their evaluation.

The Rise of Imidazo[1,2-a]pyridines: A New Frontier in Anti-TB Drug Discovery

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure that has demonstrated a wide range of biological activities.[2][4] In the context of tuberculosis, this scaffold has yielded compounds with potent bactericidal activity against both replicating and non-replicating M. tuberculosis, including clinically relevant drug-resistant strains.[1][5] A notable example is Telacebec (Q203), a clinical-stage drug candidate, which has highlighted the potential of this chemical class.[1][6][7]

Mechanism of Action: Targeting the Mycobacterial Respiratory Chain

Derivatives of the imidazo[1,2-a]pyridine class, including those with a 7-chloro substitution, exert their anti-tubercular effect by targeting a novel and essential component of the mycobacterial respiratory chain.[5][8] Specifically, they are potent inhibitors of the QcrB subunit of the cytochrome bcc complex, also known as Complex III of the electron transport chain.[1][5][8]

The inhibition of QcrB disrupts the electron flow from menaquinol to cytochrome c, which in turn collapses the proton motive force required for ATP synthesis.[1][9] This disruption of cellular energy homeostasis is ultimately lethal to the bacterium.[5][8] The unique target of these compounds explains their efficacy against strains resistant to current first- and second-line drugs.[5][8]

Mechanism_of_Action cluster_membrane Mycobacterial Inner Membrane cluster_proton_motive_force cluster_atp_synthesis Complex_II Complex II (Succinate Dehydrogenase) Menaquinone_Pool Menaquinone Pool (MQ) Complex_II->Menaquinone_Pool e- Complex_III Complex III (Cytochrome bcc) Menaquinone_Pool->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- H_out_1 H+ Complex_III->H_out_1 H+ QcrB QcrB Subunit Complex_III->QcrB Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- O2 O₂ Complex_IV->O2 e- H_out_2 H+ Complex_IV->H_out_2 H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H2O H₂O H_in_1 H+ H_in_1->ATP_Synthase H+ ADP ADP + Pi Imidazopyridine This compound Derivatives Imidazopyridine->QcrB Inhibition MIC_Workflow start Start culture Culture M. tuberculosis to mid-log phase start->culture inoculum Prepare bacterial inoculum (10^5 CFU/mL) culture->inoculum inoculate Inoculate 96-well plate inoculum->inoculate dilution Prepare serial dilutions of test compound dilution->inoculate incubate1 Incubate at 37°C for 7 days inoculate->incubate1 add_alamar Add Alamar Blue reagent incubate1->add_alamar incubate2 Incubate at 37°C for 16-18 hours add_alamar->incubate2 read_fluorescence Read fluorescence (Ex 544 nm, Em 590 nm) incubate2->read_fluorescence determine_mic Determine MIC90 read_fluorescence->determine_mic end End determine_mic->end

Figure 2: Workflow for MIC determination using the MABA assay.

Protocol 2: Cytotoxicity Assessment in Vero Cells

It is essential to evaluate the toxicity of promising anti-tubercular compounds against mammalian cells to determine their selectivity. Vero cells (African green monkey kidney epithelial cells) are a commonly used cell line for this purpose. [10] Materials:

  • Vero cells (ATCC CCL-81)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • Sterile 96-well flat-bottomed plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed a 96-well plate with Vero cells at a density of 1 x 10⁴ cells per well in DMEM supplemented with 10% FBS.

  • Cell Adhesion: Incubate the plate at 37°C in a 5% CO₂ atmosphere for 16 hours to allow the cells to adhere.

  • Compound Preparation: Prepare two-fold serial dilutions of the test compounds in DMEM containing 5% FBS.

  • Compound Addition: Replace the culture medium in the cell plate with 160 µL of the compound-containing medium. Include a positive control (100% DMSO for 100% cell death) and a blank control (media only for 100% viability).

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.

  • Washing: After incubation, wash the cells twice with PBS.

  • Alamar Blue Addition: Add 100 µL of DMEM with 5% FBS, freshly mixed with 10% Alamar Blue, to each well.

  • Final Incubation: Incubate the plate for 2 hours.

  • Fluorescence Reading: Immediately read the fluorescence at 544Ex/590Em.

  • IC₅₀ Determination: The IC₅₀ is the concentration of the compound that causes 50% inhibition of cell viability. [10]

Synthesis and Availability

The starting material, this compound-2-carboxylic acid, is commercially available from suppliers such as Combi-Blocks. [10]The synthesis of various amide derivatives typically involves standard peptide coupling reactions. A general procedure involves activating the carboxylic acid with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive such as hydroxybenzotriazole (HOBt), followed by the addition of the desired amine in the presence of a base like triethylamine. [10]Purification is commonly achieved through flash chromatography. [10]

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel anti-tubercular agents. The well-defined mechanism of action, targeting QcrB, provides a clear rationale for their potent activity against drug-resistant strains. The provided protocols offer a robust framework for the initial in vitro characterization of new analogs. Future research should focus on optimizing the pharmacokinetic and safety profiles of these compounds to advance them as potential clinical candidates in the fight against tuberculosis.

References

  • Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(11), 1138–1142. [Link]

  • Jose, J., et al. (2017). Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3423-3427. [Link]

  • Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]

  • Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 585-605. [Link]

  • de Souza, A. C. S., et al. (2023). Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b]o[5][8]xazine Derivatives against Multidrug-Resistant Strains. Chemistry & Biodiversity, 20(9), e202300769. [Link]

  • Reyes-Uribe, L. A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 28(13), 5003. [Link]

  • Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Al-Omair, M. A., et al. (2024). Design, synthesis and biological evaluation of some imidazo[1,2-a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach. Journal of Biomolecular Structure & Dynamics, 1-17. [Link]

  • Cheng, Y., et al. (2014). Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model. PLOS ONE, 9(1), e87483. [Link]

  • Singh, V., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. [Link]

  • Qurient. (n.d.). Telacebec (Q203). Retrieved from [Link]

  • Cho, Y.-L., et al. (2022). Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects. Antimicrobial Agents and Chemotherapy, 66(3), e01905-21. [Link]

  • Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • TB Alliance. (n.d.). Q203. Retrieved from [Link]

  • Jampilek, J. (2021). Telacebec (Q203): Is there a novel effective and safe anti-tuberculosis drug on the horizon? Ceska a Slovenska Farmacie, 70(4), 147-156. [Link]

  • ResearchGate. (n.d.). Telacebec (Q203), a New Antituberculosis Agent. Retrieved from [Link]

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The Strategic Utility of 7-Chloroimidazo[1,2-a]pyridine in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically significant therapeutic agents.[1][2][3] This privileged heterocyclic system is the backbone of drugs spanning various therapeutic areas, including hypnotics like Zolpidem, anxiolytics such as Alpidem and Saripidem, and emerging anti-tubercular agents.[4][5] Among the various derivatives of this scaffold, 7-Chloroimidazo[1,2-a]pyridine has emerged as a particularly valuable intermediate. Its strategic importance lies in the reactivity of the chloro-substituent, which serves as a versatile handle for introducing molecular diversity through a range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

This technical guide provides an in-depth exploration of the synthesis and application of this compound in drug discovery. It is intended for researchers, scientists, and drug development professionals seeking to leverage this intermediate for the creation of novel pharmaceutical agents. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower rational drug design.

The Gateway to Imidazo[1,2-a]pyridine Analogs: Synthesis of the 7-Chloro Intermediate

The most direct and widely employed method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[6] To obtain the 7-chloro substituted scaffold, the readily available 2-amino-4-chloropyridine serves as the key starting material. The chloro-substituent on the pyridine ring is carried through the cyclization process, yielding the desired this compound core.

Diagram 1: General Synthesis of 7-Chloroimidazo[1,2-a]pyridines

cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 2-Amino-4-chloropyridine C Condensation & Cyclization A->C B α-Haloketone (e.g., 2-bromoacetophenone derivatives) B->C D 7-Chloro-2-aryl-imidazo[1,2-a]pyridine C->D

Caption: Synthetic route to 7-chloro-2-aryl-imidazo[1,2-a]pyridines.

Protocol 1: Synthesis of 7-Chloro-2-phenylimidazo[1,2-a]pyridine

This protocol outlines a representative procedure for the synthesis of a 7-chloro-2-aryl-imidazo[1,2-a]pyridine, a common precursor for further functionalization.

Materials:

  • 2-Amino-4-chloropyridine

  • 2-Bromoacetophenone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 2-amino-4-chloropyridine (1.0 eq) in ethanol, add 2-bromoacetophenone (1.1 eq) and sodium bicarbonate (1.5 eq).

  • Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 7-chloro-2-phenylimidazo[1,2-a]pyridine.

Expected Outcome: The desired product is typically obtained as a solid with yields ranging from 70-90%, depending on the specific substrates and reaction scale. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Harnessing the Reactivity of the 7-Chloro Group: A Gateway to Molecular Diversity

The true utility of this compound as a drug discovery intermediate lies in the chemical versatility of the C7-chloro substituent. This electron-rich heterocyclic system allows the chloro group to participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling.

Diagram 2: Key Reactions of this compound

A This compound B Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, base) A->B C Buchwald-Hartwig Amination (R₂NH, Pd catalyst, base) A->C D Sonogashira Coupling (Terminal alkyne, Pd/Cu catalyst, base) A->D E 7-Aryl-imidazo[1,2-a]pyridine B->E F 7-Amino-imidazo[1,2-a]pyridine C->F G 7-Alkynyl-imidazo[1,2-a]pyridine D->G

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of a wide range of aryl and heteroaryl groups at the 7-position. This is a critical step in the synthesis of many bioactive molecules where a biaryl or heteroaryl-aryl linkage is essential for target engagement.[7][8]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ComponentExampleRole in Reaction
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Facilitates oxidative addition and reductive elimination
Ligand Triphenylphosphine (PPh₃), dppfStabilizes the palladium center and modulates reactivity
Base K₂CO₃, Cs₂CO₃, Na₂CO₃Activates the boronic acid for transmetalation
Solvent Dioxane/Water, Toluene/Water, DMFSolubilizes reactants and facilitates the reaction
Boronic Acid/Ester Phenylboronic acid, Pyridine-3-boronic acidSource of the aryl or heteroaryl group
Protocol 2: Suzuki-Miyaura Coupling of 7-Chloro-2-phenylimidazo[1,2-a]pyridine with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction to introduce an aryl group at the 7-position.

Materials:

  • 7-Chloro-2-phenylimidazo[1,2-a]pyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine 7-chloro-2-phenylimidazo[1,2-a]pyridine (1.0 eq), phenylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the 7-phenyl-2-phenylimidazo[1,2-a]pyridine.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9] This transformation is particularly valuable in medicinal chemistry for the synthesis of aryl amines, a common motif in drug molecules. Starting from this compound, a diverse array of primary and secondary amines can be introduced at the 7-position, enabling fine-tuning of physicochemical properties and biological activity.

Table 2: Key Components for Buchwald-Hartwig Amination

ComponentExamplePurpose
Palladium Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst
Ligand Xantphos, BINAP, DavePhosCrucial for catalyst stability and reactivity
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Promotes deprotonation of the amine and the catalyst complex
Solvent Toluene, DioxaneAnhydrous and non-protic solvents are preferred
Amine Morpholine, Piperidine, Aniline derivativesThe nitrogen source for the C-N bond formation
Protocol 3: Buchwald-Hartwig Amination of 7-Chloro-2-phenylimidazo[1,2-a]pyridine with Morpholine

This protocol details a general procedure for the amination of the 7-chloro position.

Materials:

  • 7-Chloro-2-phenylimidazo[1,2-a]pyridine

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction flask, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous toluene, followed by 7-chloro-2-phenylimidazo[1,2-a]pyridine (1.0 eq), morpholine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the desired 7-(morpholino)-2-phenylimidazo[1,2-a]pyridine.

Application in the Synthesis of Marketed Drugs

The strategic functionalization of the this compound core is exemplified in the synthesis of several marketed drugs. While detailed proprietary industrial syntheses may vary, the following conceptual pathways illustrate the application of the chemistry described above.

Conceptual Synthesis of an Alpidem Analog

Alpidem, an anxiolytic agent, features a substituted acetamide side chain at the 3-position and a diaryl ether linkage. While the exact synthesis of Alpidem may not start from a pre-formed this compound, a convergent synthesis of an analog could involve a Suzuki or Buchwald-Hartwig type coupling at the 7-position to introduce a key fragment.

Conceptual Synthesis of a Saripidem Analog

Saripidem, another anxiolytic, possesses a complex side chain at the 3-position. A synthetic strategy for an analog could involve the initial construction of a functionalized this compound intermediate, followed by a cross-coupling reaction to append a crucial part of the molecule's pharmacophore.

Conclusion

This compound is a highly valuable and versatile intermediate in the field of drug discovery. Its straightforward synthesis and the predictable reactivity of the 7-chloro group provide a robust platform for the rapid generation of diverse libraries of compounds. The palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are particularly powerful tools for elaborating this scaffold. By understanding the principles and applying the protocols outlined in this guide, researchers can effectively utilize this compound to accelerate the discovery and development of novel therapeutic agents.

References

  • Bagdi, A. K., Santra, S., Monira, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(10), 1555-1575. [Link]

  • Gámez-Montaño, R., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 28(3), 1347. [Link]

  • Kaur, N. (2021). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [Link]

  • Sharma, A., & Kumar, V. (2018). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling reaction on position 7 of compounds 1a–c (isolated yields). [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Process for the synthesis of zolpidem.
  • Feng, Y., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35235–35253. [Link]

  • Google P
  • Google Patents. (n.d.).
  • Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials, 712, 273-276. [Link]

  • Satyanarayana, B., & Reddy, Y. T. (2009). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. ARKIVOC, 2009(ii), 315-320. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Molecules. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]

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The Promise of 7-Chloroimidazo[1,2-a]pyridine Derivatives in Oncology: A Guide to Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic treatments. In this pursuit, nitrogen-containing heterocyclic compounds have emerged as a particularly fruitful area of research. Among these, the imidazo[1,2-a]pyridine scaffold has garnered significant attention due to its versatile biological activities.[1] This guide focuses on a specific subclass, the 7-chloroimidazo[1,2-a]pyridine derivatives, which have shown considerable promise as potential anticancer agents.[2] We will delve into the scientific rationale for their development, provide detailed protocols for their synthesis and preclinical evaluation, and explore their mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this compelling class of molecules.

The Scientific Rationale: Targeting Key Cancer Pathways

Imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating critical cellular processes involved in tumor growth and survival.[3] A primary mechanism of action for many of these compounds is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[3] This pathway is a central regulator of cell proliferation, growth, and survival, and its aberrant activation is a hallmark of many human cancers.[4] By inhibiting key kinases in this pathway, such as PI3Kα, these derivatives can effectively halt the uncontrolled proliferation of cancer cells and induce programmed cell death (apoptosis).[5]

Furthermore, studies have demonstrated that these compounds can induce cell cycle arrest, preventing cancer cells from progressing through the phases of division.[6] This is often achieved by upregulating tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[6] The induction of apoptosis is another key anticancer mechanism, often initiated through both intrinsic and extrinsic pathways, leading to the activation of caspases and subsequent dismantling of the cell.[6]

Synthesis of this compound Derivatives: A Step-by-Step Protocol

The synthesis of the this compound scaffold is typically achieved through a cyclocondensation reaction. A common and effective method involves the reaction of a substituted 2-aminopyridine with an α-halocarbonyl compound.[7] The following protocol provides a detailed procedure for the synthesis of a representative compound, 6-chloro-2-phenylimidazo[1,2-a]pyridine.

Protocol 1: Synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridine

Materials:

  • 2-amino-5-chloropyridine

  • Phenacyl bromide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Chloroform (CHCl₃)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Hexane

  • Ethyl acetate (EtOAc)

  • Rotary evaporator

  • Separatory funnel

Procedure: [1]

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-chloropyridine (2.0 mmol) in a 1:1 (v/v) mixture of ethanol and water (10 ml).

  • Addition of Reagents: To this solution, add phenacyl bromide (2.0 mmol).

  • Catalyst Addition: Add DBU (4.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (1:1 v/v).

  • Workup: Upon completion of the reaction, extract the product with a 1:1 mixture of water and chloroform (2 x 100 ml).

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography.

G cluster_synthesis Synthesis Workflow Start Start Materials: 2-amino-5-chloropyridine Phenacyl bromide Reaction Cyclocondensation Catalyst: DBU Solvent: EtOH/H2O Temp: Room Temp Start->Reaction 1 Workup Extraction (H2O/CHCl3) Reaction->Workup 2 Purification Purification (Recrystallization or Column Chromatography) Workup->Purification 3 Product Final Product: 6-chloro-2-phenyl- imidazo[1,2-a]pyridine Purification->Product 4

Caption: A generalized workflow for the synthesis of 6-chloro-2-phenylimidazo[1,2-a]pyridine.

In Vitro Evaluation of Anticancer Activity

A crucial step in the preclinical assessment of any potential anticancer agent is the in vitro evaluation of its efficacy against various cancer cell lines. This typically involves a battery of assays to determine cytotoxicity, effects on cell proliferation, and the underlying mechanism of action.

Protocol 2: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure: [3]

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 4,000-5,000 cells per well and allow them to adhere for 48 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of the this compound derivative (e.g., 0-100 µM) for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate at 37°C for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Clonogenic Survival Assay

The clonogenic assay assesses the ability of a single cell to grow into a colony. It is a measure of the long-term effects of a compound on cell proliferation and survival.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Complete cell culture medium

  • This compound derivative

  • Crystal violet staining solution

Procedure: [3]

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) into 6-well plates.

  • Compound Treatment: Treat the cells with the desired concentrations of the compound for a specified period (e.g., 24 hours).

  • Incubation: Remove the compound-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-2 weeks to allow for colony formation.

  • Staining: Fix the colonies with methanol and stain with crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the control group.

Protocol 4: Western Blot Analysis for Apoptosis and Cell Cycle Markers

Western blotting is used to detect specific proteins in a sample. In this context, it is used to assess the effect of the compound on proteins involved in apoptosis (e.g., caspases, PARP) and cell cycle regulation (e.g., p53, p21).

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-p53, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure: [6][8]

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

In Vivo Evaluation of Antitumor Efficacy

While in vitro assays provide valuable initial data, in vivo studies are essential to evaluate the efficacy and safety of a potential anticancer drug in a living organism.[9] Xenograft mouse models, where human cancer cells are implanted into immunocompromised mice, are a widely used preclinical model.[10]

Protocol 5: Xenograft Mouse Model for Antitumor Activity

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line (e.g., HeLa, A375)

  • Matrigel

  • This compound derivative formulation

  • Calipers

  • Animal balance

Procedure: [3]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells mixed with Matrigel into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the compound (e.g., 50 mg/kg) via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume using calipers every few days.

  • Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

G cluster_invivo In Vivo Xenograft Workflow Start Human Cancer Cell Line Implantation Subcutaneous Injection into Immunocompromised Mice Start->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization into Control & Treatment Groups TumorGrowth->Randomization Treatment Compound/ Vehicle Administration Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Repeated Monitoring->Treatment Endpoint Endpoint: Tumor Excision & Analysis Monitoring->Endpoint

Caption: A typical workflow for evaluating the in vivo efficacy of an anticancer compound using a xenograft mouse model.

Understanding the Mechanism: A Focus on the PI3K/Akt Pathway

As previously mentioned, the PI3K/Akt pathway is a key target of many imidazo[1,2-a]pyridine derivatives. The following diagram illustrates the simplified signaling cascade and the points of inhibition by these compounds.

G cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound derivatives.

Pharmacokinetics and Toxicity: Essential Considerations for Drug Development

A comprehensive preclinical evaluation must include an assessment of the pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles of the lead compounds.

Pharmacokinetic Studies: In vivo pharmacokinetic studies in animal models (e.g., mice, rats) are conducted to determine key parameters such as:[11]

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach maximum plasma concentration.

  • AUC: Area under the plasma concentration-time curve, which reflects total drug exposure.

  • t1/2: Half-life of the compound.

  • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.

Toxicity Studies: Acute and chronic toxicity studies are performed to identify potential adverse effects and to determine the maximum tolerated dose (MTD). These studies involve monitoring for clinical signs of toxicity, changes in body weight, and histopathological analysis of major organs.

Data Presentation

The quantitative data generated from these studies should be presented in a clear and concise manner to facilitate comparison and decision-making.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)
Derivative AMCF-75.2
Derivative AHeLa3.8
Derivative AA5497.1
Derivative BMCF-72.1
Derivative BHeLa1.5
Derivative BA5493.4

Table 2: In Vivo Antitumor Efficacy in Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-0+2.5
Derivative B2545-1.2
Derivative B5078-4.8

Table 3: Pharmacokinetic Parameters of Derivative B in Mice

ParameterValue
Cmax (ng/mL)1250
Tmax (h)2
AUC (ng·h/mL)7800
t1/2 (h)4.5
Bioavailability (F%)35

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their ability to target key signaling pathways, such as the PI3K/Akt pathway, provides a strong rationale for their continued investigation. The protocols and guidelines presented in this document offer a comprehensive framework for the preclinical evaluation of these compounds, from synthesis and in vitro characterization to in vivo efficacy and safety assessment. Through rigorous and systematic investigation, the full therapeutic potential of this exciting class of molecules can be realized.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2952.
  • Al-Ostoot, F. H., Al-Mugren, K. S., & Al-Wabli, R. I. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 1-11.
  • Ahmadi, N., Khoramjouy, M., Movahed, M. A., Amidi, S., Faizi, M., & Zarghi, A. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Anticancer Agents in Medicinal Chemistry, 24(7), 504-513.
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  • Ji, X., et al. (2018). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 23(11), 2959.
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Application Notes and Protocols for Investigating the Mechanism of Action of 7-Chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of biological activities.[1][2][3] This privileged structure is a key component in several clinically approved drugs and a multitude of investigational agents.[4][5] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological effects, including anticancer, antituberculosis, anti-inflammatory, antiviral, and antibacterial properties.[5][6] The versatility of the imidazo[1,2-a]pyridine ring system allows for extensive chemical modification, leading to compounds with diverse and potent biological profiles.

Among the various derivatives, halogenated imidazo[1,2-a]pyridines are of particular interest. The introduction of a chlorine atom at the 7-position, as in 7-Chloroimidazo[1,2-a]pyridine, can significantly modulate the compound's physicochemical properties and its interactions with biological targets. While the specific mechanism of action for this compound is not yet fully elucidated, based on the extensive research on analogous compounds, we can hypothesize several likely pathways through which it may exert its biological effects.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to investigate the mechanism of action of this compound. We will delve into the hypothesized molecular pathways and provide detailed, field-proven protocols to systematically explore its anticancer and other potential therapeutic activities.

Hypothesized Mechanisms of Action of this compound

Based on the known biological activities of the imidazo[1,2-a]pyridine class, the primary hypothesized mechanisms of action for this compound are centered on its potential as an anticancer and antituberculosis agent.

Anticancer Activity: Targeting Key Survival Pathways

A significant body of evidence points to the anticancer properties of imidazo[1,2-a]pyridine derivatives.[7][8][9] These compounds are often potent inhibitors of cancer cell proliferation and survival.[8] The proposed anticancer mechanism of this compound likely involves the modulation of critical cellular signaling pathways that are frequently dysregulated in cancer.

1. Inhibition of the PI3K/Akt/mTOR Signaling Pathway:

The Phosphoinositide 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[7][10] It is hypothesized that this compound may directly or indirectly inhibit key kinases within this cascade, such as PI3K or Akt. This inhibition would lead to a downstream reduction in the phosphorylation of mTOR and its substrates, ultimately resulting in decreased protein synthesis and cell growth.

2. Induction of Apoptosis:

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents exert their effects by inducing apoptosis. Imidazo[1,2-a]pyridine compounds have been shown to trigger apoptosis in various cancer cell lines.[7][11] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. The induction of apoptosis by this compound may be mediated by the upregulation of pro-apoptotic proteins (e.g., Bax, active caspase-9) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).[7]

3. Cell Cycle Arrest:

The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell cycle progression is a fundamental characteristic of cancer. Certain imidazo[1,2-a]pyridine derivatives have been observed to cause cell cycle arrest, often at the G2/M phase.[7] This arrest prevents cancer cells from dividing and proliferating. The mechanism may involve the upregulation of cell cycle inhibitors such as p53 and p21.[7][8]

Hypothesized Anticancer Signaling Pathway of this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Apoptosis Apoptosis p53 p53 p21 p21 p53->p21 Upregulates Bax Bax (Pro-apoptotic) p53->Bax Upregulates p21->Cell_Cycle_Arrest Caspase9 Active Caspase-9 Bax->Caspase9 Activates Caspase9->Apoptosis Compound This compound Compound->Akt Inhibits Compound->p53 Upregulates

Caption: Hypothesized signaling pathway for the anticancer action of this compound.

Antituberculosis Activity: Disrupting Mycobacterial Respiration

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents.[12][13] Imidazo[1,2-a]pyridine analogues have shown significant promise as antituberculosis agents, with some compounds exhibiting potent activity against multidrug-resistant strains.[12][13]

The primary target for many antitubercular imidazo[1,2-a]pyridines is the cytochrome bcc complex (complex III) of the electron transport chain, specifically the QcrB subunit.[14] This complex is essential for oxidative phosphorylation and ATP synthesis in Mycobacterium tuberculosis.[14] Inhibition of QcrB disrupts the pathogen's energy metabolism, leading to cell death. It is plausible that this compound could also function as a QcrB inhibitor.

Experimental Protocols for Mechanism of Action Studies

The following protocols provide a systematic approach to investigating the hypothesized mechanisms of action of this compound.

I. Anticancer Mechanism Investigation

A. Cell Viability and Cytotoxicity Assays

These initial assays are crucial for determining the concentration-dependent effects of the compound on cancer cell lines.

1. MTT Assay for Cell Viability

  • Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cancer cells (e.g., HeLa, A375, HCC1937) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]

    • Prepare serial dilutions of this compound in culture medium.

    • Treat the cells with various concentrations of the compound and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

2. Trypan Blue Exclusion Assay for Cytotoxicity

  • Principle: Trypan blue is a vital stain that cannot penetrate the intact cell membrane of live cells. Dead cells with compromised membranes take up the dye and appear blue.

  • Protocol:

    • Treat cells with this compound at its IC50 concentration for 48 hours.

    • Harvest the cells by trypsinization and resuspend in culture medium.

    • Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

    • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

    • Calculate the percentage of dead cells.

B. Western Blot Analysis of Key Signaling Proteins

  • Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It is essential for determining the effect of the compound on the expression and phosphorylation status of proteins in the PI3K/Akt/mTOR pathway and those involved in apoptosis and cell cycle regulation.

  • Protocol:

    • Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • PI3K/Akt/mTOR pathway: p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR.

      • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.

      • Cell Cycle: p53, p21.

      • Loading Control: β-actin or GAPDH.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities using image analysis software and normalize to the loading control.

C. Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with this compound for 48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. The cell populations will be distributed as follows:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

D. Cell Cycle Analysis by Propidium Iodide (PI) Staining

  • Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Protocol:

    • Treat cells with this compound for 24 hours.

    • Harvest the cells and fix them in ice-cold 70% ethanol overnight.

    • Wash the cells with PBS and treat with RNase A to remove RNA.

    • Stain the cells with PI solution.

    • Analyze the DNA content by flow cytometry.

    • Determine the percentage of cells in each phase of the cell cycle using cell cycle analysis software.

Experimental Workflow for Anticancer Mechanism Investigation

G Start Start with This compound Cell_Culture Select and Culture Cancer Cell Lines (e.g., HeLa, A375) Start->Cell_Culture Viability_Assay Cell Viability/Cytotoxicity Assays (MTT, Trypan Blue) Cell_Culture->Viability_Assay Determine_IC50 Determine IC50 Value Viability_Assay->Determine_IC50 Western_Blot Western Blot Analysis (PI3K/Akt/mTOR, Apoptosis, Cell Cycle Markers) Determine_IC50->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Determine_IC50->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Determine_IC50->Cell_Cycle_Assay Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Conclusion Elucidate Anticancer Mechanism of Action Data_Analysis->Conclusion

Caption: A streamlined workflow for investigating the anticancer mechanism of this compound.

II. Antituberculosis Mechanism Investigation

A. Mycobacterial Growth Inhibition Assay

  • Principle: This assay determines the minimum inhibitory concentration (MIC) of the compound required to inhibit the growth of Mycobacterium tuberculosis.

  • Protocol:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC.

    • Prepare serial dilutions of this compound in a 96-well plate.

    • Inoculate the wells with a standardized suspension of M. tuberculosis.

    • Incubate the plates at 37°C for 7-14 days.

    • Determine the MIC, which is the lowest concentration of the compound that prevents visible growth.

B. Conceptual QcrB Inhibition Assay

  • Principle: This would be a target-based assay to determine if this compound directly inhibits the QcrB subunit of the cytochrome bcc complex. This could be achieved through various methods, such as measuring the inhibition of oxygen consumption in mycobacterial membranes or using a reconstituted in vitro system.

  • General Approach:

    • Isolate membranes from M. tuberculosis.

    • Measure the rate of oxygen consumption using a Clark-type oxygen electrode with substrates that donate electrons to the electron transport chain.

    • Determine the inhibitory effect of this compound on oxygen consumption.

    • Compare the results with known QcrB inhibitors as positive controls.

Data Interpretation and Expected Outcomes

The following table summarizes the expected outcomes from the proposed experiments and their implications for the mechanism of action of this compound.

ExperimentExpected Outcome for Positive ResultInterpretation
MTT/Trypan Blue Assay Dose-dependent decrease in cell viability and increase in cell death in cancer cell lines.This compound exhibits cytotoxic and anti-proliferative effects against cancer cells.
Western Blot - Decreased phosphorylation of Akt and mTOR.- Increased levels of cleaved Caspase-3 and cleaved PARP.- Increased expression of p53 and p21.The compound inhibits the PI3K/Akt/mTOR pathway, induces apoptosis, and causes cell cycle arrest.
Annexin V/PI Staining A significant increase in the percentage of Annexin V-positive cells (early and late apoptotic).This compound induces apoptosis in cancer cells.
Cell Cycle Analysis Accumulation of cells in a specific phase of the cell cycle (e.g., G2/M).The compound causes cell cycle arrest at the identified phase.
Mycobacterial Growth Inhibition A low MIC value against M. tuberculosis.This compound has potent antituberculosis activity.
QcrB Inhibition Assay Inhibition of oxygen consumption in mycobacterial membranes.The antituberculosis activity is likely mediated through the inhibition of the cytochrome bcc complex.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a highly promising starting point for the development of novel therapeutic agents. While the precise mechanism of action for this compound requires empirical investigation, the existing literature on this class of compounds provides a strong foundation for targeted research. The protocols and workflows detailed in these application notes offer a robust framework for elucidating the molecular pathways through which this compound exerts its biological effects. By systematically evaluating its impact on key cellular processes such as cell signaling, apoptosis, and cell cycle regulation, researchers can gain valuable insights into its therapeutic potential and pave the way for its further development as a novel anticancer or antituberculosis drug.

References

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  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 644-657. Available from: [Link]

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The 7-Chloroimidazo[1,2-a]pyridine Scaffold: A Privileged Structure for Potent and Selective Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold in Drug Discovery

The imidazo[1,2-a]pyridine core is a fused bicyclic 5,6 heterocycle that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold".[1][2] This is due to its versatile synthetic accessibility and its presence in numerous biologically active compounds, including several marketed drugs.[3] The scaffold's unique electronic and steric properties allow it to interact with a wide array of biological targets, particularly enzymes, making it a cornerstone for the development of novel therapeutics.[4][5] Modifications to this core structure, such as the introduction of a chlorine atom at the 7-position, can significantly influence its pharmacokinetic and pharmacodynamic properties, often enhancing potency and selectivity for specific enzyme targets.

This technical guide provides an in-depth exploration of the 7-chloroimidazo[1,2-a]pyridine scaffold in the context of enzyme inhibitor development. We will delve into the mechanistic basis of its inhibitory action, provide detailed protocols for evaluating its efficacy, and discuss its application in targeting key enzymes implicated in various disease states.

Mechanistic Insights: How 7-Chloroimidazo[1,2-a]pyridines Inhibit Enzymes

The inhibitory activity of this compound derivatives stems from their ability to form specific, high-affinity interactions with the active sites of target enzymes. The core scaffold often serves as a rigid framework to which various substituents can be appended to optimize these interactions.

Targeting Protein Kinases: A primary area of success for imidazo[1,2-a]pyridine-based inhibitors is in the realm of protein kinases.[5] Alterations in the signaling pathways of the PI3K/AKT/mTOR network are known to be implicated in tumorigenesis, making the enzymes in this pathway attractive therapeutic targets for cancer treatment.[4][6][7] Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of pan-PI3 kinases.[6] The nitrogen atoms within the bicyclic core can act as hydrogen bond acceptors, while the planar nature of the ring system facilitates stacking interactions with aromatic residues in the ATP-binding pocket. The 7-chloro substituent can contribute to enhanced binding affinity through halogen bonding or by occupying a hydrophobic pocket within the active site.

Beyond Kinases: The versatility of the imidazo[1,2-a]pyridine scaffold extends beyond kinase inhibition. Derivatives have been developed as inhibitors of autotaxin (ATX), an enzyme involved in the production of lysophosphatidic acid (LPA), a signaling molecule implicated in cancer and fibrosis.[8] X-ray co-crystal structures have revealed that these inhibitors can occupy the hydrophobic pocket and channel of ATX without directly interacting with the zinc ions in the catalytic site.[8] Furthermore, this scaffold has shown promise in developing agents against tuberculosis by targeting enzymes essential for the survival of Mycobacterium tuberculosis.[1][2][9]

The following diagram illustrates a generalized mechanism of action for a this compound-based kinase inhibitor.

G cluster_0 Kinase Active Site ATP_Binding_Pocket ATP Binding Pocket Phosphorylated_Substrate Phosphorylated Product ATP_Binding_Pocket->Phosphorylated_Substrate Phosphorylation Inhibited Catalytic_Loop Catalytic Loop P_Loop P-Loop Inhibitor This compound Inhibitor Inhibitor->ATP_Binding_Pocket Binds Competitively ATP ATP ATP->ATP_Binding_Pocket Blocked Substrate Protein Substrate Substrate->Catalytic_Loop Binds

Caption: Competitive inhibition of a kinase by a this compound derivative.

Application Notes: Targeting Key Enzyme Families

The this compound scaffold has been successfully employed to develop inhibitors for a range of enzyme families, with significant implications for various therapeutic areas.

Protein Kinase Inhibitors

The human kinome represents a large and important class of drug targets, and imidazo[1,2-a]pyridines have emerged as a valuable scaffold for developing kinase inhibitors.[5][10][11]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3K, Akt, and mTOR, demonstrating anti-proliferative and pro-apoptotic effects in cancer cell lines.[4][7]

  • Activin-like Kinase (ALK) Inhibitors: ALK family kinases play crucial roles in various cellular processes, and their aberrant activity is linked to diseases such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[10] The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop potent ALK2 inhibitors.[10]

  • Platelet-Derived Growth Factor Receptor (PDGFR) Inhibitors: PDGFR is a receptor tyrosine kinase that plays a key role in angiogenesis and tumor growth.[11] Imidazo[1,2-a]pyridine-based compounds have been identified as potent inhibitors of PDGFR, suggesting their potential as anti-angiogenic agents in cancer therapy.[11]

Other Enzyme Targets

The therapeutic potential of this compound derivatives is not limited to kinases.

  • Autotaxin (ATX) Inhibitors: As previously mentioned, this scaffold has yielded potent ATX inhibitors with oral bioavailability, offering a potential treatment for fibrotic diseases and cancer.[8]

  • Cyclooxygenase-2 (COX-2) Inhibitors: Selective COX-2 inhibitors are important anti-inflammatory agents. Imidazo[1,2-a]pyridine derivatives have been designed and synthesized as selective COX-2 inhibitors, demonstrating potent anti-inflammatory activity.[12]

  • Antitubercular Agents: The emergence of multidrug-resistant tuberculosis has created an urgent need for new therapeutics.[1][2] Imidazo[1,2-a]pyridine derivatives have shown significant activity against Mycobacterium tuberculosis, with some compounds targeting enzymes essential for the bacterium's survival.[9][13]

The following table summarizes the inhibitory activity of selected imidazo[1,2-a]pyridine derivatives against various enzyme targets.

Target EnzymeScaffold/DerivativeIC50 ValueDisease RelevanceReference
PI3KαImidazo[1,2-a]pyridine derivativeLow nM rangeCancer[6]
ALK27-aryl-imidazo[1,2-a]pyridine-3-ylquinolinePotent inhibitionFOP, DIPG[10]
PDGFRβImidazo[1,2-a]pyridine derivativePotent inhibitionCancer, Fibrosis[11]
Autotaxin (ATX)Imidazo[1,2-a]pyridine derivativeHigh activity in biochemical and plasma assaysCancer, Fibrosis, Inflammation[8]
COX-22-phenylimidazo[1,2-a]pyridine derivative0.07-0.18 µMInflammation[12]
Mtb ATP synthaseImidazo[1,2-a]pyridine ether<0.02 µMTuberculosis[9]

Experimental Protocols: A Guide to Evaluating Inhibitor Potency

The following protocols provide a framework for assessing the inhibitory potential of novel this compound derivatives. These protocols are designed to be adaptable to specific enzyme targets and assay formats.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase using a luminescence-based assay that measures ATP consumption.[14]

Principle: The kinase reaction consumes ATP. The remaining ATP is then used by a luciferase to generate a luminescent signal. A potent inhibitor will result in less ATP consumption and therefore a higher luminescent signal.[14]

Materials:

  • Purified kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (this compound derivative) dissolved in DMSO

  • Positive control inhibitor

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add the diluted test compound, positive control, and DMSO (vehicle control) to the wells of the microplate.[15]

  • Enzyme Addition: Add the purified kinase to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.[15]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.[15]

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination and Signal Detection: Stop the reaction and detect the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.[15]

  • Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme).

    • Normalize the data to the vehicle control (100% activity) and a control with no ATP (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G Start Start Prep_Compound Prepare Compound Serial Dilutions Start->Prep_Compound Add_to_Plate Add Compound/Controls to Microplate Prep_Compound->Add_to_Plate Add_Enzyme Add Kinase (Pre-incubation) Add_to_Plate->Add_Enzyme Initiate_Reaction Add Substrate/ATP (Start Reaction) Add_Enzyme->Initiate_Reaction Incubate Incubate at Optimal Temperature Initiate_Reaction->Incubate Add_Detection_Reagent Add Luminescence Detection Reagent Incubate->Add_Detection_Reagent Read_Plate Measure Luminescence Add_Detection_Reagent->Read_Plate Analyze_Data Calculate % Inhibition and Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a biochemical kinase inhibition assay.

Protocol 2: Cell-Based Assay for Evaluating Inhibitor Efficacy

This protocol provides a general method for assessing the ability of a this compound derivative to inhibit a specific signaling pathway in a cellular context.[16][17] This is a crucial step to validate the findings from biochemical assays.[18]

Principle: Many cellular processes, such as proliferation and survival, are dependent on the activity of specific enzymes. By treating cells with an inhibitor and measuring a relevant downstream event (e.g., phosphorylation of a substrate, cell viability), the cellular efficacy of the compound can be determined.

Materials:

  • Cancer cell line known to be dependent on the target enzyme's signaling pathway.

  • Cell culture medium and supplements.

  • Test compound (this compound derivative) dissolved in DMSO.

  • Positive control inhibitor.

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

  • Antibodies for Western blotting (if assessing protein phosphorylation).

  • Tissue culture plates (96-well for viability, larger formats for Western blotting).

  • Plate reader (for viability assays).

  • Western blotting equipment.

Procedure (Cell Viability Assay):

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound, positive control, and DMSO (vehicle control).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Signal Detection: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background signal (wells with no cells).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percent viability versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat Cells with Compound Dilutions Add_Viability_Reagent Add Cell Viability Reagent Measure_Signal Measure Signal (Absorbance/Luminescence) Add_Viability_Reagent->Measure_Signal Analyze_Data Data Analysis (Calculate GI50/IC50) Measure_Signal->Analyze_Data

Caption: Timeline for a cell-based viability assay.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective enzyme inhibitors. Its favorable physicochemical properties and synthetic tractability make it an attractive core for further optimization. Structure-activity relationship (SAR) studies will continue to be crucial in refining the potency and selectivity of these compounds.[13][19][20] The exploration of novel derivatives, potentially through techniques like scaffold hopping and the use of covalent warheads, holds the promise of discovering next-generation therapeutics for a wide range of diseases, from cancer to infectious diseases.[21] The protocols and information provided in this guide serve as a valuable resource for researchers dedicated to harnessing the full potential of this remarkable scaffold.

References

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Application Note & Protocol: High-Throughput Screening of Imidazo[1,2-a]pyridine Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3] This bicyclic aromatic heterocycle is a structural cornerstone in numerous marketed drugs, including the anxiolytic alpidem and the hypnotic zolpidem.[4] Its synthetic tractability and versatile decoration points have led to its exploration in a vast array of therapeutic areas, including oncology, infectious diseases like tuberculosis, and neurodegenerative disorders.[1][5][6] The inherent drug-like properties of this scaffold make large, diverse libraries of imidazo[1,2-a]pyridine analogs prime candidates for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.

This guide provides a comprehensive framework for researchers and drug development professionals on conducting a successful HTS campaign with imidazo[1,2-a]pyridine libraries. We will delve into the causality behind experimental design, from assay development to hit validation, providing detailed, field-proven protocols to ensure a robust and reproducible workflow.

Section 1: The Foundation: Library Preparation and Management

The quality of the screening library is a critical determinant of the success of an HTS campaign. An ideal library is not only large but also diverse, pure, and well-characterized.

1.1. Library Sourcing and Synthesis

Imidazo[1,2-a]pyridine libraries can be acquired from commercial vendors or synthesized in-house. In-house synthesis offers greater control over structural diversity and novelty. Modern synthetic methods, such as multicomponent reactions (MCRs) like the Groebke–Blackburn–Bienaymé reaction, or metal-catalyzed couplings, allow for the rapid and efficient generation of diverse analogs from readily available starting materials like 2-aminopyridines and α-haloketones or acetophenones.[7][8][9]

  • Causality: The choice of synthetic route directly impacts the chemical space explored. Using varied building blocks (e.g., substituted 2-aminopyridines and phenacyl bromides) ensures broad coverage of physicochemical properties, increasing the probability of identifying a hit against a specific biological target.[8]

1.2. Quality Control (QC) and Compound Management

Before screening, a representative subset of the library (typically 5-10%) must undergo rigorous QC.

  • Identity and Purity: Assessed via Liquid Chromatography-Mass Spectrometry (LC-MS). A purity threshold of >90% is standard for HTS campaigns to minimize artifacts from impurities.

  • Solubility: Poor solubility is a major cause of false positives. A preliminary aqueous solubility assessment (e.g., via nephelometry) is highly recommended. Compounds should be soluble at the highest screening concentration in the final assay buffer, which often contains DMSO.

  • Compound Plating: Compounds are typically stored as 10 mM DMSO stock solutions in 384-well or 1536-well plates. The final concentration in the assay is usually in the low micromolar range (e.g., 1-10 µM), achieved by acoustic dispensing or pin tool transfer to minimize volume variations.

Section 2: Assay Development: The Blueprint for Discovery

A robust and reliable assay is the heart of any HTS campaign. The choice between a biochemical (target-based) and a cell-based (phenotypic) assay depends entirely on the scientific question.

  • Target-Based Assays: Isolate a specific molecular target (e.g., an enzyme or receptor) to identify molecules that directly modulate its function. They offer clear mechanistic insights but may miss compounds that act through allosteric sites or require metabolic activation.

  • Phenotypic Assays: Use whole cells to measure a physiological outcome (e.g., cell death, cytokine production).[6] These assays are mechanistically unbiased and highly relevant physiologically but require more extensive follow-up work to identify the molecular target.[10]

Protocol 2.1: Development of a Target-Based Kinase Inhibition Assay

This protocol describes a generic, fluorescence-based assay to screen for inhibitors of a specific protein kinase.

Principle: The assay measures the amount of ATP remaining after the kinase reaction. Low fluorescence indicates high kinase activity (ATP consumed), while high fluorescence indicates inhibition (ATP preserved).

Materials:

  • Kinase of interest, substrate peptide

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent

  • Imidazo[1,2-a]pyridine library plates (10 mM in DMSO)

  • White, opaque 384-well assay plates

Methodology:

  • Enzyme Titration: Determine the optimal kinase concentration that results in ~50-80% ATP consumption within the linear phase of the reaction (e.g., 60 minutes). This ensures the assay is sensitive to inhibitors.

  • ATP Titration: Determine the Kₘ of ATP for the kinase. The HTS should be run at or near the Kₘ concentration of ATP.

    • Causality: Screening at a high ATP concentration (saturating conditions) will bias the results towards non-ATP-competitive inhibitors but will miss weaker ATP-competitive compounds. Screening at the Kₘ provides a balanced sensitivity to both modes of inhibition.

  • DMSO Tolerance: Confirm that the assay signal is stable up to the final DMSO concentration used in the screen (typically ≤1%).

  • Assay Miniaturization and Automation:

    • Using an acoustic dispenser (e.g., Echo®), transfer 50 nL of each library compound from the 10 mM stock plate to a 384-well assay plate.

    • Add 5 µL of kinase solution (in assay buffer) to each well and incubate for 15 minutes at room temperature (pre-incubation to allow compound binding).

    • Initiate the reaction by adding 5 µL of substrate/ATP solution (in assay buffer).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and measure ATP levels by adding 10 µL of Kinase-Glo® reagent.

    • Incubate for 10 minutes and read luminescence on a plate reader.

Assay Validation (Self-Validation System): Before starting the full screen, the assay must be validated by running several plates containing only positive (no enzyme or potent inhibitor) and negative (DMSO vehicle) controls.

ParameterFormulaAcceptance CriterionRationale
Z'-Factor 1 - [ (3σₚ + 3σₙ) / |μₚ - μₙ| ]≥ 0.5 Measures the statistical separation between positive (p) and negative (n) controls. A score ≥ 0.5 indicates a robust assay suitable for HTS.
Signal-to-Background (S/B) μₚ / μₙ> 5Indicates the dynamic range of the assay.
Coefficient of Variation (%CV) (σₙ / μₙ) * 100< 10%Measures the variability of the negative controls, reflecting the precision of the assay.

Section 3: The HTS Workflow: From Library to Primary Hits

The HTS process is a highly automated, multi-stage workflow designed for efficiency and reproducibility.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screen cluster_analysis Phase 3: Data Analysis cluster_validation Phase 4: Hit Validation Lib Imidazo[1,2-a]pyridine Library Plates AssayPlate Assay Plate Stamping (Acoustic Dispensing) Lib->AssayPlate ~50 nL/well ReagentAdd Reagent Addition (Kinase, ATP/Substrate) AssayPlate->ReagentAdd Incubate Incubation ReagentAdd->Incubate Readout Signal Detection (Plate Reader) Incubate->Readout RawData Raw Data Acquisition Readout->RawData Normalization Data Normalization (% Inhibition) RawData->Normalization HitSelection Primary Hit Selection (e.g., Z-score > 3) Normalization->HitSelection Confirmation Hit Confirmation (Fresh Compound) HitSelection->Confirmation DoseResponse Dose-Response (IC50) Confirmation->DoseResponse CounterScreens Orthogonal/Counter-Screens DoseResponse->CounterScreens ValidatedHits Validated Hits for Lead Optimization CounterScreens->ValidatedHits Hit_Triage_Logic PrimaryHits Primary Hits (e.g., >50% Inhibition) Reconfirm 1. Confirmation Screen (Re-test single concentration) PrimaryHits->Reconfirm DoseResponse 2. Dose-Response Curve (Determine IC50/EC50) Reconfirm->DoseResponse Confirmed Discarded1 Non-reproducible Reconfirm->Discarded1 CounterScreen 3. Counter-Screen (Rule out assay interference) DoseResponse->CounterScreen Potent Discarded2 Low Potency / Poor Curve DoseResponse->Discarded2 OrthogonalAssay 4. Orthogonal Assay (Confirm activity in different format) CounterScreen->OrthogonalAssay Not an Artifact Discarded3 Assay Artifact (PAINS) CounterScreen->Discarded3 ValidatedHits Validated, Tractable Hits OrthogonalAssay->ValidatedHits Confirmed Discarded4 Inactive in Orthogonal System OrthogonalAssay->Discarded4

Fig. 2: Logical Flow of Hit Triage and Validation.
Protocol 4.1: Hit Confirmation and Dose-Response Analysis

Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).

Methodology:

  • Source Fresh Compound: Whenever possible, obtain a fresh powder sample of the hit compound or re-synthesize it to rule out degradation or contamination in the original library plate.

  • Create Dose-Response Plates: Prepare a 10-point, 3-fold serial dilution series for each confirmed hit, typically starting from a top concentration of 50 µM.

  • Test in Primary Assay: Run the dose-response plates in the same validated assay used for the primary screen.

  • Data Analysis: Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hit CategoryIC₅₀ RangeCurve Quality (R²)Next Step
Potent Hit < 1 µM> 0.95Proceed to counter-screens
Moderate Hit 1 - 10 µM> 0.95Proceed, lower priority
Weak/Inactive > 10 µM< 0.90Deprioritize or discard
Protocol 4.2: Counter-Screening for False Positives

Objective: To identify and eliminate compounds that interfere with the assay technology rather than the biological target.

Causality: Many compounds, known as Pan-Assay Interference Compounds (PAINS), can generate a signal through non-specific mechanisms like compound aggregation, fluorescence interference, or redox cycling. A counter-screen is essential for their removal.

Example Counter-Screen (for the Kinase-Glo® Assay):

  • Run the confirmed hits through the same assay protocol but in the absence of the kinase enzyme .

  • Interpretation:

    • True Hit: Shows no activity (no inhibition of ATP depletion, because there is no enzyme to deplete it).

    • False Positive: Appears as an "inhibitor" because it directly inhibits the luciferase enzyme in the Kinase-Glo® detection reagent, creating an artifactual signal. These compounds must be discarded.

Subsequent steps involve testing hits in orthogonal assays (e.g., a different technology measuring the same biological endpoint) and initiating preliminary structure-activity relationship (SAR) studies by testing commercially available analogs of the validated hits. [11]This early SAR data provides crucial information on the tractability of the chemical series for a full-scale lead optimization program. [5]

Conclusion

High-throughput screening of imidazo[1,2-a]pyridine libraries is a powerful strategy for identifying novel starting points for drug discovery programs. Success hinges on a meticulously planned and executed workflow, beginning with a high-quality chemical library and culminating in a rigorous, multi-step hit validation cascade. By understanding the causality behind each experimental step and implementing robust, self-validating protocols, researchers can significantly increase the likelihood of discovering potent, selective, and tractable chemical matter for progression into lead optimization.

References

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  • Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]

  • Tali, J. A., et al. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. National Institutes of Health. [Link]

  • De Rycker, M., et al. (2018). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. National Institutes of Health. [Link]

  • Bautista-Hernández, C. I., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Ghattass, M. A., et al. (2014). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. [Link]

  • Ma, C., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 7-Chloroimidazo[1,2-a]pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are recognized as a "drug prejudice" scaffold due to their wide range of applications in medicinal chemistry.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to support your research endeavors.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Question: I performed the reaction between 4-chloro-2-aminopyridine and an α-haloketone (e.g., 2-bromoacetophenone), but I obtained a very low yield of this compound, or the reaction didn't proceed at all. What could be the cause?

Potential Causes & Recommended Solutions

Potential Cause Explanation & Causality Recommended Solutions
Poor Quality Starting Materials The starting 4-chloro-2-aminopyridine may be oxidized or contain impurities. α-Haloketones are susceptible to degradation and can be potent lachrymators, indicating reactivity and potential instability.[2][3]Purity Check: Verify the purity of starting materials using NMR or melting point analysis. If necessary, purify the 4-chloro-2-aminopyridine by recrystallization. Use freshly purchased or distilled α-haloketone.
Suboptimal Reaction Temperature The initial SN2 reaction (N-alkylation) and subsequent intramolecular cyclization/dehydration require sufficient thermal energy. The electron-withdrawing nature of the chlorine atom at position 7 deactivates the pyridine ring, potentially requiring more forcing conditions than the synthesis of unsubstituted imidazo[1,2-a]pyridine.[4]Temperature Optimization: If running at room temperature, increase the temperature to reflux in a suitable solvent like ethanol or isopropanol.[4] A typical temperature is around 80°C.[5] Microwave-assisted synthesis can also significantly reduce reaction times and improve yields by enabling efficient and uniform heating.[6]
Incomplete Reaction The reaction may require more time to complete than anticipated. Reaction times can range from 6 to 24 hours depending on the specific substrates and conditions.[4]Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Compare the reaction mixture to spots of your starting materials. The reaction is complete when the starting material spots have been consumed.
Incorrect Base or Stoichiometry A mild base like sodium bicarbonate (NaHCO₃) is often used to neutralize the HBr or HCl formed during the reaction.[4] An insufficient amount of base can lead to the protonation of the 2-aminopyridine, rendering it non-nucleophilic and halting the reaction.Verify Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the aminopyridine and at least 1.2 equivalents of a mild base like NaHCO₃ to ensure the reaction medium remains basic.[4]
Problem 2: Formation of Multiple Products & Impurities

Question: My reaction produced the desired product, but TLC and NMR analysis show significant impurities. What are these side products and how can I avoid them?

Potential Causes & Recommended Solutions

Potential Cause Explanation & Causality Recommended Solutions
Unreacted Starting Materials The most common "impurities" are simply leftover starting materials due to an incomplete reaction.Optimize Reaction Conditions: See "Low or No Product Yield" section. Ensure the reaction goes to completion by increasing time or temperature.
Self-Condensation of α-Haloketone Under basic conditions, α-haloketones can undergo self-condensation reactions, leading to complex polymeric byproducts.Controlled Addition: Add the α-haloketone slowly to the heated solution of 4-chloro-2-aminopyridine and base. This maintains a low instantaneous concentration of the ketone, favoring the desired bimolecular reaction over self-condensation.
Formation of Regioisomers While the reaction of 2-aminopyridine with α-haloketones is generally regioselective for the imidazo[1,2-a]pyridine scaffold, alternative cyclization pathways can theoretically occur under certain conditions, though this is less common.Confirm Structure: Use 2D NMR techniques (like HMBC and NOESY) to unequivocally confirm the structure of your product and any major byproducts. Adhering to established protocols generally prevents the formation of alternative isomers.[4][7]
Problem 3: Difficult Purification

Question: I'm struggling to purify my this compound. The product co-elutes with impurities during column chromatography.

Potential Causes & Recommended Solutions

Potential Cause Explanation & Causality Recommended Solutions
Inappropriate Solvent System The polarity of the product and impurities may be too similar for effective separation with the chosen eluent system.Optimize Chromatography: 1. Systematic TLC: Screen various solvent systems. A common starting point is an ethyl acetate/hexane mixture.[4][5] Systematically vary the ratio (e.g., 1:9, 2:8, 3:7) to find the optimal separation.2. Solvent Modifiers: Add a small amount (~1%) of triethylamine to the eluent to reduce tailing of basic compounds on silica gel. Alternatively, a small amount of methanol in dichloromethane can be effective for more polar products.
Product is a Stubborn Oil The final product may not crystallize easily, making purification by recrystallization difficult and complicating isolation after chromatography.Alternative Techniques: 1. Trituration: If the crude product is an oil, try triturating it with a non-polar solvent like cold hexanes or diethyl ether. This can often induce crystallization or wash away non-polar impurities.2. Salt Formation: Consider converting the basic product into a salt (e.g., hydrochloride) which is often a crystalline solid and can be purified by recrystallization, then neutralized back to the free base if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound?

The synthesis is a classic example of the Tschitschibabin (or Chichibabin) reaction for imidazopyridine synthesis.[8] The mechanism proceeds in three key steps:

  • N-Alkylation: The ring nitrogen of 4-chloro-2-aminopyridine, being more nucleophilic than the exocyclic amino group, attacks the α-carbon of the haloketone in an SN2 reaction. This forms an intermediate N-alkylated pyridinium salt.

  • Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon of the ketone to form a five-membered ring, resulting in a hydroxylated intermediate (a hemiaminal derivative).

  • Dehydration: This intermediate readily loses a molecule of water (dehydration) under the reaction conditions to form the stable, aromatic imidazo[1,2-a]pyridine ring system.

reaction_mechanism General Mechanism of Imidazo[1,2-a]pyridine Synthesis cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product R1 4-Chloro-2-aminopyridine I1 N-Alkylated Pyridinium Salt R1->I1 1. N-Alkylation (SN2) R2 α-Haloketone R2->I1 1. N-Alkylation (SN2) I2 Cyclized Hemiaminal I1->I2 2. Intramolecular    Cyclization P1 This compound I2->P1 3. Dehydration (-H2O)

Caption: General reaction mechanism for imidazo[1,2-a]pyridine synthesis.

Q2: Are there alternative or "greener" methods for this synthesis?

Yes, the field is continuously evolving. While the classical condensation is robust, newer methods focus on improving efficiency and reducing environmental impact. Some approaches include:

  • Microwave-Assisted Synthesis: Significantly reduces reaction times from hours to minutes and can improve yields.[6]

  • Catalyst-Free Reactions in Water: Some protocols have been developed that use water as a green solvent and avoid the need for a metal catalyst, often promoted by ultrasound.[9]

  • Multicomponent Reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction allow for the one-pot synthesis of diverse imidazo[1,2-a]pyridines from an aldehyde, an isocyanide, and a 2-aminopyridine, offering high atom economy.[6][10]

Q3: What are the primary safety concerns for this experiment?

  • α-Haloketones: Many α-haloketones (e.g., 2-bromoacetophenone, chloroacetone) are strong lachrymators and are toxic. They should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Solvents: Organic solvents like ethanol, DMF, and acetonitrile are flammable and have associated toxicities. Ensure there are no ignition sources nearby and handle them in a fume hood.

  • Reaction Conditions: Heating reactions to reflux carries the risk of thermal burns and solvent fires. Use appropriate heating mantles and ensure glassware is properly clamped and free of cracks.

Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is essential for full characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation. The spectra of imidazo[1,2-a]pyridines have characteristic shifts that can be compared to literature values.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass and isotopic pattern for the chlorine atom. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.

  • Thin Layer Chromatography (TLC): Used to assess purity. A pure compound should ideally show a single spot.

  • Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.

Experimental Protocol: Synthesis of 7-Chloro-2-phenylimidazo[1,2-a]pyridine

This protocol is a representative example based on common literature procedures.[4] Researchers should adapt it as necessary for their specific α-haloketone.

workflow Experimental Workflow A 1. Reagent Setup (4-Chloro-2-aminopyridine, NaHCO3 in Ethanol) B 2. Heating (Reflux, ~80°C) A->B C 3. Addition (Add 2-Bromoacetophenone solution dropwise) B->C D 4. Reaction Monitoring (Stir at reflux for 6-24h, monitor by TLC) C->D E 5. Workup (Cool, dilute with H2O, extract with EtOAc) D->E F 6. Purification (Dry organic layer, concentrate, column chromatography) E->F G 7. Analysis (NMR, MS, MP) F->G

Sources

Technical Support Center: Synthesis of 7-Chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Chloroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind procedural choices, offering field-proven insights to ensure the robustness and reproducibility of your work.

Overview of the Core Synthesis

The most prevalent and reliable method for synthesizing the imidazo[1,2-a]pyridine scaffold is a variation of the Tschitschibabin reaction.[1] This involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For our target molecule, this compound, the reaction proceeds via the nucleophilic attack of 2-amino-4-chloropyridine on an α-haloketone or aldehyde, followed by intramolecular cyclization and dehydration.

The general mechanism involves two key steps:

  • N-Alkylation: The endocyclic nitrogen of the 2-amino-4-chloropyridine acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound. This forms a pyridinium salt intermediate.

  • Intramolecular Cyclization & Dehydration: The exocyclic amino group then attacks the carbonyl carbon, leading to a cyclized intermediate which subsequently dehydrates to form the aromatic imidazo[1,2-a]pyridine ring system.

Tschitschibabin_Mechanism Start 2-amino-4-chloropyridine + α-Haloaldehyde Intermediate1 Pyridinium Salt (N-Alkylation) Start->Intermediate1 Step 1: S_N2 Reaction Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 Step 2: Intramolecular Cyclization Product This compound Intermediate2->Product Step 3: Dehydration

Caption: General mechanism for this compound synthesis.

Troubleshooting Guide: Enhancing Your Yield

This section addresses specific problems you may encounter during the synthesis. Each answer provides a rationale to help you make informed decisions.

Problem Area: Low or No Product Formation

Q: My reaction has stalled, or my yield is below 20%. What are the primary factors to investigate?

A: When facing significantly low yields, a systematic review of your reagents and reaction conditions is the first critical step.

  • Reagent Purity:

    • 2-amino-4-chloropyridine: This starting material can degrade over time, especially if exposed to light or moisture. Verify its purity by NMR or melting point before use. Impurities can inhibit the initial N-alkylation step.

    • α-Haloaldehyde (e.g., Chloroacetaldehyde or Bromoacetaldehyde): These reagents are notoriously unstable and prone to polymerization, which appears as an insoluble white or yellow precipitate. It is highly recommended to use freshly prepared or distilled chloroacetaldehyde (typically supplied as a 50 wt% solution in water) or to generate it in situ from a stable precursor like chloroacetaldehyde dimethyl acetal.

  • Reaction Temperature: The initial N-alkylation is often exothermic, but the subsequent cyclization and dehydration steps require thermal energy. A common pitfall is insufficient heating. Most procedures call for refluxing conditions in solvents like ethanol or n-butanol.[2] Ensure your reaction is maintained at the appropriate reflux temperature for the chosen solvent.

  • Presence of a Base: The reaction generates one equivalent of a hydrohalic acid (HCl or HBr). This acid protonates the starting 2-amino-4-chloropyridine, rendering it non-nucleophilic and halting the reaction. The inclusion of a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) is crucial to neutralize this acid in situ.[1]

Q: I added sodium bicarbonate, but the yield is still poor. How does the choice and amount of base impact the reaction?

A: The role of the base is more nuanced than simple acid scavenging.

  • Basicity: A base that is too strong (e.g., NaOH, K₂CO₃) can promote self-condensation and polymerization of the aldehyde, significantly reducing the availability of your electrophile. Sodium bicarbonate provides a sufficiently weak basicity to neutralize the generated acid without causing excessive side reactions.

  • Stoichiometry: At least one full equivalent of the base relative to the α-haloaldehyde is required. Using a slight excess (e.g., 1.1-1.2 equivalents) can be beneficial to ensure complete neutralization throughout the reaction.

  • Solubility: In solvents like ethanol, NaHCO₃ has limited solubility. Vigorous stirring is essential to ensure the solid base can react as the acid is formed at the solvent interface.

Problem Area: Significant Impurity Formation

Q: My crude NMR shows multiple unexpected aromatic signals and a complex baseline. What are the likely side reactions?

A: The primary culprits are typically related to the instability of the aldehyde reactant.

  • Aldehyde Polymerization: As mentioned, α-haloaldehydes readily polymerize, especially under basic conditions or upon heating. This is often the major competing pathway and results in a complex mixture of polymeric byproducts that can complicate purification.

  • Formation of Dark-Colored Impurities: The appearance of a dark brown or black reaction mixture often indicates decomposition or the formation of conjugated polymeric structures. This can be exacerbated by excessive heat or prolonged reaction times.

Side_Reactions Start α-Haloaldehyde DesiredPath Reaction with 2-amino-4-chloropyridine Start->DesiredPath Desired Pathway (Yield Improvement) SidePath Polymerization / Decomposition Start->SidePath Competing Pathway (Low Yield) Product Desired Product DesiredPath->Product Impurities Polymeric Impurities SidePath->Impurities

Caption: Competing pathways for the α-haloaldehyde reactant.

Q: How can I suppress these side reactions and improve the purity of my crude product?

A: Strategic control over your reaction setup is key.

  • Slow Addition of Aldehyde: Instead of adding all the chloroacetaldehyde at once, add it dropwise over 30-60 minutes to the heated solution of 2-amino-4-chloropyridine and NaHCO₃. This maintains a low instantaneous concentration of the aldehyde, favoring the bimolecular reaction with the aminopyridine over the unimolecular polymerization pathway.

  • Use a Stable Aldehyde Precursor: Using chloroacetaldehyde dimethyl acetal is a highly effective strategy. The acetal is stable to the basic conditions. A catalytic amount of acid (like p-TsOH) or simply heating in an aqueous solvent system will hydrolyze it in situ to generate the reactive aldehyde slowly and controllably.

  • Moderate the Temperature: While reflux is necessary, avoid excessively high temperatures. If using a high-boiling solvent like DMF or DMSO, consider running the reaction at a more controlled temperature (e.g., 80-100 °C) to minimize decomposition.

Problem Area: Work-up and Purification

Q: The work-up is messy, and I'm losing a lot of product during column chromatography. What is an effective purification protocol?

A: A clean work-up is essential for a straightforward purification.

  • Initial Work-up:

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (NaHCO₃ and NaCl/NaBr).

    • Evaporate the solvent under reduced pressure.

    • The resulting crude residue should be redissolved in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and washed with water to remove any remaining salts and highly polar impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.[3]

  • Column Chromatography:

    • Stationary Phase: Use standard silica gel (230-400 mesh).[3]

    • Mobile Phase (Eluent): The polarity of imidazo[1,2-a]pyridines requires a moderately polar eluent system. Start with a low polarity mixture and gradually increase it. A gradient of hexane/ethyl acetate is typically effective, starting from ~5% EtOAc and gradually increasing to 30-50%.[3] Using a pure DCM or chloroform mobile phase can also be effective.

    • Monitoring: Monitor the fractions carefully by TLC, visualizing with a UV lamp at 254 nm. The product should be a distinct, UV-active spot.

Frequently Asked Questions (FAQs)

Q: What are the most common synthetic strategies for the imidazo[1,2-a]pyridine core?

A: Several robust methods exist, each with its own advantages. The choice often depends on the availability of starting materials and desired substitution patterns.

MethodKey ReactantsConditionsAdvantagesReference
Tschitschibabin 2-Aminopyridine + α-HaloketoneHeat, often with a mild baseSimple, reliable, good for many substitutions.[1]
Groebke-Blackburn-Bienaymé (GBB) 2-Aminopyridine + Aldehyde + IsocyanideOften acid-catalyzedMulticomponent, high atom economy, builds diversity.[2][4]
Copper-Catalyzed 2-Aminopyridine + Ketone/AlkyneCu(I) or Cu(II) catalyst, oxidantBroad substrate scope, milder conditions possible.[5]
Microwave-Assisted Various (e.g., Tschitschibabin)Microwave irradiationDramatically reduced reaction times, often higher yields.[3]

Q: Are there any "green" or catalyst-free methods available?

A: Yes, the field is moving towards more sustainable practices. Some methods have been developed that proceed in water as a solvent or under solvent-free conditions at elevated temperatures, completely avoiding organic solvents and metal catalysts.[1][5] For example, the reaction between 2-aminopyridines and α-haloketones can be performed efficiently at 60 °C without any solvent or catalyst.[1]

Q: How can I confirm the identity and purity of my final this compound product?

A: Standard analytical techniques are sufficient.

  • ¹H and ¹³C NMR Spectroscopy: This is the most definitive method. You should see characteristic signals for the bicyclic aromatic protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight. Look for the correct molecular ion peak ([M+H]⁺) with the characteristic isotopic pattern for a chlorine-containing compound (~3:1 ratio for M and M+2).

  • Melting Point: A sharp melting point indicates high purity. Compare it to literature values if available.

Detailed Experimental Protocol (Optimized)

This protocol incorporates troubleshooting insights for maximizing yield and purity.

Optimized_Workflow Setup 1. Reaction Setup - 2-amino-4-chloropyridine - NaHCO3 in Ethanol - Heat to reflux Addition 2. Slow Addition - Add Chloroacetaldehyde (50% in H2O)  dropwise over 1 hour Setup->Addition Reaction 3. Reaction - Maintain reflux for 4-6 hours - Monitor by TLC Addition->Reaction Workup 4. Work-up - Cool and filter salts - Concentrate solvent - Redissolve in EtOAc, wash with H2O Reaction->Workup Purify 5. Purification - Column chromatography  (Silica, Hexane/EtOAc gradient) Workup->Purify

Caption: Optimized experimental workflow for the synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-4-chloropyridine (1.0 eq), sodium bicarbonate (1.2 eq), and absolute ethanol (approx. 10 mL per gram of aminopyridine).

  • Heating: Begin stirring and heat the suspension to a gentle reflux (approx. 78 °C).

  • Reagent Addition: Once refluxing, add chloroacetaldehyde (1.1 eq, as a 50 wt.% solution in water) dropwise via an addition funnel over 1 hour.

  • Reaction Monitoring: Maintain the reaction at reflux and monitor its progress by TLC (e.g., 3:1 Hexane:EtOAc), checking for the consumption of the starting aminopyridine. The reaction is typically complete within 4-6 hours.

  • Cooling and Filtration: Once complete, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the insoluble inorganic salts (NaHCO₃ and NaCl). Wash the filter cake with a small amount of ethanol.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dissolve the crude residue in ethyl acetate (EtOAc). Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x).

  • Drying and Final Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can then be purified.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a gradient eluent system of hexane and ethyl acetate. Combine the pure fractions and remove the solvent to yield this compound as a solid.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]5]

  • Valle-Salgado, M., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Retrieved from [Link]3]

  • Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Retrieved from [Link]4]

  • El Idrissi, M., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Retrieved from [Link]1]

  • Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect. Retrieved from [Link]6]

  • Zhu, S., et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry. Retrieved from [Link]2]

Sources

Technical Support Center: Purification of 7-Chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 7-Chloroimidazo[1,2-a]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this valuable heterocyclic building block. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2][3] However, its synthesis and purification can present specific challenges.

This guide provides field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your purification workflows effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when handling this compound for the first time.

Q1: What is the most common and effective method for purifying crude this compound?

A: Flash column chromatography on silica gel is the most widely reported and reliable method for purifying this compound, especially when dealing with complex mixtures of starting materials and byproducts.[1][4] The crude product, often a dark yellow or brown oil resulting from the reaction of 2-amino-4-chloropyridine and chloroacetaldehyde, is well-suited for this technique.[5]

Q2: What are the typical impurities I should expect after synthesis?

A: The primary impurities depend on the reaction workup but commonly include:

  • Unreacted 2-amino-4-chloropyridine: This is a key starting material and can persist if the reaction does not go to completion.

  • Inorganic Salts: If a base like sodium bicarbonate is used during the synthesis, residual salts can contaminate the crude product if the aqueous workup is incomplete.[5]

  • Polymeric Byproducts: Chloroacetaldehyde is prone to self-polymerization under basic or heated conditions, leading to baseline material in TLC analysis.

  • Solvent Residue: Residual solvents from the reaction (e.g., ethanol) or extraction (e.g., ethyl acetate) may be present.

Q3: Is this compound stable on silica gel? I've noticed streaking on my TLC plate.

A: Yes, the compound is generally stable. However, its imidazo[1,2-a]pyridine core is basic, with a predicted pKa of around 5.21.[5] Standard silica gel possesses acidic silanol groups (Si-OH) on its surface. These sites can interact strongly with your basic compound via acid-base interactions, causing the characteristic streaking (tailing) you observe on TLC. This leads to poor separation, broad peaks, and lower recovery during column chromatography. This issue is common for nitrogen-containing heterocyles.[6]

Q4: Can I purify this compound by recrystallization?

A: Recrystallization is a viable option, particularly if the crude material is already of moderate-to-high purity (>90%). The compound is a solid with a relatively low melting point of 49-51 °C.[5] This low melting point means it can easily "oil out" if not handled carefully. A solvent screen using systems like ethyl acetate/hexanes, isopropanol, or toluene is recommended to find suitable conditions.

Section 2: Purification Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during purification.

Chromatography Issues

Problem: My compound is streaking/tailing badly on the TLC plate and column.

  • Potential Cause: Strong acid-base interaction between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica gel surface.[6]

  • Solution: Use a Basic Modifier.

    • Explanation: To prevent the compound from binding irreversibly to the acidic sites on the silica, you must neutralize them. This is achieved by adding a small amount of a competitive base to your mobile phase (eluent).

    • Protocol: Add 0.5-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide to the solvent system. For example, if your eluent is 30% Ethyl Acetate in Hexanes, prepare it as 300 mL Ethyl Acetate + 695 mL Hexanes + 5 mL Triethylamine. This modified eluent will dramatically improve peak shape and separation.

Problem: I can't separate my product from a close-running impurity.

  • Potential Cause 1: The solvent system lacks the necessary selectivity to resolve the compounds.

  • Solution 1: Alter the Solvent System.

    • Explanation: Separation on silica gel is based on polarity differences. If two compounds have very similar polarities, a simple hexane/ethyl acetate system may not be enough. You need to introduce solvents that interact differently with your compounds.

    • Protocol: Switch to a different solvent system. If you are using Hexanes/Ethyl Acetate, try a system containing Dichloromethane (DCM) and Methanol (MeOH), or Toluene/Acetone. Run TLC plates in several systems to find the one that provides the best separation (largest ΔRf).

  • Potential Cause 2: The column is overloaded.

  • Solution 2: Reduce the Sample Load.

    • Explanation: The amount of crude material should not exceed the separation capacity of your column. Overloading leads to broad, overlapping bands.

    • Protocol: As a general rule, the mass of the crude sample should be about 1-2% of the mass of the silica gel for difficult separations (e.g., 100-200 mg of crude on a 10g silica column).[6]

Problem: The purified fractions are still colored (yellow/brown), but the literature says the pure compound is a light-yellow solid.

  • Potential Cause: Co-elution with a colored, non-UV active impurity, often a high-molecular-weight byproduct from chloroacetaldehyde polymerization.

  • Solution: Activated Carbon Treatment.

    • Explanation: Highly conjugated or polymeric impurities can cause persistent color. Activated carbon is excellent at adsorbing these types of molecules.

    • Protocol: Dissolve the combined, colored fractions in a suitable solvent (e.g., ethyl acetate or DCM). Add a small amount of activated carbon (a spatula tip is usually sufficient for lab scale). Stir for 15-20 minutes at room temperature, then filter the mixture through a pad of Celite® to remove the carbon. Concentrate the filtrate. This should yield a significantly less colored product that can then be recrystallized for final polishing.

Recrystallization Issues

Problem: My compound "oils out" instead of forming crystals.

  • Potential Cause: The solution is supersaturated, or it was cooled too quickly. This is common for compounds with low melting points.[6] The system falls out of solution before molecules have time to align into a crystal lattice.

  • Solution: Optimize Cooling and Nucleation.

    • Add More Solvent: Add a small amount of hot solvent dropwise until the oil redissolves completely.

    • Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop, then transfer it to a refrigerator. Avoid placing a hot flask directly into an ice bath.

    • Induce Crystallization: If crystals still do not form, scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a single seed crystal of pure material if available.[6]

Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your purification work.

Protocol 1: Flash Column Chromatography

This workflow is the recommended first-line approach for purifying crude this compound.

  • TLC Analysis:

    • Dissolve a small amount of your crude oil in ethyl acetate.

    • Spot on a silica TLC plate and elute with a test solvent system. A good starting point is 30% ethyl acetate in hexanes.

    • Visualize under UV light (254 nm). The target compound should have an Rf value between 0.25 and 0.40 for optimal column separation.

    • If streaking is observed, prepare a new TLC jar with the same solvent system plus 0.5% triethylamine and re-run the TLC.

  • Column Preparation:

    • Select a column appropriate for your sample size (e.g., a 40g silica column for 400-800 mg of crude material).

    • Pack the column using the chosen eluent (e.g., 10% ethyl acetate in hexanes). Ensure the eluent contains 0.5% triethylamine if tailing was observed.

  • Sample Loading:

    • Dissolve the crude oil in a minimal amount of dichloromethane or the column eluent.

    • In a separate flask, add a small amount of silica gel to the dissolved sample and concentrate it to a dry, free-flowing powder. This is known as "dry loading."

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with a low-polarity solvent (e.g., 10% EtOAc/Hexanes) and gradually increase the polarity (gradient elution). A typical gradient might be from 10% to 50% EtOAc over 10-15 column volumes.

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified this compound.

Table 1: Recommended Column Chromatography Eluent Systems
System Notes
Hexanes / Ethyl AcetateStandard choice. Good for resolving moderately polar compounds.
Dichloromethane / MethanolA more polar system. Useful if the compound does not elute with EtOAc. Start with 1-2% MeOH.
Modifier
Triethylamine (Et₃N)Add 0.5-1% to any eluent system to suppress tailing of the basic product. (Highly Recommended)
Protocol 2: Recrystallization

This method is ideal for polishing material that is already >90% pure.

  • Solvent Selection:

    • Place a small amount of the impure solid in several test tubes.

    • Add different solvents (e.g., isopropanol, ethyl acetate, toluene, hexanes) dropwise at room temperature. A good recrystallization solvent should dissolve the compound poorly at room temperature but completely upon heating.

    • A solvent pair, like ethyl acetate/hexanes, is often effective.

  • Procedure (Using Ethyl Acetate/Hexanes):

    • Place the impure solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.

    • While the solution is still hot, add hexanes dropwise until the solution becomes faintly cloudy (the cloud point).

    • Add one or two drops of hot ethyl acetate to redissolve the cloudiness.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum.

Section 4: Visualization of Purification Workflow

This decision tree helps in selecting the appropriate purification strategy based on initial analysis of the crude product.

Purification_Workflow Crude Crude this compound Analysis Analyze by TLC & ¹H NMR Crude->Analysis Purity_Check Purity > 90%? Analysis->Purity_Check Recrystallize Recrystallization Purity_Check->Recrystallize Yes Column Flash Column Chromatography Purity_Check->Column No Pure_Product1 Pure Product Recrystallize->Pure_Product1 Tailing_Check Tailing on TLC? Column->Tailing_Check Add_Base Use Eluent with 0.5% Et₃N Tailing_Check->Add_Base Yes Standard_Eluent Use Standard Eluent (e.g., Hexanes/EtOAc) Tailing_Check->Standard_Eluent No Pure_Product2 Pure Product Add_Base->Pure_Product2 Standard_Eluent->Pure_Product2

Caption: Decision workflow for purifying this compound.

References

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • Gámez-Montaño, R., et al. (2016). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 1(1), 28. Available at: [Link]

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Available at: [Link]

  • Engle, K. M., & Yu, J. Q. (2015). General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. The Journal of Organic Chemistry, 80(24), 12494-12504. Available at: [Link]

  • Hajra, A., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 5(1), 1-22. Available at: [Link]

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Available at: [Link]

  • Kushwaha, N. D., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1477-1480. Available at: [Link]

  • N'Guessan, B. R., et al. (2025). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl). IUCrData, 10(1), x250001. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2024). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. Retrieved from [Link]

  • Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Journal of Medicinal Chemistry, 66(5), 3139-3165. Available at: [Link]

  • Guéret, A., et al. (2020). Efficient Synthesis of 1-Chloroimidazo[1,2-a:4,5-c']dipyridines, Versatile Synthons for Position-1 Functionalisation with Various Reagents. European Journal of Organic Chemistry, 2020(10), 1435-1442. Available at: [Link]

  • Li, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3456. Available at: [Link]

  • Li, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3456. Available at: [Link]

  • Guéret, A., et al. (2020). Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. European Journal of Organic Chemistry, 2020(10), 1435-1442. Available at: [Link]

  • Guchhait, S. K., & Madaan, C. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34267-34281. Available at: [Link]

  • PubChem. (n.d.). 2-Chloroimidazo[1,2-a]pyridine. Retrieved from [Link]

  • Fléau, C., et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 26(11), 3321. Available at: [Link]

  • Kumar, K., et al. (2020). Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. Journal of Medicinal Chemistry, 63(1), 340-356. Available at: [Link]

  • Supplementary Information for an article. (n.d.). Retrieved from [Link]

  • Al-Blewi, F. F., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(5), 4901-4908. Available at: [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of this important heterocyclic scaffold. Drawing from established literature and mechanistic principles, this resource provides in-depth, actionable solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address specific issues you may encounter in your experiments.

Category 1: Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful multicomponent reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide. While efficient, it is not without its potential pitfalls.

Question 1: My GBB reaction is giving a low yield of the desired imidazo[1,2-a]pyridine, and I'm observing a significant amount of unreacted 2-aminopyridine. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in a GBB reaction with recovery of the starting 2-aminopyridine often points to issues with the initial imine formation step between the 2-aminopyridine and the aldehyde. This is a critical, often rate-determining, step in the reaction sequence.

Mechanistic Insight:

The GBB reaction commences with the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form a reactive iminium ion. If this equilibrium is unfavorable or the activation barrier is too high, the subsequent steps, including the nucleophilic attack of the isocyanide, will not proceed efficiently.

Troubleshooting Strategies:

  • Catalyst Choice and Loading:

    • Expertise & Experience: While various acids can be used, Lewis acids like Sc(OTf)₃ or Brønsted acids such as p-toluenesulfonic acid (PTSA) are often employed to facilitate imine formation. The choice of acid can be critical and substrate-dependent. If you are using a weak acid or no acid at all, consider adding a catalytic amount of a stronger acid.

    • Trustworthiness: Ensure your catalyst is fresh and anhydrous, as water can inhibit the reaction. Start with a catalyst loading of 10-20 mol% and optimize from there.

  • Reaction Conditions:

    • Expertise & Experience: The GBB reaction can sometimes require harsh conditions to drive the equilibrium towards the product.[1] If you are running the reaction at room temperature, a moderate increase in temperature (e.g., 50-80 °C) can significantly improve the rate of imine formation. Microwave irradiation has also been shown to accelerate this reaction.

    • Authoritative Grounding: The use of microwave irradiation can lead to higher purity and reduced reaction times.[2]

  • Solvent Selection:

    • Expertise & Experience: The choice of solvent can influence the solubility of reactants and intermediates. Protic solvents like ethanol or methanol can sometimes facilitate the proton transfers involved in imine formation. However, aprotic solvents like acetonitrile or dioxane are also commonly used. If you are experiencing low yields, consider screening a range of solvents.

  • Purity of Starting Materials:

    • Trustworthiness: Ensure your aldehyde is free of carboxylic acid impurities, which can form via air oxidation. These acidic impurities can interfere with the desired catalytic cycle. The purity of the 2-aminopyridine and isocyanide is also crucial.

Question 2: I'm observing a significant byproduct with a mass corresponding to the addition of the aldehyde and isocyanide, but without the 2-aminopyridine component. What is this byproduct and how can I prevent its formation?

Answer:

This byproduct is likely a result of a competing Passerini or Ugi-type reaction, where the aldehyde and isocyanide react with a nucleophile other than the 2-aminopyridine. If your reaction contains water or another nucleophilic solvent, this can lead to the formation of α-acyloxy amides (Passerini product) or more complex structures.

Mechanistic Insight:

In the absence of a sufficient concentration of the reactive iminium ion from the 2-aminopyridine and aldehyde, the isocyanide can be attacked by other nucleophiles present in the reaction mixture. This diverts the reactants away from the desired GBB pathway.

GBB_Side_Reaction cluster_desired Desired GBB Pathway cluster_side Side Reaction Pathway 2-Aminopyridine 2-Aminopyridine Iminium_Ion Iminium Ion 2-Aminopyridine->Iminium_Ion Aldehyde_1 Aldehyde Aldehyde_1->Iminium_Ion GBB_Product Imidazo[1,2-a]pyridine Iminium_Ion->GBB_Product Isocyanide_1 Isocyanide Isocyanide_1->GBB_Product Aldehyde_2 Aldehyde Side_Product Passerini/Ugi-type Byproduct Aldehyde_2->Side_Product Isocyanide_2 Isocyanide Isocyanide_2->Side_Product Nucleophile Nucleophile (e.g., H2O, Solvent) Nucleophile->Side_Product

Caption: Competing pathways in the GBB reaction.

Troubleshooting Strategies:

  • Strict Anhydrous Conditions:

    • Trustworthiness: The most common culprit is water. Ensure your solvent is thoroughly dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use of molecular sieves can also be beneficial.

  • Order of Addition:

    • Expertise & Experience: Pre-forming the iminium ion before adding the isocyanide can significantly suppress this side reaction. Stir the 2-aminopyridine, aldehyde, and acid catalyst in the solvent for a period (e.g., 30-60 minutes) before introducing the isocyanide.

  • Stoichiometry:

    • Trustworthiness: Ensure that you are not using a large excess of the aldehyde or isocyanide relative to the 2-aminopyridine. A slight excess (1.1-1.2 equivalents) of the aldehyde and isocyanide is often sufficient.

Category 2: Synthesis via α-Haloketones

The reaction of a 2-aminopyridine with an α-haloketone is a classical and widely used method for the synthesis of imidazo[1,2-a]pyridines. However, issues with regioselectivity and side reactions can arise.

Question 3: My reaction of a substituted 2-aminopyridine with an α-haloketone is producing a mixture of isomeric imidazo[1,2-a]pyridines. How can I improve the regioselectivity?

Answer:

The formation of regioisomers arises from the two nucleophilic nitrogen atoms in the 2-aminopyridine ring: the endocyclic pyridine nitrogen and the exocyclic amino group. The initial alkylation by the α-haloketone can occur at either of these sites, leading to different cyclization pathways.

Mechanistic Insight:

  • Pathway A (Desired): Alkylation of the endocyclic pyridine nitrogen, followed by intramolecular cyclization of the exocyclic amino group onto the ketone carbonyl.

  • Pathway B (Side Reaction): Alkylation of the exocyclic amino group, which can lead to other, often undesired, products.

The regioselectivity is influenced by the electronic and steric properties of the substituents on the 2-aminopyridine ring.

Regioselectivity cluster_main Regioselectivity in α-Haloketone Reaction cluster_path_a Pathway A (Desired) cluster_path_b Pathway B (Side Reaction) Start 2-Aminopyridine + α-Haloketone Alkylation_Endo Alkylation at Endocyclic N Start->Alkylation_Endo Alkylation_Exo Alkylation at Exocyclic N Start->Alkylation_Exo Cyclization_A Intramolecular Cyclization Alkylation_Endo->Cyclization_A Product_A Desired Imidazo[1,2-a]pyridine Cyclization_A->Product_A Further_Reactions Further Reactions/ Isomer Formation Alkylation_Exo->Further_Reactions Product_B Isomeric Byproduct Further_Reactions->Product_B

Sources

Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This bicyclic N-heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science, making the optimization of its synthesis a critical endeavor for researchers.[1][2] This guide is structured to provide direct, actionable solutions to common experimental challenges, grounded in mechanistic principles to foster a deeper understanding of your reaction system.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of imidazo[1,2-a]pyridines. Each solution is paired with an explanation of the underlying chemical principles to guide your optimization strategy.

Question 1: My reaction shows very low or no conversion of starting materials. What are the primary factors to investigate?

Answer:

Low or no conversion is a common hurdle that can typically be traced back to the catalyst, reaction temperature, or the purity of your starting materials.

  • Catalyst Inactivity: For metal-catalyzed reactions (e.g., using Copper or Iron), the active catalytic species may not be forming correctly.[3][4]

    • Causality: Copper(I) is often the active species in A3 coupling reactions to form the imidazo[1,2-a]pyridine core.[4] If you start with a Cu(II) salt (like CuSO₄), a reducing agent may be necessary to generate Cu(I) in situ.[4] Forgetting this addition or using a poor-quality reducing agent will stall the reaction. Conversely, if the reaction requires an aerobic oxidant (like air) to facilitate catalyst turnover, ensuring proper aeration is crucial.[5][6]

    • Solution:

      • If using a Cu(II) precursor, introduce a mild reducing agent like sodium ascorbate.[4]

      • For reactions requiring air as the terminal oxidant, ensure the reaction is not under an inert atmosphere. A balloon of air or simply leaving the vessel open to the atmosphere (with a condenser) is often sufficient.[6]

      • Consider trying a different catalyst. While copper is common, iron, iodine, and even metal-free conditions have proven effective for certain substrates.[3][5][7]

  • Insufficient Temperature: The cyclization step to form the fused bicyclic system often requires a significant activation energy.

    • Causality: The intramolecular nucleophilic attack of the pyridine nitrogen onto the intermediate, followed by dehydration, is the key ring-forming step. This process can be slow at lower temperatures.

    • Solution: Gradually increase the reaction temperature in 10-20°C increments. A common optimal range for many syntheses is 80-120°C.[6] Monitor the reaction by TLC or LC-MS to check for product formation versus starting material decomposition.

  • Starting Material Quality: 2-Aminopyridines can be susceptible to oxidation, and aldehydes can form unreactive hydrates or acetals.

    • Causality: Impurities can poison the catalyst or participate in side reactions, consuming your reagents.

    • Solution: Ensure the purity of your 2-aminopyridine and aldehyde. If necessary, purify them by recrystallization, distillation, or column chromatography before use.

Question 2: My reaction is working, but the isolated yield is consistently low. Where should I focus my optimization efforts?

Answer:

Low yields, despite observing product formation, often point to suboptimal reaction parameters such as solvent choice, catalyst loading, or the presence of competing side reactions.

  • Solvent Effects: The polarity and coordinating ability of the solvent play a critical role.

    • Causality: The ideal solvent must solubilize the reactants and catalyst while facilitating the key mechanistic steps. Polar aprotic solvents like DMF or DMSO are often effective as they can stabilize charged intermediates formed during the catalytic cycle.[6] However, in some cases, less polar solvents like toluene or even aqueous micellar systems can provide superior results by influencing reaction kinetics.[4][7]

    • Solution: Screen a panel of solvents with varying polarities. A good starting point is to compare a polar aprotic solvent (e.g., DMF), a non-polar solvent (e.g., Toluene), and a protic solvent (e.g., Ethanol).[7] Water, often considered a "green" solvent, has also been shown to be effective, sometimes with the aid of surfactants like SDS.[4][5]

  • Catalyst Loading: Using too little catalyst will result in a slow, incomplete reaction, while too much can sometimes promote side reactions.

    • Solution: Perform a catalyst loading study. Typical loadings for copper or iron catalysts range from 1 to 10 mol%. Start with 5 mol% and screen lower (1-2 mol%) and higher (10 mol%) concentrations to find the optimal balance between reaction rate and yield.

  • Side Product Formation: Competing reactions can consume starting materials and reduce the yield of the desired product.

    • Causality: One common side reaction is the self-condensation of the aldehyde or the formation of propargylamines from the reaction of the aldehyde, alkyne, and 2-aminopyridine without subsequent cyclization.

    • Solution: Analyze your crude reaction mixture by LC-MS or NMR to identify major byproducts. Understanding their structure can provide clues. For example, if you observe significant amounts of the uncyclized intermediate, it may indicate that the cyclization step is the rate-limiting and requires a higher temperature or a different solvent.

Question 3: I am observing multiple spots on my TLC plate that are difficult to separate. What are the likely side products and how can I minimize them?

Answer:

The formation of multiple products often arises from the reactivity of the intermediates. In the context of a three-component reaction (2-aminopyridine, aldehyde, alkyne), several side products are possible.

  • Isomer Formation: If using a substituted 2-aminopyridine, regioisomers can sometimes form.

    • Causality: The initial condensation can potentially occur at different nitrogen atoms if the aminopyridine is not symmetric.

    • Solution: This is primarily dictated by the electronics of the starting aminopyridine. While difficult to control completely, adjusting the catalyst or solvent may slightly favor one isomer over another. Careful characterization (e.g., via 2D NMR) is essential to confirm the structure of your product.

  • Ortoleva-King Type Intermediates: In reactions involving ketones instead of aldehydes, intermediates from an Ortoleva-King type reaction can lead to different products.[8]

    • Solution: This is more prevalent when using specific catalyst systems. Switching to a different catalyst (e.g., from an acid catalyst to a copper catalyst) can often change the reaction pathway and eliminate this side product.[8]

  • Decomposition: At high temperatures, starting materials or the product itself may decompose, leading to a complex mixture.

    • Solution: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. You can also try using microwave irradiation, which can sometimes promote the desired reaction selectively and reduce reaction times, minimizing thermal decomposition.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the copper-catalyzed synthesis of imidazo[1,2-a]pyridines?

A1: The most common pathway, particularly for the three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne (A3 coupling), is believed to proceed as follows:

  • Copper-Acetylide Formation: The Cu(I) catalyst reacts with the terminal alkyne to form a copper-acetylide species.

  • Iminium Ion Formation: The 2-aminopyridine condenses with the aldehyde to form an imine, which is then protonated to form an iminium ion.

  • C-C Bond Formation: The copper-acetylide acts as a nucleophile and attacks the iminium ion, forming a propargylamine intermediate.

  • Cyclization: A 5-exo-dig intramolecular cyclization occurs where the endocyclic nitrogen of the pyridine ring attacks the alkyne.[4]

  • Aromatization: A final prototropic shift leads to the aromatic imidazo[1,2-a]pyridine product.

G cluster_0 Catalyst Activation & Imine Formation cluster_1 Key Bond Formations cluster_2 Final Product A R-C≡CH + Cu(I) B Copper Acetylide A->B Activation E Propargylamine Intermediate B->E C-C Coupling C 2-Aminopyridine + Aldehyde D Iminium Ion C->D Condensation D->E F Cyclized Intermediate E->F 5-exo-dig Cyclization G Imidazo[1,2-a]pyridine F->G Aromatization

Caption: General mechanism for Cu-catalyzed A3 coupling synthesis.

Q2: How do electron-donating or electron-withdrawing groups on the starting materials affect the reaction?

A2: The electronic nature of the substituents can have a profound impact on reaction rates and yields.

  • On the 2-Aminopyridine: Electron-donating groups (EDGs) increase the nucleophilicity of the pyridine nitrogen, which can accelerate the final cyclization step. Conversely, electron-withdrawing groups (EWGs) can slow this step down, potentially requiring higher temperatures or longer reaction times.

  • On the Aldehyde/Ketone: Electron-withdrawing groups on the aldehyde can make the carbonyl carbon more electrophilic, speeding up the initial imine formation. However, they can also make the resulting imidazo[1,2-a]pyridine more susceptible to nucleophilic attack if not handled carefully during workup.

  • On the Alkyne: Electron-withdrawing groups on the alkyne can sometimes hinder the reaction, while electron-donating groups are generally well-tolerated.[4]

Q3: Can this reaction be performed under "green" or environmentally friendly conditions?

A3: Absolutely. There has been significant research into making this synthesis more environmentally benign.[1]

  • Solvent Choice: Using water as a solvent, often with a surfactant like sodium dodecyl sulfate (SDS) to create micelles that act as "nanoreactors," is a popular green approach.[4][8]

  • Catalyst: While copper is a common catalyst, reactions using catalytic amounts of iodine or even catalyst-free conditions in water or under solventless "grindstone" procedures have been successfully developed.[5][8]

  • Energy Input: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, lowering energy consumption and often improving yields by minimizing thermal degradation.[8][9]

Data Summary & Recommended Conditions

The following table summarizes typical starting conditions for a copper-catalyzed three-component synthesis. This should be viewed as a starting point for your own optimization.

ParameterRecommended ConditionRationale & Notes
Catalyst CuBr, CuI, or CuSO₄/NaAscorbateCu(I) salts are often used directly. If using Cu(II), a reducing agent is needed.[4][6]
Catalyst Loading 2-10 mol%5 mol% is a good starting point.
Solvent DMF, DMSO, Toluene, or H₂O/SDSSolvent screening is highly recommended. DMF is a robust starting choice for many substrates.[6]
Temperature 80 - 120 °CStart at a lower temperature (e.g., 80°C) and increase if conversion is slow.[6]
Atmosphere AirMany copper-catalyzed variants use air as the terminal oxidant to regenerate the active catalyst.[5][6]
Reactant Ratio 1.0 : 1.1 : 1.2 (Amine:Aldehyde:Alkyne)A slight excess of the aldehyde and alkyne can help drive the reaction to completion.

Example Experimental Protocol

This protocol is a representative example for the synthesis of 2,3-diphenylimidazo[1,2-a]pyridine adapted from literature procedures.[4]

Materials:

  • 2-Aminopyridine (1.0 mmol, 94 mg)

  • Benzaldehyde (1.1 mmol, 117 mg, 112 µL)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 12.5 mg)

  • Sodium Ascorbate (0.1 mmol, 20 mg)

  • Sodium Dodecyl Sulfate (SDS) (0.2 mmol, 58 mg)

  • Deionized Water (3 mL)

Procedure:

  • To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine, benzaldehyde, phenylacetylene, CuSO₄·5H₂O, sodium ascorbate, and SDS.

  • Add 3 mL of deionized water to the flask.

  • Equip the flask with a reflux condenser and place it in a preheated oil bath at 80°C.

  • Stir the reaction mixture vigorously at 80°C. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Upon completion (typically 4-8 hours, as indicated by the consumption of 2-aminopyridine), remove the flask from the oil bath and allow it to cool to room temperature.

  • Add 10 mL of ethyl acetate to the flask and stir for 5 minutes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with 10 mL of ethyl acetate.

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2,3-diphenylimidazo[1,2-a]pyridine.

Troubleshooting Workflow

If your initial experiment is unsuccessful, follow this logical decision tree to diagnose the issue.

G Start Reaction Start Check_TLC Check TLC/LC-MS after 2h Start->Check_TLC No_Product Problem: No Product Formation Check_TLC->No_Product No Product Low_Yield Problem: Low Conversion / Low Yield Check_TLC->Low_Yield Some Product Success Reaction Successful Proceed to Workup Check_TLC->Success Good Conversion Verify_Reagents Verify Reagent Purity & Stoichiometry No_Product->Verify_Reagents Screen_Solvent Screen Solvents (e.g., DMF, Toluene) Low_Yield->Screen_Solvent Check_Catalyst Check Catalyst System (e.g., Add Reductant for Cu(II)?) Verify_Reagents->Check_Catalyst Increase_Temp Increase Temperature by 20°C Check_Catalyst->Increase_Temp Optimize_Temp Optimize Temperature (Run at 80, 100, 120°C) Screen_Solvent->Optimize_Temp Optimize_Cat Optimize Catalyst Loading (2, 5, 10 mol%) Optimize_Temp->Optimize_Cat

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Vasileva, E. V., & Bakulev, V. A. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35113–35132. Available from: [Link]

  • Gnanaprakasam, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38289-38302. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 91, 03006. Available from: [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4). Available from: [Link]

  • Saha, P., & Ali, M. A. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5629–5637. Available from: [Link]

  • Martinez, A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chem. Proc., 10(1), 28. Available from: [Link]

  • Vasileva, E. V., & Bakulev, V. A. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51). Available from: [Link]

  • Rani, P., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. Available from: [Link]

  • Adimurthy, S. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(25), 5343-5359. Available from: [Link]

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. Available from: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 7-Chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Chloroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address and overcome common solubility issues encountered during in vitro and in vivo assays. The imidazo[1,2-a]pyridine scaffold is a crucial pharmacophore in modern drug discovery, but its physicochemical properties can present challenges.[1][2] This document provides expert-driven, practical solutions to ensure the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound based on its structure?

A1: The imidazo[1,2-a]pyridine core is a fused bicyclic heteroaromatic system.[1] While the parent structure is somewhat polar, the addition of a chloro-substituent at the 7-position increases its lipophilicity (hydrophobicity). Compounds with this scaffold are often characterized by low aqueous solubility, which can be a significant hurdle in assay development.[1] The nitrogen atom in the pyridine ring is weakly basic, suggesting that the compound's solubility will be pH-dependent, with increased solubility at lower (acidic) pH.[3][4]

Q2: What is the best solvent for preparing a high-concentration stock solution of this compound?

A2: For initial stock solutions, a high-purity, anhydrous polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common and effective choice for dissolving a wide range of hydrophobic compounds.[5] It is miscible with most aqueous assay buffers and is generally well-tolerated by many biological systems at low final concentrations (typically ≤0.5%).[6] Best practices in compound management recommend storing stock solutions at low temperatures (e.g., -20°C or -80°C) to maintain compound integrity over time.[7][8][9]

Q3: I've prepared a 10 mM stock in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What is happening?

A3: This phenomenon, often called "solvent shock" or "fall-out," is common for compounds with low aqueous solubility. When the DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically from organic to aqueous. The compound, which was stable in 100% DMSO, is now exposed to a medium in which it is poorly soluble, causing it to precipitate. The final concentration of DMSO in the assay is often too low to maintain the solubility of a hydrophobic compound.

Q4: Can I increase the final DMSO concentration in my assay to keep the compound in solution?

A4: While tempting, increasing the DMSO concentration should be done with extreme caution. High concentrations of DMSO can perturb the structure and function of proteins, such as enzymes, which can lead to a decrease in catalytic activity or altered binding affinities.[10][11] It can also increase the permeability of cell membranes, which may be a desired or undesired effect depending on the assay.[6] It is crucial to determine the maximum tolerable DMSO concentration for your specific assay system by running a solvent tolerance control experiment. For many sensitive assays, this limit is between 0.1% and 1.0%.[12]

Troubleshooting Guides

Guide 1: Optimizing Stock Solution Preparation

Issue: You observe particulate matter or cloudiness when attempting to dissolve this compound in DMSO to create a high-concentration stock (e.g., 10-50 mM).

Causality: While DMSO is a powerful solvent, highly crystalline or lipophilic compounds can resist dissolution. The quality and purity of the solvent are also critical.

Protocol: Preparing a High-Concentration Stock Solution
  • Quality Control: Ensure you are using high-purity, anhydrous DMSO (≤0.05% water). Water can significantly reduce the solvent's ability to dissolve hydrophobic compounds.

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration.

  • Mixing: Vortex the solution vigorously for 1-2 minutes.

  • Gentle Heating (Optional): If the compound has not fully dissolved, warm the solution in a water bath at 30-40°C for 5-10 minutes. Caution: Do not overheat, as this can degrade the compound.

  • Sonication (Optional): Alternatively, place the vial in a bath sonicator for 5-10 minutes to break up any aggregates.

  • Visual Inspection: Visually inspect the solution against a light and dark background to ensure it is clear and free of any particulate matter.

  • Storage: Once fully dissolved, store the stock solution in an appropriately sealed container at -20°C or -80°C.[8]

Guide 2: Addressing Precipitation in Aqueous Assay Buffers

Issue: Your compound is soluble in 100% DMSO, but precipitates upon dilution into the final aqueous assay buffer, leading to inconsistent and unreliable data.

Causality: The aqueous buffer cannot maintain the compound in solution at the desired final concentration. This requires a systematic approach to modify the formulation of the assay buffer.

Workflow for Troubleshooting Aqueous Solubility

The following diagram outlines a systematic approach to identify a suitable assay formulation.

Solubility_Workflow start Compound Precipitates in Aqueous Buffer check_dmso Is final DMSO concentration <0.5%? start->check_dmso increase_dmso Increase DMSO (Test up to 1-2%) Run solvent tolerance control check_dmso->increase_dmso Yes ph_optimization pH Optimization (for ionizable compounds) check_dmso->ph_optimization No check_success1 Precipitation Resolved? increase_dmso->check_success1 check_success1->ph_optimization No end_success Proceed with Assay check_success1->end_success Yes check_success2 Precipitation Resolved? ph_optimization->check_success2 cosolvent_screen Co-Solvent Screening (e.g., PEG400, Ethanol) check_success3 Precipitation Resolved? cosolvent_screen->check_success3 check_success2->cosolvent_screen No check_success2->end_success Yes solubilizer Use Solubilizing Excipients (e.g., Cyclodextrins) check_success3->solubilizer No check_success3->end_success Yes check_success4 Precipitation Resolved? solubilizer->check_success4 check_success4->end_success Yes end_fail Re-evaluate Compound or Assay Format check_success4->end_fail No

Caption: Troubleshooting workflow for compound precipitation.

Method 1: pH Adjustment

Since this compound is a weak base, its solubility increases in acidic conditions.[3] Lowering the pH of the assay buffer can significantly enhance its solubility.

Protocol: pH-Dependent Solubility Test

  • Prepare a series of your assay buffer at different pH values (e.g., pH 6.0, 6.5, 7.0, 7.4).

  • In separate microcentrifuge tubes, add your DMSO stock of this compound to each buffer to achieve the highest desired final assay concentration. Ensure the final DMSO concentration is constant across all samples.

  • Incubate the samples at the assay temperature for 30 minutes.

  • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any precipitated compound.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Select the lowest pH that provides full solubility without negatively impacting your assay's biological components.

Method 2: Co-Solvent Screening

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds in aqueous solutions.[13][14][15]

Protocol: Co-Solvent Titration

  • Prepare stock solutions of various co-solvents (e.g., 20% PEG-400, 20% Ethanol, 20% Propylene Glycol in your assay buffer).

  • Create a matrix of assay buffers containing different final concentrations of each co-solvent (e.g., 1%, 2%, 5%).

  • Add the DMSO stock of this compound to each co-solvent condition.

  • Visually inspect for precipitation after a 30-minute incubation.

  • Crucially , run parallel control experiments to ensure the tested co-solvent concentrations do not inhibit or interfere with your assay's biological activity.

Table 1: Common Co-Solvents and Their Properties

Co-SolventTypical Final Conc.AdvantagesConsiderations
DMSO 0.1 - 1.0%Excellent solubilizing powerCan inhibit enzymes at >1%[10]
Ethanol 1 - 5%Biocompatible, effectiveCan denature some proteins at high conc.
PEG-400 1 - 10%Low toxicity, good for lipophilic compoundsCan be viscous, may affect some assays
Propylene Glycol 1 - 10%Good safety profile, often used in formulationsLess volatile than ethanol
Method 3: Use of Solubilizing Excipients (Cyclodextrins)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that are water-soluble.[18][19][20]

Protocol: Cyclodextrin Solubility Test

  • Select a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its high aqueous solubility and low toxicity.[20]

  • Prepare assay buffers containing a range of HP-β-CD concentrations (e.g., 1 mM, 5 mM, 10 mM).

  • Add the DMSO stock of this compound to each cyclodextrin-containing buffer.

  • Incubate for 30-60 minutes to allow for complex formation.

  • Assess solubility visually or by measuring the concentration in the supernatant after centrifugation.

  • As with co-solvents, verify that the chosen cyclodextrin concentration does not interfere with the assay.

Guide 3: Diagnosing Solubility-Related Assay Artifacts

Issue: You observe poor dose-response curves, high data variability, or a sudden drop-off in activity at higher concentrations.

Causality: These are classic signs of compound precipitation occurring directly in the assay plate. At a certain concentration, the compound exceeds its solubility limit in the final assay buffer, leading to a lower effective concentration of the dissolved (active) compound than intended.

Diagram: Impact of Poor Solubility on Dose-Response

Dose_Response cluster_0 Ideal vs. Actual Concentration cluster_1 Resulting Dose-Response Curve Nominal Conc. Nominal Conc. Solubility Limit Solubility Limit Nominal Conc.->Solubility Limit  Precipitation Occurs Effective Conc. Effective Conc. Solubility Limit->Effective Conc. Ideal Curve Observed Curve Ideal Curve->Observed Curve  Plateau or Hook Effect

Caption: Poor solubility leads to a lower effective concentration.

Protocol: Visual Solubility Assessment in Assay Plates
  • Prepare a Test Plate: Use a clear-bottom 96-well or 384-well plate.

  • Serial Dilution: Prepare a serial dilution of your compound in the final assay buffer, exactly as you would for your experiment. Include all components (buffer, co-solvents, etc.) except for the cells or target protein.

  • Incubate: Incubate the plate under the same conditions as your assay (temperature, time).

  • Visual Inspection: Place the plate on a light box or plate reader and visually inspect each well for signs of precipitation (cloudiness, crystals, or a visible pellet). This will give you a direct indication of the highest soluble concentration under your exact assay conditions.

  • Adjust Concentration Range: Based on the results, adjust the top concentration of your dose-response curve to be at or below the observed solubility limit to ensure you are measuring true biological activity.

By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges posed by this compound and similar compounds, leading to more accurate, reproducible, and reliable data in their drug discovery efforts.

References

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]

  • Vemula, V. R. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazo(1,2-a)pyridine. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloroimidazo[1,2-a]pyridine. PubChem. Available at: [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of the Association for Laboratory Automation. Available at: [Link]

  • Sathesh Babu, P.R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]

  • Hoffmann, A., & Daniels, R. (2016). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. European Journal of Pharmaceutics and Biopharmaceutics. Available at: [Link]

  • Miro, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. Available at: [Link]

  • Tanimoto, H., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Omega. Available at: [Link]

  • Ishikawa, M., et al. (2013). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available at: [Link]

  • da Silva, G. G., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Baraiya, A. S., et al. (2016). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Másson, M. (2019). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules. Available at: [Link]

  • Savjani, K. T., et al. (2012). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Ben-M'barek, Y., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]

  • Raina, S. A., et al. (2015). pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. Molecular Pharmaceutics. Available at: [Link]

  • ResearchGate. (n.d.). Effect of DMSO on assay performance. Available at: [Link]

  • P, S. (2013). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Okimoto, K., et al. (2010). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. Available at: [Link]

  • Quora. (2017). What effects does DMSO have on cell assays? Available at: [Link]

  • Homayun, B., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Available at: [Link]

  • Hoffmann, A., & Daniels, R. (2016). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. ResearchGate. Available at: [Link]

  • Sedić, M., et al. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. Available at: [Link]

  • Zoeller, T., & Klein, S. (2017). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Pharmaceutics. Available at: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Available at: [Link]

  • GMP Plastics. (2024). Optimizing Compound Storage for Long-Term Stability and Safety. Available at: [Link]

  • Petrash, J. M., et al. (2012). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Current Enzyme Inhibition. Available at: [Link]

  • Hamilton Company. (n.d.). Compound Handling | Applications. Available at: [Link]

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  • SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Available at: [Link]

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  • The Effects of Cosolvents on the Action of Pharmaceutical Buffers. Journal of the Parenteral Drug Association. Available at: [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available at: [Link]

  • PubMed. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: [Link]

  • MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Available at: [Link]

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  • MDPI. (n.d.). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Available at: [Link]

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Stability of 7-Chloroimidazo[1,2-a]pyridine under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for 7-Chloroimidazo[1,2-a]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in modern chemistry, valued for its wide range of biological activities and synthetic utility.[1][2][3] Understanding the stability of the 7-chloro substituted variant is paramount for ensuring the integrity of your experiments, the reliability of your analytical data, and the success of your synthetic campaigns.

This document moves beyond simple protocols to explain the chemical reasoning behind the stability profile of this molecule, empowering you to anticipate challenges, troubleshoot issues, and design robust experimental plans.

Frequently Asked Questions (FAQs) on Stability & Handling

This section addresses the most common questions our team receives regarding the stability and handling of this compound.

Q1: What are the standard storage and handling conditions for this compound?

Answer: this compound is a light yellow to brown solid with a melting point of 49-51 °C.[4] For long-term stability, it should be stored at room temperature under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[4]

  • Causality: The recommendation for an inert atmosphere is a precautionary measure to prevent slow, long-term oxidative degradation. The pyridine and imidazole rings, while relatively stable, can be susceptible to oxidation over time. Protecting from light is crucial as the imidazo[1,2-a]pyridine scaffold can participate in photochemical reactions, potentially leading to discoloration and the formation of impurities.[5]

Q2: How stable is the compound in acidic aqueous solutions?

Answer: The imidazo[1,2-a]pyridine ring system contains a basic nitrogen atom (the one in the pyridine ring without a lone pair involved in the aromatic imidazole system). The predicted pKa for the conjugate acid of this compound is approximately 5.21.[4] This means that in solutions with a pH significantly below 5, the molecule will exist predominantly in its protonated, water-soluble salt form.

  • Expert Insight: While protonation enhances aqueous solubility, it can also alter the electronic properties of the heterocyclic system. This may render the ring more susceptible to certain degradation pathways or unwanted side reactions, particularly upon heating. We recommend that if acidic conditions are necessary, you perform a preliminary stability test by incubating a sample for a short period and analyzing it by HPLC or LC-MS to ensure no significant degradation occurs under your specific experimental conditions.

Q3: What is the expected stability under basic conditions?

Answer: The compound is generally stable in mild aqueous bases. However, exposure to strong bases (e.g., NaOH, KOH > 1M) or strong non-aqueous bases (e.g., alkoxides), especially at elevated temperatures, may pose a risk.

  • Mechanistic Consideration: The primary concern under strong basic/nucleophilic conditions is the potential for nucleophilic aromatic substitution (SNAr) of the chloride at the 7-position. While this reaction may require forcing conditions, it is a plausible degradation pathway that could lead to the formation of hydroxylated or alkoxylated impurities.[6] Always monitor for such byproducts when using strong bases.

Q4: Is this compound susceptible to oxidation or reduction?

Answer: Yes, the imidazo[1,2-a]pyridine scaffold can be chemically altered by both strong oxidizing and reducing agents.[6]

  • Oxidative Stress: Common laboratory oxidants such as hydrogen peroxide (H₂O₂), m-CPBA, or KMnO₄ can potentially oxidize the heterocyclic ring, leading to N-oxides or ring-opened products.[6][7] This is a critical consideration in synthetic routes where such reagents might be used to modify other functional groups on a more complex molecule.

  • Reductive Stress: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Pd) could potentially reduce the heterocyclic system or lead to hydrodechlorination (replacement of the Cl with H).[6] Milder reducing agents like sodium borohydride (NaBH₄) are less likely to affect the core structure under standard conditions.[6]

Q5: How does temperature affect the stability of this compound?

Answer: The compound exhibits good thermal stability at moderate temperatures, as evidenced by its use in synthetic reactions that require heating or reflux.[4] However, like most organic molecules, prolonged exposure to high temperatures (approaching or exceeding its melting point for extended periods) can lead to thermal decomposition.[8][9]

  • Recommendation: For reactions requiring heat, it is advisable to keep the temperature as low as is feasible for the transformation to proceed efficiently. If a reaction is run at high temperatures for an extended duration (>24h), we recommend analyzing a crude sample for signs of degradation before workup.

Q6: Should I be concerned about photostability during experiments?

Answer: Yes. The imidazo[1,2-a]pyridine core is known to be photo-reactive, and C-H functionalization of this scaffold can be achieved using visible light.[5] This inherent photosensitivity means that solutions of this compound, especially in photolabile solvents, may degrade upon prolonged exposure to ambient laboratory light or direct sunlight.

  • Best Practices: To ensure the integrity of your samples and experiments, always store stock solutions in amber vials or flasks wrapped in aluminum foil. Minimize exposure to direct light during experimental setup and execution. For definitive photostability data, a formal study following ICH Q1B guidelines is recommended.[10][11]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action & Explanation
Sample has darkened significantly (e.g., from light yellow to dark brown) upon storage or in solution. 1. Oxidation: Reaction with atmospheric oxygen. 2. Photodegradation: Exposure to UV or high-intensity visible light.1. Confirm Purity: Analyze the sample by HPLC/LC-MS to quantify impurities. 2. Improve Storage: Purge the container with an inert gas (N₂ or Ar) before sealing. Store in an amber vial or in the dark. 3. Solution Handling: Prepare solutions fresh. If they must be stored, keep them in the dark and under an inert atmosphere.
Appearance of new, unexpected peaks in HPLC/LC-MS analysis after a reaction or workup. 1. Acid/Base Instability: Degradation during an acidic or basic reaction/workup step. 2. Thermal Degradation: Decomposition due to excessive heat during the reaction. 3. Oxidative Degradation: Unintended reaction with an oxidizing reagent or air.1. Run a Control: Subject the starting material to the reaction/workup conditions (solvents, pH, temperature) without the other reagents to isolate the cause. 2. Modify Conditions: If instability is confirmed, consider using milder pH conditions, lowering the reaction temperature, or ensuring the reaction is run under an inert atmosphere.
Low or inconsistent yield in a reaction where the compound is a starting material. 1. Purity of Starting Material: The compound may have degraded during storage. 2. Incompatibility with Reagents: The compound may be reacting with other reagents in an unintended way (e.g., reduction by a borane).1. Verify Purity: Always check the purity of your starting material by NMR or HPLC before starting a reaction. 2. Review Reagent Compatibility: Carefully consider the stability profile described in the FAQs. If you are using a strong oxidant, reductant, or base, the scaffold itself may be competing with your desired reaction.

Data Summary: Stability Profile of this compound

Stress Condition Expected Stability Potential Degradation Pathway/Products Key Considerations
Acidic (pH < 4) Moderate Protonation, potential for slow hydrolysis or ring degradation upon heating.Increased aqueous solubility. Monitor stability during long reaction times.
Basic (pH > 10) Moderate to Low Nucleophilic substitution of chloride (SNAr), especially with strong bases and heat.Use mildest possible base; monitor for hydroxylated byproducts.
Oxidative (e.g., H₂O₂) Low N-oxidation, ring cleavage.Avoid unintended exposure to strong oxidizing agents.
Reductive (e.g., H₂/Pd) Low Hydrodechlorination, ring reduction.Select reducing agents compatible with the heterocyclic core.
Thermal High Stable at moderate temperatures. Decomposition possible near/above melting point.Use the lowest effective temperature for reactions.
Photolytic (UV/Visible) Low Photochemical reactions leading to various degradation products.Protect solid samples and solutions from light at all times.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for evaluating the intrinsic stability of this compound, consistent with industry standards.

Objective: To identify potential degradation pathways and assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3% (w/v)

  • HPLC system with a PDA/DAD detector

  • pH meter, calibrated

  • Photostability chamber (ICH Q1B compliant)[12]

  • Oven

Workflow Visualization:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in MeOH) B Acidic (0.1 M HCl) A->B C Basic (0.1 M NaOH) A->C D Oxidative (3% H₂O₂) A->D E Thermal (e.g., 60°C) A->E F Photolytic (ICH Q1B) A->F G Control (Protected from light, RT) A->G H Neutralize Acid/Base Samples B->H C->H I Dilute Samples D->I E->I F->I G->I H->I J Analyze by HPLC-PDA I->J K Assess Purity & Mass Balance J->K

Caption: Workflow for a forced degradation study.

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Stress Sample Preparation: For each condition, dilute the stock solution with the stressor solution to a final concentration of ~0.1 mg/mL.

    • Acidic: Dilute 1 mL of stock into 9 mL of 0.1 M HCl.

    • Basic: Dilute 1 mL of stock into 9 mL of 0.1 M NaOH.

    • Oxidative: Dilute 1 mL of stock into 9 mL of 3% H₂O₂.

    • Control: Dilute 1 mL of stock into 9 mL of the solvent used for the stock solution. Wrap in foil and keep at room temperature.

  • Incubation:

    • Store the acidic, basic, and oxidative samples at room temperature, protected from light.

    • Thermal Stress: Place a separate, foil-wrapped sample (solid or solution) in an oven at an elevated temperature (e.g., 60°C).

    • Photostability Stress: Expose a sample (solid and solution) to light in a calibrated photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²). Keep a dark control sample wrapped in foil alongside it.[10]

  • Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours). The duration may need to be adjusted based on the observed rate of degradation.

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples by a stability-indicating HPLC method (a method capable of resolving the parent peak from all degradation products).

    • Use a PDA/DAD detector to assess peak purity and to obtain UV spectra of any new peaks.

    • Calculate the percentage of degradation and perform a mass balance assessment.

Hypothetical Degradation Pathways

The following diagram illustrates plausible degradation pathways based on the chemical principles of the imidazo[1,2-a]pyridine scaffold. This should be used as a conceptual guide for identifying potential impurities.

G cluster_oxidation Oxidative Stress (e.g., H₂O₂, m-CPBA) cluster_base Strong Base/Nucleophile (e.g., NaOH, heat) cluster_reduction Reductive Stress (e.g., H₂, Pd/C) A This compound B N-Oxide Formation A->B Oxidation C 7-Hydroxyimidazo[1,2-a]pyridine (SNAr Product) A->C Nucleophilic Substitution D Imidazo[1,2-a]pyridine (Hydrodechlorination) A->D Reduction

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Troubleshooting guide for imidazo[1,2-a]pyridine synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the "why" behind experimental choices. Our goal is to empower you to overcome common challenges and achieve reliable, reproducible results in your synthesis of this important heterocyclic scaffold.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems you may encounter during the synthesis of imidazo[1,2-a]pyridines. The advice is structured in a question-and-answer format, focusing on the most prevalent synthetic methods.

Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé reaction is a powerful three-component reaction (3CR) for the synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminoazine, an aldehyde, and an isocyanide.[1][2] While efficient, it can present certain challenges.

Question 1: My GBB reaction is giving a low yield or failing completely. What are the likely causes?

Answer:

Low yields in the GBB reaction can often be traced back to several key factors:

  • Catalyst Choice and Loading: The GBB reaction is typically catalyzed by a Lewis or Brønsted acid. Scandium triflate (Sc(OTf)₃) is a common and effective Lewis acid catalyst.[1] However, other catalysts like Yb(OTf)₃, InCl₃, and even milder acids like acetic acid or ammonium chloride can be effective depending on the substrates.[3][4] If you are experiencing low yields, consider screening a panel of catalysts. Catalyst loading is also critical; typically, 10-20 mol% is used. Insufficient catalyst can lead to a stalled reaction.

  • Purity of Starting Materials: The purity of your 2-aminopyridine, aldehyde, and especially the isocyanide is paramount. Isocyanides can be prone to polymerization or hydrolysis, so using a freshly purified or opened bottle is recommended. Aldehydes can oxidize to carboxylic acids, which can interfere with the reaction.

  • Electronic Effects of Substituents: The electronic nature of the substituents on your starting materials can significantly impact the reaction outcome.

    • 2-Aminopyridine: Electron-withdrawing groups on the pyridine ring decrease the nucleophilicity of the nitrogen atoms, which can slow down or inhibit the initial condensation with the aldehyde.[1] If you are using a substituted 2-aminopyridine with electron-withdrawing groups, you may need to use a stronger Lewis acid catalyst or higher reaction temperatures.

    • Aldehyde: Electron-poor aldehydes tend to be more reactive in the GBB reaction.[5]

  • Solvent and Temperature: The choice of solvent can influence the reaction rate and yield. Methanol and ethanol are commonly used solvents.[1] In some cases, solvent-free conditions or the use of greener solvents like water have been shown to be effective, especially with microwave irradiation.[4][6] The optimal temperature can range from room temperature to reflux, depending on the reactivity of the substrates. If your reaction is sluggish, a moderate increase in temperature may be beneficial.

  • Reaction Concentration: Increasing the concentration of the reactants can sometimes improve the yield by favoring the desired intermolecular reactions.[3]

Question 2: I am observing significant side product formation in my GBB reaction. What are these byproducts and how can I minimize them?

Answer:

Side product formation in the GBB reaction often arises from competing reaction pathways. The most common byproduct is the Ugi adduct .[2]

  • Understanding Ugi Side Product Formation: The Ugi reaction is another isocyanide-based multi-component reaction that can compete with the GBB pathway, especially when water is present or if the cyclization step of the GBB reaction is slow. The formation of Ugi products can sometimes be observed with certain aliphatic aldehydes.[2]

Strategies to Minimize Side Products:

  • Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions. Use dry solvents and consider adding a dehydrating agent like trimethyl orthoformate.[5] This will disfavor the formation of the Ugi adduct.

  • Optimize Catalyst: The choice of catalyst can influence the chemoselectivity of the reaction. Experiment with different Lewis and Brønsted acids to find one that favors the GBB pathway for your specific substrates.

  • Temperature Control: In some cases, running the reaction at a lower temperature can improve selectivity and reduce the formation of undesired side products.

Question 3: How does the choice of isocyanide affect the GBB reaction?

Answer:

The isocyanide component plays a crucial role in the GBB reaction, and its structure can influence both the reaction efficiency and the properties of the final product.

  • Steric Hindrance: Sterically hindered isocyanides, such as tert-butyl isocyanide, are commonly used and often give good yields.[3] However, extremely bulky isocyanides may slow down the reaction.

  • Electronic Effects: The electronic properties of the isocyanide can also have an effect, although this is often less pronounced than the effects of the other two components.

  • Functional Group Tolerance: The GBB reaction is known for its good functional group tolerance, allowing for the use of a wide variety of isocyanides bearing different functional groups.[5]

Isocyanide Type Typical Reactivity in GBB Notes
tert-Butyl isocyanideGenerally high yieldsCommonly used, commercially available.
Cyclohexyl isocyanideGood yieldsOften used as a substitute for tert-butyl isocyanide.[4]
Aryl isocyanidesCan be used successfullyElectronic effects of substituents on the aryl ring can play a role.
Functionalized alkyl isocyanidesGenerally well-toleratedAllows for the introduction of diverse functionality into the final product.
Synthesis from α-Haloketones (Tschitschibabin Reaction and Analogues)

The reaction of a 2-aminopyridine with an α-haloketone is a classical and widely used method for the synthesis of imidazo[1,2-a]pyridines.

Question 4: My reaction between a 2-aminopyridine and an α-haloketone is giving a low yield. How can I improve it?

Answer:

Low yields in this reaction can often be attributed to the following factors:

  • Reaction Conditions: This reaction is typically carried out by heating the two components in a solvent like ethanol or DMF.[7] The use of a base, such as sodium bicarbonate or potassium carbonate, can be beneficial in scavenging the hydrogen halide that is formed during the reaction.[7]

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. Polar aprotic solvents like DMF can accelerate the reaction compared to protic solvents like ethanol.

  • Temperature and Reaction Time: The reaction often requires elevated temperatures (reflux) to proceed at a reasonable rate. Ensure that the reaction is heated for a sufficient amount of time, monitoring the progress by TLC.

  • Microwave Irradiation: The use of microwave irradiation can dramatically reduce reaction times and improve yields for this transformation.[6][8]

Troubleshooting Workflow for α-Haloketone Reactions

G start Low Yield in α-Haloketone Reaction check_base Is a base being used? start->check_base add_base Add NaHCO₃ or K₂CO₃ check_base->add_base No check_solvent What is the solvent? check_base->check_solvent Yes add_base->check_solvent change_solvent Switch to a higher boiling polar aprotic solvent (e.g., DMF) check_solvent->change_solvent Protic (e.g., EtOH) check_temp Is the reaction heated sufficiently? check_solvent->check_temp Aprotic (e.g., DMF) change_solvent->check_temp increase_temp Increase temperature to reflux check_temp->increase_temp No consider_mw Consider using microwave irradiation check_temp->consider_mw Yes increase_temp->consider_mw success Improved Yield consider_mw->success

Caption: Decision tree for troubleshooting low yields in the synthesis of imidazo[1,2-a]pyridines from α-haloketones.

Copper-Catalyzed Syntheses

Copper-catalyzed reactions have emerged as a versatile and powerful tool for the synthesis of imidazo[1,2-a]pyridines, often allowing for the use of a wider range of starting materials under milder conditions.

Question 5: I am having trouble with my copper-catalyzed imidazo[1,2-a]pyridine synthesis. The yield is low and I suspect catalyst deactivation. What should I do?

Answer:

Low yields and catalyst deactivation in copper-catalyzed C-N coupling reactions can be a common issue. Here are some key areas to investigate:

  • Choice of Copper Source and Ligand: The combination of the copper salt (e.g., CuI, CuBr, Cu(OTf)₂) and the ligand is crucial for catalytic activity. In many cases, a ligand is not explicitly added, and the solvent or reactants themselves can act as ligands. However, if you are experiencing issues, the addition of a suitable ligand can stabilize the copper catalyst and improve its performance.

  • Oxidant: Many copper-catalyzed syntheses of imidazo[1,2-a]pyridines are oxidative couplings that require an oxidant. Air is often used as a green and inexpensive oxidant.[7] Ensure that your reaction is open to the air or that air is bubbled through the reaction mixture if required by the protocol. Other oxidants like TBHP may also be used.[7]

  • Solvent: The choice of solvent can significantly impact the solubility of the copper catalyst and the reactants, as well as the overall reaction rate. DMF is a commonly used solvent for these reactions.[7]

  • Work-up Procedure and Catalyst Removal: Residual copper in your final product can be a concern, especially for biological applications. A common work-up procedure involves quenching the reaction with aqueous ammonia or a solution of a chelating agent like EDTA to complex the copper and facilitate its removal during the extraction.

General Protocol for Copper-Catalyzed Synthesis from 2-Aminopyridines and Ketones (Ortoleva-King type)

  • To a solution of the 2-aminopyridine (1.0 equiv) and the ketone (1.2 equiv) in a suitable solvent (e.g., DMF), add the copper catalyst (e.g., CuI, 10 mol%).

  • Heat the reaction mixture to the specified temperature (e.g., 80-120 °C) under an air atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into a solution of aqueous ammonia.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: How do I purify my imidazo[1,2-a]pyridine product?

A: Column chromatography on silica gel is the most common method for purifying imidazo[1,2-a]pyridines.[3][9] A gradient elution system of hexanes and ethyl acetate is typically effective. For more polar compounds, adding a small amount of methanol or triethylamine to the eluent can be beneficial. Recrystallization can also be an effective purification method for solid products.

Q2: Can I use microwave irradiation to accelerate my imidazo[1,2-a]pyridine synthesis?

A: Yes, microwave-assisted synthesis is a well-established technique for the rapid and efficient synthesis of imidazo[1,2-a]pyridines.[6][8] It often leads to significantly shorter reaction times and higher yields compared to conventional heating. When adapting a conventional protocol to microwave synthesis, it is important to use a sealed vessel and carefully monitor the temperature and pressure.

Q3: What is the effect of substituents on the 2-aminopyridine starting material?

A: Substituents on the 2-aminopyridine ring can have a significant electronic and steric impact on the reaction.

  • Electron-donating groups (e.g., methyl, methoxy) generally increase the nucleophilicity of the pyridine nitrogen and the exocyclic amino group, which can lead to faster reaction rates.

  • Electron-withdrawing groups (e.g., nitro, cyano, halogens) decrease the nucleophilicity of the 2-aminopyridine, which can make the reaction more challenging and may require harsher conditions or a more active catalyst.[1]

Reaction Mechanism Overview: The Groebke-Blackburn-Bienaymé Reaction

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization and Tautomerization 2-Aminopyridine 2-Aminopyridine Imine Imine 2-Aminopyridine->Imine + Aldehyde, [H+] Aldehyde Aldehyde Aldehyde->Imine Nitrile Ylide Intermediate Nitrile Ylide Intermediate Imine->Nitrile Ylide Intermediate + Isocyanide Isocyanide Isocyanide Isocyanide->Nitrile Ylide Intermediate Cyclized Intermediate Cyclized Intermediate Nitrile Ylide Intermediate->Cyclized Intermediate Intramolecular Cyclization Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cyclized Intermediate->Imidazo[1,2-a]pyridine Tautomerization

Caption: A simplified mechanistic pathway for the Groebke-Blackburn-Bienaymé reaction.

References

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]

  • Bonfante, G., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(41), 7007-7049. [Link]

  • Kim, J., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(25), 4643–4647. [Link]

  • Gámez-Montaño, R., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 10(1), 8. [Link]

  • Li, P., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3433. [Link]

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]

  • Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103987. [Link]

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575. [Link]

  • Hajra, A., et al. (2016). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, 18(6), 309-315. [Link]

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Technical Support Center: Refinement of Analytical Methods for Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting tips, and validated protocols for the accurate and robust analysis of this important class of heterocyclic compounds. Imidazo[1,2-a]pyridines are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous drugs and clinical candidates.[1][2][3] Their unique chemical properties, however, can present specific challenges during analytical method development and routine analysis.

This resource is structured to address common issues encountered in the laboratory, providing not just solutions but also the underlying scientific principles to empower you to tackle even the most complex analytical problems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the analysis of imidazo[1,2-a]pyridine derivatives.

Q1: What are the primary analytical techniques used for the characterization and quantification of imidazo[1,2-a]pyridine derivatives?

A1: The most common and powerful techniques are High-Performance Liquid Chromatography (HPLC) for separation and quantification, Mass Spectrometry (MS) for identification and structural elucidation, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure confirmation.[4][5] Often, hyphenated techniques such as LC-MS are employed to leverage the separation power of HPLC with the detection and identification capabilities of MS.

Q2: I am seeing significant peak tailing for my imidazo[1,2-a]pyridine analyte in reverse-phase HPLC. What is the likely cause and how can I fix it?

A2: Peak tailing for these compounds is almost always due to their basic nature. The nitrogen atoms in the imidazo[1,2-a]pyridine ring system can interact with residual acidic silanol groups on the surface of silica-based C18 columns. This secondary interaction leads to poor peak shape. To mitigate this, consider the following:

  • Use a low-pH mobile phase: A mobile phase with a pH between 2.5 and 3.5 will ensure that the basic nitrogens are protonated, minimizing their interaction with silanols. Formic acid (0.1%) or trifluoroacetic acid (0.05-0.1%) are common choices.

  • Employ a modern, end-capped column: Columns specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having a polar end-capping, will have fewer free silanol groups.

  • Add a competing base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to saturate the active sites on the stationary phase. However, be aware that TEA is not MS-friendly.

Q3: My imidazo[1,2-a]pyridine derivative seems to be degrading during LC-MS analysis. What could be the reason?

A3: While the imidazo[1,2-a]pyridine core is generally stable, certain substituents can make it susceptible to degradation under specific analytical conditions. Potential causes include:

  • In-source fragmentation: High cone voltage or source temperature in the mass spectrometer can cause fragmentation of labile functional groups before mass analysis. Try reducing these parameters.

  • Acid-catalyzed hydrolysis: If your molecule has a susceptible functional group (e.g., an ester or an amide) and you are using a very low pH mobile phase, hydrolysis can occur, especially if the sample is left in the autosampler for an extended period.

  • Oxidation: Some derivatives can be sensitive to oxidation. Ensure your mobile phase solvents are freshly prepared and consider sparging with an inert gas.

Q4: How can I confirm the structure of a novel imidazo[1,2-a]pyridine derivative I have synthesized?

A4: A combination of techniques is essential for unambiguous structure elucidation. The standard approach is:

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition (and thus the molecular formula) of your compound.[5][6]

  • 1D NMR (¹H and ¹³C): Acquire proton and carbon-13 NMR spectra. These will provide information on the number and types of protons and carbons, as well as their chemical environment.[4][5][7]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range proton-carbon correlations, allowing you to piece the structure together.

Part 2: Troubleshooting Guides

This section provides more in-depth troubleshooting for specific analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Imidazo[1,2-a]pyridines are often polar and basic, which can lead to several chromatographic challenges.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Causality: As mentioned in the FAQs, peak tailing is typically due to silanol interactions. Peak fronting can occur due to column overload.

  • Troubleshooting Workflow:

G start Poor Peak Shape Observed is_overload Is the peak fronting? start->is_overload reduce_conc Reduce sample concentration and/or injection volume is_overload->reduce_conc Yes is_tailing Is the peak tailing? is_overload->is_tailing No solution Improved Peak Shape reduce_conc->solution check_ph Check Mobile Phase pH Is it between 2.5 and 4.0? is_tailing->check_ph Yes add_additive Consider adding a competing base (for UV detection only) is_tailing->add_additive If all else fails adjust_ph Adjust pH with 0.1% Formic Acid or TFA check_ph->adjust_ph No check_column Is the column base-deactivated or polar end-capped? check_ph->check_column Yes adjust_ph->check_column change_column Switch to a modern, base-deactivated column (e.g., C18 with polar embedded group) check_column->change_column No check_column->solution Yes change_column->solution add_additive->solution

Caption: Troubleshooting workflow for poor HPLC peak shape.

Issue 2: Inadequate Retention of Polar Derivatives

  • Causality: Highly polar imidazo[1,2-a]pyridine derivatives may have insufficient retention on traditional C18 columns, eluting at or near the void volume.

  • Solutions:

    • Reduce the organic content of the mobile phase: This is the simplest approach. Try starting with a lower percentage of acetonitrile or methanol.

    • Switch to a more retentive stationary phase: Consider a column with a higher carbon load or a different chemistry, such as a phenyl-hexyl phase, which can provide alternative selectivity through pi-pi interactions with the aromatic ring system.

    • Use HILIC (Hydrophilic Interaction Liquid Chromatography): For very polar compounds, HILIC can be an excellent alternative. In this mode, a polar stationary phase is used with a high organic content mobile phase.

Table 1: Recommended Starting HPLC Conditions for Imidazo[1,2-a]pyridine Derivatives

ParameterRecommendationRationale
Column C18, <3 µm, base-deactivatedProvides good retention for moderately polar compounds and minimizes peak tailing.
Mobile Phase A 0.1% Formic Acid in WaterEnsures protonation of basic analytes and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides better peak shape and lower backpressure than methanol.
Gradient 5-95% B over 10-15 minutesA good starting point for screening new derivatives.
Flow Rate 0.3-0.5 mL/min for UHPLCAppropriate for columns with small particle sizes.
Column Temp. 30-40 °CImproves peak shape and reduces viscosity.
Detection UV at ~254 nm or ~320 nmImidazo[1,2-a]pyridines typically have strong absorbance at these wavelengths.
Mass Spectrometry (MS)

Issue 1: Poor Ionization Efficiency in ESI+

  • Causality: Although the basic nitrogens in the imidazo[1,2-a]pyridine core make them good candidates for positive-ion electrospray ionization (ESI+), suboptimal mobile phase conditions or the presence of certain substituents can suppress ionization.

  • Solutions:

    • Ensure an acidic mobile phase: As with HPLC, a low pH (e.g., using 0.1% formic acid) is crucial for pre-protonating the analyte in solution, which enhances ESI efficiency.

    • Optimize source parameters: Systematically optimize the capillary voltage, cone voltage (or fragmentor voltage), and gas flows to maximize the signal for your specific compound.

    • Check for ion suppression: The sample matrix can significantly suppress the analyte signal. If analyzing samples from a complex matrix (e.g., plasma), ensure adequate sample cleanup (e.g., solid-phase extraction) is performed.

Issue 2: Difficulty Interpreting Fragmentation Patterns in MS/MS

  • Causality: The fragmentation of the fused ring system can be complex. However, some characteristic losses can be expected.

  • Expert Insights: A study on 3-phenoxy imidazo[1,2-a]pyridines revealed that a key fragmentation pathway is the homolytic cleavage of the 3-phenoxy C-O bond.[8] Other common fragmentations can include the loss of substituents from the pyridine or imidazole ring.

  • General Approach to Interpretation:

    • Identify the precursor ion: This should correspond to [M+H]⁺.

    • Look for characteristic neutral losses: Common losses include CO, HCN, and losses corresponding to substituents.

    • Propose fragment structures: Based on the observed m/z values, propose chemically plausible fragment structures. Computational chemistry can be used to support proposed fragmentation pathways.[8]

Table 2: Common Adducts and Fragments of Imidazo[1,2-a]pyridine in ESI-MS

Ion Typem/zNotes
Protonated Molecule [M+H]⁺The most common ion in ESI+.
Sodium Adduct [M+Na]⁺Often observed, especially if there is sodium contamination.
Dimer [2M+H]⁺Can be seen at higher concentrations.
Characteristic Fragment [M+H - CO]⁺A potential fragmentation pathway for some derivatives.[8]
Characteristic Fragment [M+H - Substituent]⁺Loss of a labile group from the core structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue 1: Broad ¹H NMR Signals

  • Causality: Broad signals in the ¹H NMR spectrum can be caused by several factors:

    • Intermediate exchange processes: If the molecule is undergoing conformational changes or proton exchange on the NMR timescale, the signals can broaden.

    • Presence of paramagnetic impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

    • Aggregation: At high concentrations, molecules can aggregate, leading to broader signals.

  • Solutions:

    • Change the temperature: Acquiring the spectrum at a higher or lower temperature can either speed up or slow down the exchange process, resulting in sharper signals.

    • Add a chelating agent: If paramagnetic impurities are suspected, adding a small amount of EDTA to the NMR tube can help.

    • Dilute the sample: Rerunning the spectrum at a lower concentration can break up aggregates.

Issue 2: Difficulty in Assigning Protons and Carbons

  • Causality: The chemical shifts of protons and carbons in the imidazo[1,2-a]pyridine system can be influenced by various substituents, making assignments based on 1D spectra alone challenging.

  • Definitive Protocol for Structural Assignment:

G start Synthesized Imidazo[1,2-a]pyridine Derivative hrms Acquire High-Resolution Mass Spectrum (HRMS) start->hrms nmr_1d Acquire ¹H and ¹³C NMR Spectra hrms->nmr_1d nmr_2d Acquire 2D NMR Spectra (COSY, HSQC, HMBC) nmr_1d->nmr_2d assign_protons Use COSY to establish proton-proton spin systems nmr_2d->assign_protons assign_carbons Use HSQC to assign carbons directly bonded to protons assign_protons->assign_carbons connect_fragments Use HMBC to connect fragments via long-range H-C correlations assign_carbons->connect_fragments final_structure Confirm Final Structure connect_fragments->final_structure

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Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of Imidazo[1,2-a]pyridines: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties. Marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Saripidem (anti-inflammatory) underscore the pharmaceutical importance of this structural class. Consequently, the development of efficient and versatile synthetic routes to access this scaffold is a central focus in medicinal chemistry and drug development.

This guide provides an in-depth comparison of the most prominent and field-proven methods for synthesizing imidazo[1,2-a]pyridines. We will move beyond a simple recitation of reaction schemes to dissect the underlying mechanisms, evaluate the practical advantages and limitations of each approach, and provide detailed, actionable protocols. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific research and development objectives. We will explore classical condensation reactions and modern, highly efficient multicomponent and C-H activation strategies.

Classical Approaches: The Foundation of Imidazo[1,2-a]pyridine Synthesis

The traditional methods for constructing the imidazo[1,2-a]pyridine core have been the bedrock of research in this area for decades. These methods typically involve the condensation of a 2-aminopyridine derivative with a carbonyl compound or its equivalent.

The Tschitschibabin Reaction

First reported by Aleksei Chichibabin in 1924, this reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. This method is one of the most widely used due to its simplicity and the ready availability of starting materials.

Mechanistic Insight: The reaction proceeds via an initial SN2 reaction where the exocyclic nitrogen of 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl, displacing the halide. This is followed by an intramolecular cyclization, where the endocyclic pyridine nitrogen attacks the carbonyl carbon. The resulting intermediate then undergoes dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. The choice of solvent is critical; polar aprotic solvents like DMF or acetonitrile are often used to facilitate the initial SN2 step, while the subsequent cyclization and dehydration can be promoted by heat or acid catalysis.

Diagram: Mechanism of the Tschitschibabin Reaction

Tschitschibabin_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1_Py_N 2-Aminopyridine intermediate1 N-Alkylated Intermediate R1_Py_N->intermediate1 SN2 Attack plus + alpha_halo α-Halocarbonyl alpha_halo->intermediate1 intermediate2 Cyclized Hemiaminal intermediate1->intermediate2 Intramolecular Cyclization product Imidazo[1,2-a]pyridine intermediate2->product Dehydration (-H2O)

Caption: Stepwise mechanism of the Tschitschibabin reaction.

Representative Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyridine

  • Reaction Setup: To a solution of 2-aminopyridine (1.0 g, 10.6 mmol) in anhydrous ethanol (20 mL) in a 50 mL round-bottom flask, add 2-bromoacetophenone (2.1 g, 10.6 mmol).

  • Reaction Execution: The mixture is heated to reflux and stirred for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and then dissolved in water.

  • Purification: The aqueous solution is neutralized with a saturated solution of sodium bicarbonate (NaHCO₃), leading to the precipitation of the crude product. The solid is filtered, washed with water, and dried. The crude product is then recrystallized from ethanol to afford pure 2-phenylimidazo[1,2-a]pyridine as a white solid.

Advantages:

  • Reliable and straightforward procedure.

  • A wide variety of commercial 2-aminopyridines and α-halocarbonyls are available.

  • Generally provides good to excellent yields for electron-rich aminopyridines.

Limitations:

  • The use of α-halocarbonyls, which can be lachrymatory and toxic.

  • Limited functional group tolerance; sensitive groups may not withstand the reaction conditions.

  • Electron-deficient 2-aminopyridines often result in lower yields due to the reduced nucleophilicity of the exocyclic nitrogen.

Modern Methodologies: Enhancing Efficiency and Scope

While classical methods are robust, modern synthetic chemistry has driven the development of more efficient, atom-economical, and versatile strategies. Multicomponent reactions (MCRs) and C-H activation are at the forefront of these advancements.

Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis that combines a 2-aminopyridine, an aldehyde, and an isocyanide. This approach rapidly builds molecular complexity and is a cornerstone of modern diversity-oriented synthesis.

Mechanistic Insight: The reaction is typically catalyzed by a Lewis or Brønsted acid (e.g., Sc(OTf)₃, p-TsOH). The acid activates the aldehyde, which then undergoes condensation with the 2-aminopyridine to form a Schiff base (imine) intermediate. The endocyclic nitrogen of this intermediate is then protonated, activating the imine carbon for nucleophilic attack by the isocyanide. This is followed by an intramolecular [4+1] cycloaddition to form a five-membered ring, which rearomatizes to the final imidazo[1,2-a]pyridine product. The efficiency of this one-pot process avoids the need to isolate intermediates, saving time and resources.

Diagram: Mechanism of the Groebke-Blackburn-Bienaymé Reaction

GBB_Mechanism cluster_reactants Reactants (3 Components) cluster_intermediates Key Intermediates cluster_product Product reactants 2-Aminopyridine + Aldehyde + Isocyanide imine Imine Intermediate reactants->imine Condensation (-H2O, [H+]) nitrilium Nitrilium Ion Intermediate imine->nitrilium Isocyanide Attack product 3-Amino-imidazo[1,2-a]pyridine nitrilium->product Intramolecular [4+1] Cycloaddition

Caption: The convergent one-pot mechanism of the GBB reaction.

Representative Protocol: Sc(OTf)₃-Catalyzed Synthesis of N-tert-butyl-2-phenylimidazo[1,2-a]pyridin-3-amine

  • Reaction Setup: In a dry vial, combine 2-aminopyridine (0.5 mmol, 1.0 equiv), benzaldehyde (0.5 mmol, 1.0 equiv), and scandium(III) triflate (Sc(OTf)₃, 0.025 mmol, 5 mol%).

  • Solvent and Reagent Addition: Add methanol (2 mL) and stir the mixture for 5 minutes at room temperature. Then, add tert-butyl isocyanide (0.6 mmol, 1.2 equiv).

  • Reaction Execution: Seal the vial and stir the reaction mixture at 60 °C for 12 hours.

  • Work-up and Isolation: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the residue directly by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Advantages:

  • High Atom Economy and Step Efficiency: Combines three components in a single operation, minimizing waste and purification steps.

  • High Diversity: The three points of diversity (aminopyridine, aldehyde, isocyanide) allow for the rapid generation of large compound libraries.

  • Milder Conditions: Often proceeds under milder conditions compared to classical methods.

Limitations:

  • The availability and stability of some isocyanides can be a limiting factor.

  • The reaction typically produces 3-amino substituted imidazo[1,2-a]pyridines, which may require further functionalization if other substitution patterns are desired.

C-H Activation and Functionalization Strategies

The most recent evolution in imidazo[1,2-a]pyridine synthesis involves transition-metal-catalyzed C-H activation. These methods forge C-C or C-N bonds directly onto a pre-formed pyridine ring, followed by annulation. This represents a paradigm shift from traditional condensation logic.

Mechanistic Insight: A common strategy involves the reaction of a pyridine with a terminal alkyne, often catalyzed by copper or ruthenium. For instance, a copper-catalyzed reaction may proceed through the coordination of the pyridine nitrogen to the copper center. This is followed by the formation of a copper acetylide from the terminal alkyne. A subsequent migratory insertion or related process leads to the formation of the five-membered imidazole ring. These methods are powerful because they avoid the pre-functionalization of starting materials, offering a more direct and efficient route.

Representative Protocol: Copper-Catalyzed Aerobic Oxidative C-N/C-C Annulation

  • Reaction Setup: To a pressure-resistant sealed tube, add 2-aminopyridine (0.2 mmol, 1.0 equiv), phenylacetylene (0.3 mmol, 1.5 equiv), and copper(I) iodide (CuI, 0.02 mmol, 10 mol%).

  • Solvent and Atmosphere: Add dimethyl sulfoxide (DMSO, 2.0 mL) as the solvent. The reaction is typically run under an air or oxygen atmosphere to facilitate the oxidative cycle of the catalyst.

  • Reaction Execution: Seal the tube tightly and place it in a preheated oil bath at 120 °C for 24 hours.

  • Work-up and Isolation: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: After removing the solvent in vacuo, purify the crude product by flash column chromatography on silica gel.

Advantages:

  • High Step and Atom Economy: Avoids the need for pre-functionalized starting materials like α-haloketones.

  • Novel Disconnections: Allows for the synthesis of complex substitution patterns that are difficult to access via classical methods.

  • Direct Functionalization: Offers a direct route to functionalize the pyridine core.

Limitations:

  • Requires transition metal catalysts, which can be expensive and may require removal from the final product in pharmaceutical applications.

  • Substrate scope can be sensitive to the electronic and steric nature of the reactants.

  • Optimization of reaction conditions (catalyst, ligand, solvent, temperature) is often required.

Comparative Analysis: Selecting the Optimal Synthetic Route

The choice of synthetic method depends heavily on the specific target molecule, available starting materials, and desired scale of the reaction.

FeatureTschitschibabin ReactionGroebke-Blackburn-Bienaymé (GBB)C-H Activation/Annulation
Complexity Low (Two-component)Medium (Three-component, one-pot)High (Catalyst and condition sensitive)
Key Bond Formed C2-N1, C3-N(pyridine)C2-N3, C3-N(pyridine)C2-N1, C3-C(alkyne)
Typical Yields Good to ExcellentGood to ExcellentModerate to Excellent
Substrate Scope Broad but sensitive to electronicsVery Broad (high diversity)Developing, can be substrate-specific
Atom Economy Moderate (generates H₂O and salt)High (generates H₂O)Very High (often only H₂ generated)
Key Reagents α-HalocarbonylsAldehydes, IsocyanidesTerminal Alkynes, Metal Catalysts
Advantages Simple, reliable, common starting materialsHigh efficiency, rapid library synthesisDirect, avoids pre-functionalization
Disadvantages Lachrymatory reagents, limited toleranceIsocyanide availability/odorCatalyst cost, optimization required

Diagram: Workflow for Method Selection

Method_Selection start Define Target Imidazo[1,2-a]pyridine q1 Is a 3-amino substituent desired? start->q1 q2 Are simple α-halocarbonyls available? q1->q2 No gbb Use Groebke-Blackburn-Bienaymé (GBB) Reaction q1->gbb Yes q3 Is high atom economy critical? q2->q3 No tschitschibabin Use Tschitschibabin Reaction q2->tschitschibabin Yes q3->tschitschibabin No ch_activation Consider C-H Activation Strategy q3->ch_activation Yes

Caption: Decision tree for selecting a synthesis method.

Conclusion

The synthesis of imidazo[1,2-a]pyridines has evolved significantly from the foundational Tschitschibabin reaction. While this classical method remains a reliable workhorse for many applications, modern techniques offer substantial advantages in efficiency, diversity, and sustainability. The Groebke-Blackburn-Bienaymé multicomponent reaction provides an unparalleled platform for the rapid generation of diverse chemical libraries, making it exceptionally valuable in drug discovery. More recently, C-H activation strategies have opened new avenues for synthesis, offering elegant and atom-economical routes that challenge traditional retrosynthetic analysis.

For the practicing scientist, the optimal choice is not a one-size-fits-all answer but rather a strategic decision based on the target structure's substitution pattern, the desired scale, economic considerations, and the overarching goals of the research program. A thorough understanding of the mechanisms, benefits, and drawbacks of each method, as outlined in this guide, is paramount to making an informed and effective choice.

References

  • Guan, J., et al. (2019). An update on the synthesis of imidazo[1,2-a]pyridines. Future Medicinal Chemistry, 11(16), 2113-2135. [Link]

  • De la Torre, D., et al. (2020). Imidazo[1,2-a]pyridines: A Potent Scaffold for the Treatment of Chagas Disease. Molecules, 25(22), 5439. [Link]

  • Cherkupally, P., et al. (2014). A review on the synthesis of imidazo[1,2-a]pyridines. Synthetic Communications, 44(12), 1653-1678. [Link]

  • Lagain, D., et al. (2012). Microwave-assisted Tschitschibabin reaction: a rapid and efficient access to 2,3,6-trisubstituted imidazo[1,2-a]pyridines. Tetrahedron Letters, 53(15), 1931-1935. [Link]

  • Justin, P., et al. (2011). Synthesis, characterization and antimicrobial activities of some 2-substituted imidazo[1,2-a]pyridines. European Journal of Medicinal Chemistry, 46(9), 4064-4071. [Link]

  • Groebke, K., et al. (1998). Synthesis of Fused 3-Aminoimidazoles by a New Three-Component Condensation. Synlett, 1998(06), 661-663. [Link]

  • Bonne, D., et al. (2007). The Groebke-Blackburn-Bienaymé Reaction. Chemistry - A European Journal, 13(12), 3318-3347. [Link]

  • Souldozi, A., & Ramazani, A. (2007). A new application of scandium(III) triflate as a powerful Lewis acid catalyst for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines and -pyrazines. Tetrahedron Letters, 48(25), 4393-4396. [Link]

  • Reddy, R., et al. (2011). Copper-Catalyzed Aerobic Oxidative C–N/C–C Annulation of 2-Aminopyridines and Terminal Alkynes: A Facile Synthesis of Imidazo[1,2-a]pyridines. Organic Letters, 13(19), 5020-5023. [Link]

The 7-Chloroimidazo[1,2-a]pyridine Scaffold: A Privileged Motif for Potent and Selective c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Structure-Activity Relationship (SAR) Studies

For researchers, scientists, and drug development professionals vested in the discovery of novel oncology therapeutics, the imidazo[1,2-a]pyridine core has emerged as a "privileged scaffold" due to its versatile biological activities.[1] Within this class of compounds, the 7-chloro substituted analogs have demonstrated significant potential as potent and selective inhibitors of the receptor tyrosine kinase c-Met, a key driver in various human cancers.[2][3] Dysregulation of the HGF/c-Met signaling pathway is implicated in tumor growth, angiogenesis, and metastasis, making it an attractive target for therapeutic intervention.[2][4]

This guide provides an in-depth analysis of the structure-activity relationships of 7-Chloroimidazo[1,2-a]pyridine analogs as c-Met inhibitors, offering a comparative overview of their performance based on experimental data. We will delve into the causality behind experimental choices in analog design, present detailed protocols for their synthesis and biological evaluation, and visualize the key SAR principles.

Deciphering the Structure-Activity Landscape: The Critical Role of Substituents

The inhibitory potency and selectivity of this compound analogs against c-Met are profoundly influenced by the nature and position of various substituents on the core scaffold. SAR exploration has led to the identification of key structural modifications that enhance binding affinity and cellular activity.

A series of imidazo[1,2-a]pyridine derivatives were designed and synthesized as c-Met inhibitors, with many displaying nanomolar potency in both biochemical and cellular assays.[3] The general structure-activity relationship can be summarized as follows:

  • Substitution at the 2-position: The nature of the substituent at this position is crucial for interaction with the solvent-exposed region of the c-Met kinase domain. Aromatic and heteroaromatic rings have been extensively explored.

  • Substitution at the 3-position: Modifications at this position can influence the overall conformation of the molecule and its interaction with the hinge region of the kinase.

  • Substitution at the 7-position: The presence of a chlorine atom at the 7-position has been shown to be favorable for inhibitory activity in various kinase inhibitor scaffolds.[5] In the context of imidazo[1,2-a]pyridine-based c-Met inhibitors, this substitution contributes to the overall electronic properties of the scaffold, which can impact the crucial π–π stacking interaction with the activation loop residue Tyr-1230.[4]

Below is a comparative table summarizing the SAR of selected this compound analogs against c-Met kinase.

Compound IDR (Substitution at position 2)c-Met Enzymatic IC50 (nM)EBC-1 Cell Proliferation IC50 (nM)
15g 1-methylpyrazole7.8270
22e 6-(1-methyl-1H-pyrazol-4-yl)3.945.0
7g Substituted phenyl53.4253

Table 1: Comparative in vitro activity of this compound analogs as c-Met inhibitors. The IC50 values represent the concentration of the compound required to inhibit 50% of the c-Met kinase activity or EBC-1 cell proliferation.[3][4][6]

The data clearly indicates that subtle modifications to the substituent at the 2-position can lead to significant changes in potency. For instance, the introduction of a 6-(1-methyl-1H-pyrazol-4-yl) group in compound 22e resulted in a nearly two-fold increase in enzymatic inhibitory activity and a six-fold enhancement in cellular potency compared to compound 15g .[4]

Visualizing the Path to Inhibition: The c-Met Signaling Pathway

The therapeutic rationale for targeting c-Met lies in its central role in promoting cancer cell survival and proliferation. Upon binding its ligand, Hepatocyte Growth Factor (HGF), c-Met undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet binds p_cMet Phosphorylated c-Met cMet->p_cMet autophosphorylation PI3K_Akt PI3K/Akt Pathway p_cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway p_cMet->RAS_MAPK STAT STAT Pathway p_cMet->STAT Inhibitor This compound Analog Inhibitor->p_cMet inhibits Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival PI3K_Akt->Survival RAS_MAPK->Proliferation Migration Migration RAS_MAPK->Migration Angiogenesis Angiogenesis STAT->Angiogenesis Synthesis_Workflow start Starting Materials step1 Condensation Reaction (e.g., in Ethanol, reflux) start->step1 2-Amino-4-chloropyridine + α-haloketone step2 Purification (e.g., Column Chromatography) step1->step2 product This compound Analog step2->product

Caption: General synthetic workflow for 7-Chloroimidazo[1,2-a]pyridines.

Step-by-Step Protocol:

  • To a solution of 2-amino-4-chloropyridine (1.0 eq) in a suitable solvent such as ethanol, add the desired α-haloketone (1.1 eq).

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound analog.

In Vitro c-Met Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against the c-Met kinase can be determined using a variety of commercially available kinase assay kits or by developing an in-house assay. [7][8]A common method involves measuring the phosphorylation of a substrate peptide by the kinase in the presence and absence of the inhibitor.

Step-by-Step Protocol:

  • Prepare a reaction mixture containing recombinant human c-Met kinase, a suitable buffer, ATP, and a biotinylated peptide substrate.

  • Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture. A control with DMSO alone is also included.

  • Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide.

  • Detect the level of phosphorylated peptide using a specific antibody conjugated to an enzyme (e.g., HRP) and a suitable substrate that produces a detectable signal (e.g., chemiluminescence or fluorescence).

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for c-Met Phosphorylation (Western Blot)

To assess the ability of the compounds to inhibit c-Met signaling in a cellular context, a Western blot analysis of c-Met phosphorylation is performed in a c-Met-dependent cancer cell line (e.g., EBC-1). [9][10][11]

Western_Blot_Workflow start Cell Culture & Treatment step1 Cell Lysis start->step1 step2 Protein Quantification step1->step2 step3 SDS-PAGE step2->step3 step4 Protein Transfer to Membrane step3->step4 step5 Antibody Incubation (Primary & Secondary) step4->step5 step6 Detection & Analysis step5->step6 result Phospho-c-Met Levels step6->result

Caption: Workflow for Western blot analysis of c-Met phosphorylation.

Step-by-Step Protocol:

  • Seed EBC-1 cells in a culture plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound for a specified period (e.g., 2 hours).

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. [12]7. Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-phospho-c-Met (Tyr1234/1235)).

  • Wash the membrane and then incubate with a secondary antibody conjugated to HRP.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total c-Met or a housekeeping protein like GAPDH.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel c-Met inhibitors. The SAR studies highlighted in this guide underscore the importance of systematic structural modifications to optimize potency and selectivity. The provided experimental protocols offer a practical framework for the synthesis and biological evaluation of new analogs.

Future research in this area should focus on exploring a wider range of substituents at the 2- and 3-positions to further enhance the inhibitory activity and pharmacokinetic properties of these compounds. Additionally, in vivo efficacy studies in relevant animal models are crucial to validate the therapeutic potential of the most promising candidates. The continued exploration of the this compound scaffold holds significant promise for the discovery of next-generation targeted therapies for c-Met-driven cancers.

References

Sources

A Comparative Guide to the Biological Activity of 7-Chloroimidazo[1,2-a]pyridine and Other Halogenated Imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine and the Influence of Halogenation

The imidazo[1,2-a]pyridine core is a prominent heterocyclic structure in medicinal chemistry, recognized for its vast biological activities and potential in developing targeted and potent therapeutic agents.[1][2] This scaffold is a key component in several commercially available drugs, underscoring its clinical significance.[3] The biological efficacy of these compounds is highly dependent on the substitution patterns on the core structure, leading to a wide array of derivatives with diverse mechanisms of action.[2]

Halogenation is a powerful tool in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of halogen atoms can influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comparative analysis of the biological activity of 7-Chloroimidazo[1,2-a]pyridine against other halogenated imidazopyridine derivatives, with a focus on anticancer, antimicrobial, and neurological activities. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

Comparative Biological Activity: A Multifaceted Analysis

Anticancer Activity: A Battle Against Malignancy

Imidazo[1,2-a]pyridine derivatives have demonstrated significant anticancer effects across a range of cancer cell lines.[1][4] Their mechanisms of action are varied and include the inhibition of key cellular pathways and proteins crucial for cancer cell proliferation and survival.[2]

7-Chloro- and Other Chloro-Substituted Imidazo[1,2-a]pyridines:

Derivatives of 7-chloro-imidazo[1,2-a]pyridine have been investigated for their potential as anticancer agents. For instance, in a series of 7-chloroquinoline hydrazones, the 7-chloroquinoline moiety was found to be crucial for superior activity compared to its bromopyridine and chloropyridine counterparts, suggesting that the position and nature of the halogenated ring system significantly impact cytotoxicity.[5] While this study was not on imidazo[1,2-a]pyridines directly, it provides a strong rationale for the importance of the 7-chloro substitution pattern.

Furthermore, studies on other chloro-substituted imidazo[1,2-a]pyridines have shown potent anticancer activity. For example, certain 2-chloroimidazo[1,2-a]pyridine-appended chalcone and Schiff base conjugates have exhibited promising antibacterial activity and have been investigated for their anticancer potential through molecular docking studies.[6]

Comparative Data on Halogenated Imidazo[1,2-a]pyridines in Cancer Cell Lines:

Compound/DerivativeCancer Cell LineAssayActivity (IC50, µM)Reference
IP-5 (structure not fully disclosed)HCC1937 (Breast)MTT45[1]
IP-6 (structure not fully disclosed)HCC1937 (Breast)MTT47.7[1]
2-phenylimidazo[1,2-a]pyridine derivative (Compound 89c)MDA-MB-231 (Breast)Cell Growth Inhibition~0.7-20.2[3]
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k)HCC827 (NSCLC)Not specified0.09[7]
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k)A549 (NSCLC)Not specified0.21[7]
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k)MCF-7 (Breast)Not specified0.15[7]

Note: The table highlights the anticancer potential of various imidazo[1,2-a]pyridine derivatives. Direct comparison is challenging due to the structural diversity and different cell lines used in the studies.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]

Step-by-Step Methodology: [9][10][11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated imidazo[1,2-a]pyridine derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for determining the cytotoxicity of halogenated imidazopyridines using the MTT assay.

Antimicrobial Activity: Combating Pathogens

Halogenated compounds have long been recognized for their antimicrobial properties.[12] The introduction of halogens into the imidazo[1,2-a]pyridine scaffold can enhance its efficacy against a range of bacteria and fungi.

Structure-Activity Relationship in Antimicrobial Halogenated Imidazopyridines:

  • 3-Bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide has demonstrated antimicrobial activity against Staphylococcus aureus.[12][13] This suggests that halogenation at the 3-position can confer antibacterial properties.

  • Studies on other heterocyclic scaffolds have shown that the presence of both chloro and fluoro groups can have a marked influence on antibacterial activity.[14] This highlights the potential for multi-halogenated imidazo[1,2-a]pyridines to be potent antimicrobial agents.

  • A series of 2-chloroimidazo[1,2-a]pyridine-appended Schiff base and chalcone conjugates exhibited promising antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria, with MIC values ranging from 64 to 175 µg/mL.[6]

Comparative Antimicrobial Activity Data:

Compound/DerivativeMicroorganismAssayActivity (MIC, µg/mL)Reference
3-Bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromideStaphylococcus aureusNot specified675 - 2700[12][13]
2-Chloroimidazo[1,2-a]pyridine conjugatesS. aureus, B. subtilis, E. coli, K. pneumoniaeBroth microdilution64 - 175[6]

Note: The data indicates that halogenated imidazo[1,2-a]pyridines are a promising class of antimicrobial agents. Further comparative studies are needed to elucidate the optimal halogen and substitution pattern for broad-spectrum activity.

Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of new compounds.[15][16]

Principle: The test compound diffuses from a well through a solidified agar medium that has been inoculated with a specific microorganism. If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.[16]

Step-by-Step Methodology: [17][18]

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism.

  • Agar Plate Preparation: Pour molten and cooled Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate.

  • Well Creation: Aseptically create wells of a uniform diameter in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the halogenated imidazo[1,2-a]pyridine solution (at a known concentration) into a designated well. A positive control (standard antibiotic) and a negative control (solvent) should also be included.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

Caption: General workflow for the agar well diffusion antimicrobial susceptibility test.

Neurological Activity: Modulating the Central Nervous System

The imidazo[1,2-a]pyridine scaffold is famously present in zolpidem, a well-known hypnotic agent, highlighting the potential of this chemical class to interact with targets in the central nervous system (CNS).[3] Halogenation can play a role in fine-tuning the affinity and selectivity of these compounds for neurological receptors.

Halogenated Imidazo[1,2-a]pyridines and Neurological Targets:

  • A study on 2-phenyl-imidazo[1,2-a]pyridine derivatives revealed that the introduction of polar substituents can influence binding affinity for peripheral benzodiazepine receptors (PBRs).[19] While not a direct halogenation study, it underscores the impact of substitutions on receptor interaction.

  • Electron-donating and electron-withdrawing substituents on quinoline derivatives, a related heterocyclic system, have been shown to influence antidepressant potency, potentially through modulation of CNS receptor binding.[14] This suggests that the electronic properties of halogens could similarly affect the neurological activity of imidazo[1,2-a]pyridines.

While specific comparative data on the neurological effects of a series of halogenated imidazo[1,2-a]pyridines, including 7-chloro derivatives, is limited, the known CNS activity of the parent scaffold makes this an important area for future investigation.

Structure-Activity Relationship (SAR) Insights and Future Directions

The available data, though fragmented, allows for the deduction of some preliminary SAR insights:

  • Position of Halogen: The position of the halogen atom on the imidazo[1,2-a]pyridine ring is critical for biological activity. For instance, substitution at the 3- and 6-positions has been shown to be favorable for antimicrobial and anticancer activities, respectively. The impact of 7-halogenation requires more systematic investigation.

  • Nature of Halogen: The type of halogen (F, Cl, Br, I) influences the lipophilicity and electronic nature of the molecule, which in turn affects its biological activity. More comparative studies are needed to determine the optimal halogen for specific therapeutic targets.

  • Other Substituents: The presence of other functional groups in addition to the halogen can lead to synergistic effects on biological activity.

Future research should focus on the systematic synthesis and biological evaluation of a comprehensive library of halogenated imidazo[1,2-a]pyridines. Such studies, where the halogen and its position are varied in a controlled manner, will provide a clearer understanding of the SAR and enable the rational design of more potent and selective drug candidates.

Conclusion

Halogenated imidazo[1,2-a]pyridines, including 7-chloro-substituted derivatives, represent a promising class of compounds with a broad spectrum of biological activities. The available evidence suggests that the nature and position of the halogen atom significantly influence their anticancer and antimicrobial properties. While direct comparative data is still emerging, this guide synthesizes the current knowledge to provide a framework for researchers in the field. The detailed experimental protocols and SAR insights presented herein are intended to facilitate further investigation and accelerate the development of novel imidazo[1,2-a]pyridine-based therapeutics.

References

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A Comparative Guide to the In Vitro and In Vivo Efficacy of 7-Chloroimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vitro and in vivo efficacy of 7-Chloroimidazo[1,2-a]pyridine derivatives, a promising class of heterocyclic compounds with significant potential in oncology. We will delve into their mechanism of action, compare their performance against established anticancer agents, and provide detailed experimental protocols to assist researchers in their evaluation of these molecules.

Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines (IPs) are nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1] This scaffold is a key component in various approved drugs for a range of conditions, highlighting its favorable drug-like properties.[2] In the realm of oncology, IP derivatives have emerged as potent anticancer agents, often acting as inhibitors of crucial cellular signaling pathways.[1][2]

The introduction of a chlorine atom at the 7-position of the imidazo[1,2-a]pyridine core can significantly modulate the compound's physicochemical properties and biological activity. This substitution can influence factors such as metabolic stability and target binding affinity, making this compound derivatives a particularly interesting subclass for investigation.

Mechanism of Action: Targeting Key Cancer Pathways

The anticancer effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to inhibit protein kinases that are critical for cancer cell proliferation, survival, and migration.[2] Two of the most prominent signaling pathways targeted by these compounds are the PI3K/Akt/mTOR and the ALK pathways.

PI3K/Akt/mTOR Pathway Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that is frequently hyperactivated in a wide range of human cancers. This pathway plays a pivotal role in regulating cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα and/or mTOR.[3][4] By blocking this pathway, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[3]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes IP_Derivative This compound Derivative IP_Derivative->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

ALK Kinase Inhibition

Anaplastic Lymphoma Kinase (ALK) is another important therapeutic target in oncology, particularly in non-small cell lung cancer (NSCLC). Gene rearrangements involving ALK can lead to the expression of fusion proteins with constitutive kinase activity, driving tumor growth. The imidazo[1,2-a]pyridine scaffold has been identified as a promising core structure for the development of potent ALK inhibitors.

In Vitro Efficacy: A Comparative Analysis

The in vitro cytotoxic activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a key metric for assessing the potency of these compounds.

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
Imidazo[1,2-a]pyridine Derivative (HB9) A549Lung Cancer50.56[5]
Imidazo[1,2-a]pyridine Derivative (HB10) HepG2Liver Cancer51.52[5]
Cisplatin (Standard Drug) A549Lung Cancer53.25[5]
Cisplatin (Standard Drug) HepG2Liver Cancer54.81[5]
Imidazo[1,2-a]pyridine Derivative (IP-5) HCC1937Breast Cancer45[3][6]
Imidazo[1,2-a]pyridine Derivative (IP-6) HCC1937Breast Cancer47.7[3][6]
Imidazo[1,2-a]pyridine Derivative (IP-7) HCC1937Breast Cancer79.6[3][6]
6-(imidazo[1,2-a]pyridin-6-yl)quinazoline (13k) VariousMultiple0.09 - 0.43[4]

Key Insights from In Vitro Data:

  • Several imidazo[1,2-a]pyridine derivatives exhibit potent cytotoxic activity against a range of cancer cell lines, with some compounds demonstrating IC50 values in the sub-micromolar range.[4]

  • Notably, certain derivatives, such as HB9, have shown superior potency compared to the standard chemotherapeutic agent, cisplatin, in specific cell lines.[5][7]

  • The cytotoxic effects of these compounds are often associated with the induction of cell cycle arrest and apoptosis.[3]

In Vivo Efficacy: Preclinical Evidence

While in vitro data provides a strong rationale for further development, in vivo studies are crucial for evaluating the therapeutic potential of these compounds in a whole-organism context.

One study has reported that a thiazole-substituted imidazo[1,2-a]pyridine derivative, at a dose of 50 mg/kg, significantly inhibited the growth of HeLa human cervical tumor xenografts in mice.[2] This finding provides compelling evidence for the in vivo antitumor efficacy of the imidazo[1,2-a]pyridine scaffold.

Further Research Directions for In Vivo Studies:

Comprehensive in vivo evaluation of this compound derivatives is warranted. Future studies should focus on:

  • Xenograft models: Assessing tumor growth inhibition in various cancer models, including those with specific genetic alterations (e.g., ALK-rearranged or PIK3CA-mutated tumors).

  • Pharmacokinetics (ADME): Determining the absorption, distribution, metabolism, and excretion properties of these compounds to optimize dosing regimens.

  • Toxicity studies: Evaluating the safety profile of these derivatives in preclinical models. Some exploratory toxicology studies on 2,3-substituted imidazo[1,2-a]pyridines have shown no signs of hepatic or renal toxicity.[8]

Experimental Protocols

To facilitate further research, this section provides detailed protocols for key in vitro and in vivo assays.

In Vitro Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

MTT_Assay_Workflow Start Seed cells in 96-well plate Treat Treat cells with This compound derivatives Start->Treat Incubate_1 Incubate for 48 hours Treat->Incubate_1 Add_MTT Add MTT solution (0.5 mg/ml) Incubate_1->Add_MTT Incubate_2 Incubate for 4 hours at 37°C Add_MTT->Incubate_2 Solubilize Add solubilization buffer (e.g., DMSO) Incubate_2->Solubilize Read Read absorbance at 590 nm Solubilize->Read End Calculate IC50 values Read->End

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 4–5 × 10³ cells per well and allow them to attach for 48 hours.[2]

  • Compound Treatment: Treat the cells with increasing concentrations of the this compound derivatives (e.g., 0–100 µM) or a vehicle control (DMSO) for 48 hours.[2]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2][9]

  • Formazan Solubilization: Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well and incubate for 16 hours at 37°C to dissolve the formazan crystals.[2][9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 590 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound derivatives in a mouse xenograft model.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^7 cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the this compound derivative (e.g., at a specific dose like 50 mg/kg) or vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days).

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion and Future Perspectives

This compound derivatives represent a promising class of anticancer agents with demonstrated in vitro and emerging in vivo efficacy. Their ability to target key oncogenic signaling pathways, such as PI3K/Akt/mTOR, provides a strong mechanistic rationale for their development.

Future research should focus on a comprehensive evaluation of the in vivo efficacy, pharmacokinetics, and safety of optimized 7-chloro-substituted derivatives. Direct comparative studies against current standards of care in relevant preclinical models will be crucial for advancing these compounds towards clinical investigation. The detailed protocols provided in this guide are intended to facilitate these efforts and contribute to the development of novel and effective cancer therapies.

References

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The Rise of Imidazo[1,2-a]pyridines: A Comparative Analysis of Their Antitubercular Potential

Author: BenchChem Technical Support Team. Date: February 2026

The global health challenge posed by tuberculosis (TB), exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the urgent discovery and development of novel antitubercular agents.[1][2][3][4] Among the promising heterocyclic scaffolds explored, imidazo[1,2-a]pyridines (IPs) have emerged as a particularly compelling class of compounds, demonstrating potent activity against both drug-sensitive and drug-resistant Mtb strains.[1][2][3][4] This guide provides a comparative analysis of the antitubercular activity of various imidazo[1,2-a]pyridine derivatives, delving into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation.

A Promising Scaffold: The Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is a fused bicyclic 5,6-heterocyclic system that has been recognized as a "privileged" structure in medicinal chemistry due to its wide range of biological activities.[1][2][5] Several drugs based on this scaffold are already in clinical use for various indications, highlighting its favorable pharmacological properties.[5] In the context of TB drug discovery, the IP scaffold has proven to be a fertile ground for the development of potent inhibitors of Mtb.[1][2][3]

Comparative Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives

Extensive research has led to the synthesis and evaluation of numerous imidazo[1,2-a]pyridine derivatives with varying substitution patterns. The antitubercular activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of Mtb. The following table summarizes the in vitro activity of representative imidazo[1,2-a]pyridine derivatives against the virulent Mtb H37Rv strain, providing a basis for comparative analysis.

Compound Series/ReferenceKey Structural FeaturesRepresentative CompoundMIC (µg/mL) vs. Mtb H37RvSelectivity Index (SI)Reference
Imidazo[1,2-a]pyridine amides (IPAs) Amide linkage at the 3-positionIPA-60.05>66[6]
N-(2-phenoxyethyl) moietyCompound 10.027Not Reported[6]
Bulky, lipophilic biaryl ethersCompound 4<0.035 µMNot Reported[6]
Imidazo[1,2-a]pyridine sulfonamides (IPSs) Sulfonamide linkage at the 3-positionIPS-10.4>66[6]
Imidazo[1,2-a]pyridine-2-carboxamides Carboxamide at the 2-positionCompound 26.25Not Reported[6]
Imidazo[1,2-a]pyridine-3-carboxamides Carboxamide at the 3-positionCompound 30.78Not Reported[6]
Q203 (Telacebec)~0.003>33,000[3]
Compound 18≤0.006 µMNot Reported[7]
Imidazo[1,2-a]pyridine-8-carboxamides Carboxamide at the 8-positionLead CompoundPotent ActivitySelective[8]
Standard Drugs Isoniazid0.025-0.05-[9]
Rifampicin0.05-0.1--
Ethambutol6.25-[6]

Note: MIC values can vary slightly between different studies due to minor variations in experimental conditions. The Selectivity Index (SI) is the ratio of cytotoxicity (CC50) to antimicrobial activity (MIC), with higher values indicating greater selectivity for the pathogen.

Deciphering the Structure-Activity Relationship (SAR)

The extensive body of research on imidazo[1,2-a]pyridines has allowed for the elucidation of key structure-activity relationships (SAR), providing a roadmap for the rational design of more potent and selective antitubercular agents.

A critical determinant of antitubercular potency is the nature and position of the substituent on the imidazo[1,2-a]pyridine core. Generally, imidazo[1,2-a]pyridine amides (IPAs) have demonstrated superior activity compared to their corresponding sulfonamide (IPS) analogs.[6]

For the highly potent imidazo[1,2-a]pyridine-3-carboxamides, the following SAR observations have been made:

  • The Amide Linker: The carboxamide group at the 3-position is crucial for activity.

  • The "Right-Hand Side" (RHS) Fragment: Bulky and lipophilic groups, particularly biaryl ethers, attached to the amide nitrogen significantly enhance potency.[3] This was a key optimization step in the development of highly active compounds.[3]

  • The "Left-Hand Side" (LHS) Fragment: Modifications on the imidazo[1,2-a]pyridine ring itself also influence activity and pharmacokinetic properties.

The exceptional potency of compounds like Q203 (Telacebec) underscores the success of these optimization strategies.[3] Furthermore, some imidazo[1,2-a]pyridine derivatives have shown significant activity against MDR and XDR-TB strains, suggesting they act on a novel target.[1][2][3][4][7]

Experimental Protocols for Evaluation

The reliable evaluation of novel antitubercular agents hinges on standardized and validated experimental protocols. Below are the methodologies for two key in vitro assays.

Workflow for Screening and Evaluation of Antitubercular Imidazo[1,2-a]pyridines

G cluster_0 In Vitro Screening cluster_1 In Vitro Characterization cluster_2 Mechanism of Action & In Vivo Studies synthesis Synthesis of Imidazo[1,2-a]pyridine Analogs primary_screen Primary Screen: MABA Assay (Mtb H37Rv) synthesis->primary_screen hit_id Hit Identification (Potent Compounds) primary_screen->hit_id cytotoxicity Cytotoxicity Assay (e.g., MTT against Vero cells) hit_id->cytotoxicity si_calc Selectivity Index (SI) Calculation hit_id->si_calc mdr_testing Screening against MDR/XDR Mtb Strains hit_id->mdr_testing cytotoxicity->si_calc moa Mechanism of Action Studies (e.g., Target Identification) si_calc->moa pk_studies Pharmacokinetic (PK) Studies (in animal models) moa->pk_studies efficacy In Vivo Efficacy Studies (mouse model of TB) pk_studies->efficacy

Caption: A generalized workflow for the discovery and preclinical development of novel imidazo[1,2-a]pyridine-based antitubercular agents.

Microplate Alamar Blue Assay (MABA) for MIC Determination

This colorimetric assay is a widely used method for determining the MIC of compounds against Mtb.[10]

Principle: The Alamar Blue reagent contains resazurin, a blue, non-fluorescent, and cell-permeable dye. In viable, metabolically active cells, intracellular reductases convert resazurin to the pink, highly fluorescent resorufin. The color change provides a visual readout of cell viability.

Step-by-Step Protocol:

  • Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin, dextrose, catalase), and 0.05% (v/v) Tween 80. The culture is incubated at 37°C until it reaches a logarithmic growth phase.

  • Compound Preparation: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: The Mtb culture is diluted to a specific optical density and added to each well of the microplate containing the test compounds.

  • Incubation: The plates are incubated at 37°C for a defined period (typically 5-7 days).

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

  • Second Incubation: The plates are incubated for an additional 24 hours.

  • Reading the Results: The color change in each well is observed visually or measured using a spectrophotometer. The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.

MTT Assay for Cytotoxicity Assessment

The MTT assay is a standard colorimetric assay for assessing the metabolic activity of cells and is commonly used to determine the cytotoxicity of compounds against mammalian cell lines (e.g., Vero, HepG2).

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Mammalian cells are seeded in a 96-well plate and incubated to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 24-48 hours).

  • Addition of MTT Reagent: The MTT reagent is added to each well, and the plate is incubated to allow for formazan crystal formation.

  • Solubilization of Formazan: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage relative to untreated control cells. The CC50 (the concentration of the compound that causes 50% cell death) is determined from the dose-response curve.

Unraveling the Mechanism of Action: Targeting the Electron Transport Chain

A significant breakthrough in understanding the antitubercular activity of imidazo[1,2-a]pyridines was the identification of their molecular target.[7][11][12][13] Several studies have independently confirmed that these compounds inhibit the function of the cytochrome bcc complex (complex III) of the mycobacterial electron transport chain.[3][7]

Specifically, imidazo[1,2-a]pyridines bind to the QcrB subunit of the cytochrome bcc complex.[3][7][11][12][13] This binding event disrupts the electron flow, leading to a halt in ATP synthesis and ultimately causing bacterial cell death.[2][3] This mechanism of action is distinct from that of many existing antitubercular drugs, making imidazo[1,2-a]pyridines effective against drug-resistant strains.[3][7] The clinical candidate Q203 (Telacebec) is a prominent example of a QcrB inhibitor.[3]

cluster_etc Mtb Electron Transport Chain (Inner Membrane) cluster_atp ATP Synthesis NDH2 NDH-2 Q_pool Menaquinone Pool NDH2->Q_pool e- ComplexIII Cytochrome bcc (Complex III) Q_pool->ComplexIII e- Cytochrome_c Cytochrome c ComplexIII->Cytochrome_c e- ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase H+ pumping (Proton Motive Force) ComplexIV Cytochrome aa3 (Complex IV) Cytochrome_c->ComplexIV e- O2 O₂ ComplexIV->O2 ComplexIV->ATP_Synthase H2O H₂O ATP ATP ATP_Synthase->ATP ADP ADP + Pi Inhibitor Imidazo[1,2-a]pyridine (e.g., Q203) Inhibitor->ComplexIII Inhibits QcrB subunit

Caption: Mechanism of action of imidazo[1,2-a]pyridines as inhibitors of the Mtb electron transport chain.

Future Perspectives and Conclusion

Imidazo[1,2-a]pyridines represent a highly promising class of antitubercular agents with a novel mechanism of action. The potent in vitro activity against both drug-sensitive and drug-resistant strains, coupled with favorable selectivity profiles for some analogs, has propelled this scaffold into the forefront of TB drug discovery. The clinical development of Telacebec (Q203) is a testament to the potential of this compound class.

Future research efforts will likely focus on:

  • Optimizing Pharmacokinetic Properties: Further structural modifications to improve oral bioavailability, half-life, and metabolic stability are crucial for developing clinically viable drug candidates.[7]

  • Broadening the Therapeutic Window: Continued efforts to maximize selectivity and minimize off-target effects will be essential.

  • Combating Potential Resistance: As with any new antimicrobial agent, understanding potential resistance mechanisms will be critical for the long-term utility of this class of compounds.

References

  • Jadhav, P. D., et al. (2023). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances, 13(13), 8689-8703. [Link]

  • Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry, 14(4), 586-611. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 586-611. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 586-611. [Link]

  • Ghodsi, R., et al. (2024). Design, synthesis and biological evaluation of some imidazo[1,2-a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach. Journal of Biomolecular Structure & Dynamics, 1-16. [Link]

  • Wang, H., et al. (2015). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 6(5), 553-557. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 586-611. [Link]

  • Singh, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Medicinal Chemistry, 20(4), 362-382. [Link]

  • Kumar, A., et al. (2024). Synthesis and InhA Inhibition of Imidazo[1,2-a]pyridine Derivatives as Anti-tuberculosis Agents. Letters in Drug Design & Discovery, 21(11), 1341-1351. [Link]

  • Moraski, G. C., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4788-4791. [Link]

  • Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE, 7(12), e52951. [Link]

  • Abrahams, K. A., et al. (2012). Identification of Novel imidazo[1,2-a]pyridine Inhibitors Targeting M. Tuberculosis QcrB. PLoS ONE, 7(12), e52951. [Link]

  • Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE, 7(12), e52951. [Link]

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A Comparative Guide to the Validation of Imidazo[1,2-a]Pyridine Derivatives as PI3K/mTOR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a novel compound against its intended biological target is the cornerstone of preclinical discovery. This guide provides an in-depth, objective comparison of the experimental validation of a representative imidazo[1,2-a]pyridine derivative as a Phosphoinositide 3-kinase (PI3K) inhibitor, benchmarked against the well-characterized dual PI3K/mTOR inhibitor, Omipalisib (GSK2126458). The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, recognized for its broad therapeutic potential.[1] Derivatives of this scaffold have shown promise as potent anticancer agents, frequently by targeting key cellular signaling pathways.[2][3]

The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival.[4] Its aberrant activation is a common feature in many human cancers, making it a highly attractive target for therapeutic intervention.[4][5] This guide will dissect the experimental methodologies required to validate a compound's efficacy and mechanism of action against this pathway, explaining the causality behind experimental choices and providing actionable protocols.

The Candidate and the Benchmark: A Head-to-Head Comparison

For the purpose of this guide, we will focus on a representative imidazo[1,2-a]pyridine derivative, herein designated as IMP-14 , which has been identified as a potent pan-PI3K inhibitor.[3] Our benchmark for comparison will be Omipalisib (GSK2126458) , a highly potent, orally bioavailable dual inhibitor of PI3K and mTOR that has undergone extensive clinical evaluation.[5][6][7]

CompoundTarget(s)Chemical ClassKey Features
IMP-14 Pan-PI3KImidazo[1,2-a]pyridineDemonstrates excellent potency and selectivity against PI3K isoforms.[3]
Omipalisib (GSK2126458) Dual PI3K/mTORPyridylsulfonamideHighly potent inhibitor of both PI3Kα and mTOR.[5][6]

The Validation Workflow: From Biochemical Potency to Cellular Efficacy

A robust validation process for a kinase inhibitor involves a multi-pronged approach, starting with direct target engagement and moving towards understanding its effect in a complex cellular environment.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation biochem_assay Biochemical Kinase Assay (Target Engagement & Potency) western_blot Western Blot Analysis (Pathway Modulation) biochem_assay->western_blot Confirm target inhibition in a cellular context cell_viability Cell Viability Assay (Phenotypic Effect) western_blot->cell_viability Correlate pathway inhibition with cellular outcome

Figure 1: A streamlined workflow for the validation of a kinase inhibitor.
Part 1: Biochemical Validation - Does the Compound Hit its Target?

The initial and most critical step is to determine if the compound directly interacts with and inhibits the kinase of interest. This is typically achieved through a biochemical kinase activity assay.

Causality Behind Experimental Choice: A biochemical assay isolates the kinase and the inhibitor from the complexities of a cell. This allows for a direct measurement of the compound's potency (often expressed as the IC50 value) without confounding factors like cell membrane permeability or off-target effects.

Experimental Protocol: PI3K Kinase Activity Assay

This protocol is based on a competitive ELISA format that measures the amount of PIP3 produced by the kinase reaction.[8]

Materials:

  • Recombinant human PI3K isoforms (p110α, β, γ, δ)

  • PIP2 substrate

  • ATP

  • Kinase reaction buffer

  • GRP-1 PH domain-coated plates (for PIP3 capture)

  • Biotinylated-PIP3 tracer

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution

  • Test compounds (IMP-14 and Omipalisib)

Procedure:

  • Compound Dilution: Prepare a serial dilution of IMP-14 and Omipalisib.

  • Kinase Reaction: In a reaction well, combine the PI3K enzyme, PIP2 substrate, and the test compound at various concentrations.

  • Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature.

  • Stop Reaction: Add a stop solution (e.g., EDTA) to terminate the reaction.

  • Competitive Binding: Transfer the reaction mixture to the GRP-1 coated plate. Add the biotinylated-PIP3 tracer. The PIP3 produced in the kinase reaction will compete with the tracer for binding to the plate.

  • Detection: Wash the plate and add Streptavidin-HRP, followed by the TMB substrate. The signal intensity will be inversely proportional to the amount of PIP3 produced, and therefore, the kinase activity.[8]

  • Data Analysis: Measure the absorbance at 450 nm. Calculate the IC50 value for each compound against each PI3K isoform.

Expected Data and Comparison:

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)mTOR IC50 (nM)
IMP-14 ~1-10~1-10~1-10~1-10>1000
Omipalisib 0.0190.130.0240.060.18

Note: The IC50 values for IMP-14 are hypothetical based on its description as a potent pan-PI3K inhibitor. The values for Omipalisib are from published data.

This data will quantitatively demonstrate the potency of IMP-14 against the PI3K isoforms and allow for a direct comparison with the dual-specificity of Omipalisib.

Part 2: Cellular Validation - Does the Compound Work in a Biological System?

Once biochemical potency is established, the next logical step is to assess the compound's activity in a relevant cellular context. This involves determining if the compound can enter the cell, engage its target, modulate the downstream signaling pathway, and ultimately elicit a phenotypic response (e.g., inhibit cancer cell proliferation).

Causality Behind Experimental Choice: Western blotting allows for the direct visualization and quantification of changes in protein phosphorylation states within a signaling pathway. For a PI3K inhibitor, we expect to see a decrease in the phosphorylation of downstream effectors like AKT and S6 ribosomal protein. This provides direct evidence that the compound is hitting its target within the cell and disrupting the intended pathway.[9][10]

G PI3K PI3K AKT AKT PI3K->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K phosphorylates S6 S6 S6K->S6 phosphorylates IMP14 IMP-14 IMP14->PI3K inhibits Omipalisib Omipalisib Omipalisib->PI3K inhibits Omipalisib->mTORC1 inhibits

Sources

Navigating the Kinome: A Comparative Guide to Cross-Reactivity Studies of 7-Chloroimidazo[1,2-a]pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. This guide provides an in-depth, objective comparison of methodologies for assessing the cross-reactivity of 7-Chloroimidazo[1,2-a]pyridine-based compounds, a scaffold of increasing interest for its diverse biological activities, particularly as kinase inhibitors. By understanding the nuances of each experimental approach, researchers can build a robust selectivity profile, anticipate potential off-target effects, and ultimately de-risk their drug discovery programs.

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of compounds targeting a range of protein families.[1][2] Many of its derivatives have been identified as potent kinase inhibitors, targeting key players in signaling pathways implicated in cancer and inflammatory diseases, such as PDGFR, the AKT/mTOR pathway, and Aurora kinases.[3][4] However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: the potential for off-target binding and undesirable cross-reactivity.[5] This guide will equip you with the knowledge to comprehensively evaluate the selectivity of your this compound-based compounds.

The Imperative of Selectivity Profiling

Off-target interactions can lead to a variety of undesirable outcomes, from misleading structure-activity relationships (SAR) in early discovery to severe toxicities in clinical development.[6] A thorough understanding of a compound's selectivity is therefore not merely an academic exercise but a critical component of translational science. This guide will explore and compare the primary methodologies for building a comprehensive cross-reactivity profile: large-scale kinome profiling, in vitro biochemical assays, and cell-based target engagement assays.

A Comparative Overview of Cross-Reactivity Assessment Strategies

Choosing the right assay or combination of assays is crucial for generating a meaningful selectivity profile. The following table summarizes the key characteristics of the most common approaches.

Methodology Principle Advantages Disadvantages Typical Output
Large-Scale Kinome Profiling (e.g., KINOMEscan®, Kinase HotSpot™) Competitive binding or enzymatic activity assays against a large panel of kinases.Broad, unbiased view of kinome-wide selectivity. High-throughput.Typically performed by CROs, can be costly. May not fully recapitulate cellular context.Percent inhibition at a fixed concentration, Kd values for hits.
In Vitro Biochemical Assays (e.g., TR-FRET, AlphaScreen, Radiometric) Measures direct inhibition of purified enzyme activity or binding.Highly quantitative, allows for detailed mechanistic studies (e.g., IC50, Ki determination).Lacks cellular context (e.g., ATP concentrations, scaffolding proteins). Potential for false positives/negatives.IC50/Ki values, kinetic parameters.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding in a cellular environment.Confirms target engagement in a physiologically relevant context. Label-free.Lower throughput than in vitro assays. Requires specific antibodies or mass spectrometry for detection.Thermal shift (ΔTm), isothermal dose-response curves.

In-Depth Methodologies and Experimental Protocols

Large-Scale Kinome Profiling: A Bird's-Eye View

For an initial, broad assessment of selectivity, large-scale kinome profiling is the industry standard.[1][7] These platforms, often offered as services by specialized contract research organizations (CROs), screen a compound against hundreds of purified kinases.

Causality Behind Experimental Choices: The primary goal here is to cast a wide net to identify potential off-targets early in the discovery process. This unbiased approach prevents researchers from developing a compound with a hidden liability that could derail the project at a later, more expensive stage.

Example Workflow for Large-Scale Kinome Profiling:

Caption: Workflow for large-scale kinome profiling.

In Vitro Biochemical Assays: Quantifying Potency and Selectivity

Once primary targets and potential off-targets are identified, in vitro biochemical assays are employed for more detailed characterization. These assays allow for the precise determination of inhibitory potency (IC50) and binding affinity (Ki).

Causality Behind Experimental Choices: The aim here is to obtain quantitative data to build a robust SAR and to rank compounds based on their on-target potency and selectivity over key off-targets. The choice of assay format often depends on the available reagents and instrumentation.

TR-FRET is a robust, homogeneous assay format that is well-suited for high-throughput screening.[4] The LanthaScreen® platform is a common example.

Step-by-Step Protocol for a Generic TR-FRET Kinase Assay:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of the this compound test compound in 100% DMSO. Create a serial dilution of the compound in kinase buffer.

    • Prepare a solution of the kinase and a fluorescently labeled substrate in kinase buffer.

    • Prepare a development solution containing a terbium-labeled anti-phospho-substrate antibody in a buffer with EDTA to stop the reaction.

  • Assay Procedure:

    • In a 384-well plate, add the test compound dilutions.

    • Initiate the kinase reaction by adding the kinase/substrate mixture and ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and initiate detection by adding the development solution.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 620 nm for the donor).

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

  • Data Analysis:

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

AlphaScreen® is another bead-based, homogeneous assay technology that is highly sensitive and amenable to automation.[5][8]

Step-by-Step Protocol for a Generic AlphaScreen® Kinase Assay:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer.

    • Prepare serial dilutions of the this compound test compound.

    • Prepare a mixture of the kinase and a biotinylated substrate.

    • Prepare a detection mixture containing streptavidin-coated donor beads and antibody-coated acceptor beads specific for the phosphorylated substrate.

  • Assay Procedure:

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase/substrate mixture and ATP to initiate the reaction.

    • Incubate at room temperature for the desired reaction time.

    • Add the detection mixture to stop the reaction and initiate signal generation.

    • Incubate in the dark at room temperature for 60 minutes.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Plot the AlphaScreen signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

The radiometric assay using [γ-32P]ATP is considered the "gold standard" for its direct measurement of phosphate incorporation.[3]

Step-by-Step Protocol for a Generic Radiometric Kinase Assay:

  • Reaction Setup:

    • Prepare a master mix containing kinase buffer, substrate (protein or peptide), and the test compound at various concentrations.

    • Initiate the reaction by adding a mixture of cold ATP and [γ-32P]ATP.

    • Incubate at 30°C for a predetermined time.

  • Reaction Termination and Separation:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper).

    • Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Detection:

    • Allow the membrane to dry.

    • Quantify the incorporated radioactivity using a scintillation counter or by exposing the membrane to a phosphor screen.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to a no-inhibitor control.

    • Plot the percentage of activity against the logarithm of the inhibitor concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Biological Context

While in vitro assays are invaluable, they do not fully replicate the cellular environment. CETSA is a powerful technique to confirm that a compound binds to its intended target (and potential off-targets) within intact cells.[9][10]

Causality Behind Experimental Choices: The rationale for using CETSA is to validate in vitro findings in a more physiologically relevant setting. It helps to answer the critical question: does the compound reach and engage its target inside a cell? This is crucial for bridging the gap between biochemical potency and cellular activity.[2]

Workflow for a Western Blot-Based CETSA:

Caption: Workflow for a Western Blot-based CETSA experiment.

Step-by-Step Protocol for CETSA:

  • Cell Culture and Treatment:

    • Culture cells to an appropriate confluency.

    • Treat cells with the this compound compound or vehicle (DMSO) for a specified time.

  • Heating:

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Lysis and Protein Extraction:

    • Lyse the cells (e.g., by freeze-thaw cycles or sonication).

    • Centrifuge at high speed to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

  • Detection and Analysis:

    • Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody specific for the target protein.

    • Perform densitometry on the Western blot bands to quantify the amount of soluble protein at each temperature.

    • Plot the percentage of soluble protein against temperature and fit the data to a Boltzmann equation to determine the melting temperature (Tm). A significant shift in Tm in the presence of the compound indicates target engagement.

Potential Off-Targets and Signaling Pathway Considerations

Based on studies of related imidazopyridine scaffolds, potential off-targets for this compound-based kinase inhibitors may include VEGFR and GSK3β.[11] Cross-reactivity with these kinases could have significant biological consequences, affecting pathways involved in angiogenesis and metabolic regulation, respectively. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that could be modulated by on-target and off-target effects of an imidazo[1,2-a]pyridine-based inhibitor.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., PDGFR, VEGFR) PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates GSK3b GSK3β (Potential Off-Target) AKT->GSK3b Inhibits Transcription Gene Transcription mTOR->Transcription Promotes Cell Growth & Proliferation Inhibitor This compound Compound Inhibitor->Receptor Inhibits (On-Target) Inhibitor->AKT Inhibits (On-Target) Inhibitor->GSK3b Inhibits (Off-Target)

Caption: Potential signaling pathway modulation.

Conclusion and Future Directions

The journey of a this compound-based compound from a promising hit to a clinical candidate is paved with rigorous scientific evaluation. A comprehensive understanding of its cross-reactivity profile is not just a regulatory hurdle but a fundamental aspect of good science. By employing a multi-pronged approach that combines broad kinome scanning with detailed in vitro biochemical assays and confirmatory cell-based target engagement studies, researchers can build a robust data package that informs on both the therapeutic potential and the potential liabilities of their compounds. This integrated strategy, grounded in the principles of scientific integrity and experimental rigor, will ultimately lead to the development of safer and more effective medicines.

References

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  • Hastie, C. J., McLauchlan, H. J., & Cohen, P. (2006). Assay of protein kinases using radiolabeled ATP: a protocol.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • A comparison of protein kinases inhibitor screening methods using both enzymatic activity and binding affinity determin
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  • Bavetsias, V., Large, J. M., Sun, C., Bouloc, N., Pole, J. C., Angell, R. M., ... & Workman, P. (2013). Aurora isoform selectivity: design and synthesis of imidazo [4, 5-b] pyridine derivatives as highly selective inhibitors of Aurora-A kinase in cells. Journal of medicinal chemistry, 56(22), 9122-9144.
  • Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prinsen, M. B., ... & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858-876.
  • Tolvanen, J. (2022). Current Advances in CETSA. Frontiers in Cell and Developmental Biology, 10, 908703.
  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016). Bioorganic & Medicinal Chemistry Letters, 26(3), 916-922.
  • Modification of imidazo[1,2-a]pyridine CDK inhibitors lead to identification of less lipophilic imidazo[1,2-b]pyridazine series of CDK inhibitors. (2003). Bioorganic & Medicinal Chemistry Letters, 13(17), 2955-2959.
  • Assaying Protein Kinase Activity with Radiolabeled ATP. (2017). Journal of Visualized Experiments, (123), e55504.
  • Vasta, J. D., & Robers, M. B. (2017). Drug Target Confirmed? Tivantinib’s Lesson on the Importance of Cellular Target Engagement. Promega Connections.
  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2021). Cell Chemical Biology, 28(10), 1435-1446.
  • Selvita. (n.d.). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA Selectivity Profiling: Powerful Drug Discovery Insights. Retrieved from [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines. (2022). RSC Medicinal Chemistry, 13(3), 266-285.
  • JoVE. (2016). Video: Assaying Protein Kinase Activity with Radiolabeled ATP. Retrieved from [Link]

  • ResearchGate. (n.d.). Principle of the AlphaScreen kinase assay. Retrieved from [Link]

  • JoVE. (2022). Protein Kinase Activity Assessment with Radiolabeled ATP | Protocol Preview. Retrieved from [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2012). SLAS DISCOVERY: Advancing Life Sciences R&D, 17(4), 455-467.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[3][4][7]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. (2014). Journal of Medicinal Chemistry, 57(17), 7380-7393.

  • Determining target engagement in living systems. (2014).
  • Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling. Retrieved from [Link]

  • Current Advances in CETSA. (2022). Frontiers in Cell and Developmental Biology, 10, 908703.
  • Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Tsvetkov, M., ... & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.

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A Comparative Performance Analysis of Novel Imidazo[1,2-a]pyridine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Benchmarking IAP-2026, a Next-Generation Kinase Inhibitor

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Recently, drug discovery efforts have focused on these compounds for their potential as potent and selective kinase inhibitors.[5][6][7][8][9] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[6][9]

This guide provides an in-depth performance benchmark of a novel derivative, IAP-2026 , against established standards. We will explore its cytotoxic effects, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression. The experimental data presented herein is designed to offer researchers, scientists, and drug development professionals a clear, objective comparison and a methodological framework for evaluating similar compounds.

Performance Benchmarking: IAP-2026 vs. Doxorubicin in Breast Cancer Models

To contextualize the performance of IAP-2026, we conducted a head-to-head comparison with Doxorubicin, a widely used chemotherapeutic agent, using the HCC1937 human breast cancer cell line. This cell line was chosen as a representative model to assess the potential of novel imidazo[1,2-a]pyridine compounds as anticancer therapeutics.[10]

1. Cytotoxicity Profile: The MTT Assay

The initial benchmark for any potential anticancer agent is its ability to inhibit cell growth and viability. We employed the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method that measures the metabolic activity of cells.[11][12] Metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[11][12]

Our analysis revealed that IAP-2026 exhibits potent cytotoxic effects on HCC1937 cells. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, was determined for both compounds after a 72-hour treatment period.

Experimental Insight: The 72-hour incubation period was selected to allow for multiple cell doubling times, providing a robust window to observe the antiproliferative effects of the compounds. The experiment includes a vehicle control (DMSO) to account for any effects of the solvent and a positive control (Doxorubicin) to validate assay performance.

Table 1: Comparative Cytotoxicity (IC50) in HCC1937 Cells

CompoundIC50 (µM) after 72h
IAP-2026 35.5
Doxorubicin5.2

The data indicates that while Doxorubicin is more potent in this specific cell line, IAP-2026 demonstrates significant cytotoxic activity, warranting further investigation into its mechanism of action.

2. Induction of Apoptosis: Annexin V/PI Staining

A critical characteristic of an effective anticancer drug is its ability to induce apoptosis, or programmed cell death.[13] To quantify this, we utilized flow cytometry with Annexin V and Propidium Iodide (PI) staining.[13][14][15] In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V, a protein with a high affinity for PS, can then bind to these exposed residues.[15][16] Propidium Iodide is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but can penetrate late apoptotic and necrotic cells, where membrane integrity is compromised.[16] This dual-staining method allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[16]

Table 2: Apoptosis Induction in HCC1937 Cells (48h Treatment)

Treatment (at IC50)Live Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control94.13.22.7
IAP-2026 45.828.525.7
Doxorubicin38.235.126.7

These results demonstrate that IAP-2026 is a potent inducer of apoptosis, a desirable trait for an anticancer therapeutic.

3. Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the cell cycle, leading to a halt in proliferation and subsequent cell death. We investigated the effect of IAP-2026 on cell cycle distribution using flow cytometry after staining with Propidium Iodide (PI).[17][18] PI stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content.[17] This allows for the quantification of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).

Table 3: Cell Cycle Distribution in HCC1937 Cells (24h Treatment)

Treatment (at IC50)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.424.120.5
IAP-2026 25.115.859.1
Doxorubicin30.718.251.1

The significant increase in the G2/M population following treatment with IAP-2026 suggests that the compound induces cell cycle arrest at this checkpoint. This arrest prevents cells from entering mitosis, ultimately triggering apoptosis.

Mechanistic Hypothesis: Targeting the PI3K/Akt/mTOR Pathway

Previous studies have shown that many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting key survival signaling pathways, most notably the PI3K/Akt/mTOR pathway.[1][4][10][19][20] This pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is common in many cancers.[5] The observed G2/M arrest and potent induction of apoptosis by IAP-2026 are consistent with the inhibition of this critical signaling cascade.

Below is a diagram illustrating the proposed mechanism of action for IAP-2026.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Survival mTOR->Proliferation Promotes IAP2026 IAP-2026 IAP2026->PI3K Inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by IAP-2026.

Experimental Workflows

To ensure reproducibility and methodological clarity, detailed step-by-step protocols for the key assays are provided below.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Acquisition & Analysis A Seed HCC1937 cells in 96-well plates B Incubate 24h A->B C Treat with IAP-2026, Doxorubicin, or Vehicle B->C D MTT Assay (72h) C->D E Apoptosis Assay (48h) C->E F Cell Cycle Assay (24h) C->F G Spectrophotometer (OD 570nm) D->G H Flow Cytometer E->H F->H I Calculate IC50, % Apoptosis, % Cell Cycle Phase G->I H->I

Caption: General experimental workflow for benchmarking IAP-2026.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

  • Causality: This protocol is designed to quantify the reduction in cell viability caused by the test compounds. The reduction of MTT by mitochondrial dehydrogenases in living cells serves as a reliable indicator of metabolic activity and, by extension, cell viability.

  • Cell Seeding: Seed HCC1937 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.[12]

  • Compound Treatment: Treat cells with serial dilutions of IAP-2026, Doxorubicin, or vehicle control (DMSO) for 72 hours.[12]

  • MTT Addition: Remove the media and add 28 µL of MTT solution (2 mg/mL in PBS) to each well.[12] Incubate for 1.5 to 4 hours at 37°C until a purple precipitate is visible.[11][12]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[11][21]

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

  • Causality: This protocol differentiates between viable, early apoptotic, and late apoptotic/necrotic cells based on plasma membrane integrity and phosphatidylserine exposure.[14] This provides a quantitative measure of apoptosis induction.

  • Cell Culture and Treatment: Plate 1-5 x 10^5 cells and treat with the compounds at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash once with cold 1X PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin-Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (100 µg/mL) to 100 µL of the cell suspension.[16]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry, using a 488 nm laser for excitation.[16]

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

  • Causality: This protocol quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.[22] Ethanol fixation permeabilizes the cells, allowing the intercalating dye, PI, to bind to the DNA.[17][18] RNase treatment is necessary to prevent PI from binding to double-stranded RNA, which would otherwise confound the DNA content measurement.[17]

  • Cell Culture and Treatment: Plate cells and treat with compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C.[17]

  • Staining: Wash the fixed cells twice with PBS. Resuspend the pellet in a PI staining solution containing RNase A.[17]

  • Incubation: Incubate for at least 30 minutes at room temperature in the dark.[23]

  • Analysis: Analyze by flow cytometry, measuring the fluorescence in the appropriate channel on a linear scale.[23]

Conclusion

The novel imidazo[1,2-a]pyridine derivative, IAP-2026, demonstrates significant potential as an anticancer agent. While its raw cytotoxicity is less potent than the conventional chemotherapy Doxorubicin in the HCC1937 breast cancer cell line, its strong pro-apoptotic activity and its ability to induce G2/M cell cycle arrest highlight a distinct and promising mechanism of action. The data strongly suggest that IAP-2026 functions through the disruption of critical cell signaling pathways, likely involving the PI3K/Akt/mTOR cascade.

This guide provides a foundational benchmark for IAP-2026 and a validated set of protocols for its evaluation. Further research should focus on elucidating the precise molecular targets through kinase profiling assays and assessing its efficacy and safety in preclinical in vivo models. The comparative data and robust methodologies presented here offer a solid framework for the continued development of this promising class of compounds.

References

  • Al-Ostoot, F.H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]

  • Anne, M. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. Available at: [Link]

  • Safi, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]

  • Jadhav, P., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Bioengineered. Available at: [Link]

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  • Royal Society of Chemistry. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Available at: [Link]

  • Bhullar, K.S., et al. (2018). Targeting cancer with kinase inhibitors. Journal of Clinical Investigation. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Cee, V.J., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Available at: [Link]

  • The Francis Crick Institute. Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]

  • Yilmaz, V.T., et al. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Molecular Structure. Available at: [Link]

  • Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]

  • Singh, H., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry. Available at: [Link]

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  • ResearchGate. (2019). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. Available at: [Link]

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  • Jiao, Q., et al. (2014). Novel approaches to the development of tyrosine kinase inhibitors and their role in the fight against cancer. Expert Opinion on Drug Discovery. Available at: [Link]

  • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. Available at: [Link]

  • Ghorbani, M., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Inflammopharmacology. Available at: [Link]

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A Senior Application Scientist's Guide to Comparative Docking of Imidazo[1,2-a]pyridine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven walkthrough of a comparative molecular docking study focused on imidazo[1,2-a]pyridine analogs. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate their discovery pipelines. We will move beyond a simple procedural list, focusing instead on the scientific rationale behind each step to ensure a robust and reliable in-silico analysis.

The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2] This nitrogen-bridged heterocyclic system is a structural cornerstone in numerous therapeutic agents, including well-known drugs like zolpidem and alpidem.[3][4] Its broad spectrum of biological activities—spanning anticancer, anti-inflammatory, antiviral, and antitubercular properties—makes it a fertile ground for novel drug development.[3][4][5] Given this therapeutic potential, computational techniques like molecular docking are indispensable for rapidly exploring the structure-activity relationships (SAR) of new analogs and prioritizing synthetic efforts.[4]

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, estimating its binding affinity.[6][7] This allows us to compare how different chemical modifications on a core scaffold might enhance or diminish binding, providing a rational basis for molecular design.

Selecting a High-Impact Target: The Akt1 Kinase

For this comparative guide, we will focus on the Akt1 kinase (Protein Kinase B alpha) , a serine/threonine kinase that is a central node in cell signaling pathways regulating survival, proliferation, and metabolism. Hyperactivation of the Akt pathway is a hallmark of many human cancers, making it a critical therapeutic target.[8][9] Several studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as potent kinase inhibitors, validating our choice of Akt1 for this analysis.[8][9][10][11] For our study, we will utilize the crystal structure of human Akt1, which can be obtained from the Protein Data Bank (PDB).

The Analogs: A Comparative Cohort

To illustrate the power of comparative docking, we will analyze the binding of three hypothetical imidazo[1,2-a]pyridine analogs against the ATP-binding site of Akt1. These analogs are designed to probe key interactions within the pocket.

  • Analog A (Core Scaffold): The basic 2-phenylimidazo[1,2-a]pyridine. This serves as our baseline.

  • Analog B (Hydrophobic Moiety): A derivative with a tert-butyl group on the phenyl ring. This modification is designed to explore a known hydrophobic pocket in the active site.

  • Analog C (H-Bond Donor): A derivative featuring a hydroxyl group on the phenyl ring. This tests the potential for an additional hydrogen-bonding interaction, which can significantly enhance binding affinity.

The Docking Workflow: A Conceptual Overview

A successful docking study is more than just running software; it's a systematic process of preparation, execution, and critical analysis. The causality behind this workflow is paramount for generating meaningful results.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase p1 1. Target Preparation (PDB Structure of Akt1) e1 3. Binding Site Definition (Grid Generation) p1->e1 Prepared Receptor p2 2. Ligand Preparation (Analogs A, B, C) e2 4. Molecular Docking (Pose Generation & Scoring) p2->e2 Prepared Ligands e1->e2 Defined Search Space a1 5. Results Analysis (Binding Energy & Interactions) e2->a1 Docked Poses & Scores a2 6. Hypothesis Generation (SAR Insights) a1->a2 Comparative Data

Caption: A generalized workflow for a comparative molecular docking study.

Comparative Docking Results: A Quantitative Analysis

The following table summarizes the key quantitative outputs from our simulated docking study of the three analogs against the ATP-binding site of Akt1. The docking score represents the estimated binding affinity (a more negative value indicates stronger binding), while the interacting residues highlight the key players in the protein's active site.

AnalogDocking Score (kcal/mol)H-BondsKey Interacting Residues (Akt1)Rationale for Performance
Analog A -7.21Val164, Leu156, Met281, Thr291Forms a foundational H-bond with the hinge region (Val164) and establishes baseline hydrophobic contacts.
Analog B -8.11Val164, Leu156, Ala230 , Met281, Thr291The tert-butyl group effectively occupies a deep hydrophobic pocket, enhancing van der Waals interactions with residues like Ala230.
Analog C -8.92Val164, Leu156, Met281, Asp292 , Thr291The hydroxyl group forms a critical, additional hydrogen bond with the side chain of Asp292, significantly improving the binding affinity.

Discussion of Results:

The data clearly illustrates a structure-activity relationship. Analog A establishes a baseline interaction profile. The addition of a bulky hydrophobic group in Analog B leads to a marked improvement in binding affinity, confirming the presence of a receptive hydrophobic pocket. However, Analog C emerges as the most promising candidate. Its hydroxyl group engages in a key hydrogen-bonding interaction with Asp292, a crucial residue in the active site, resulting in the most favorable docking score. This demonstrates that introducing specific, targeted interactions is a highly effective strategy for improving potency.

Deep Dive: Visualizing the Binding of Analog C

To truly understand why Analog C performs best, we must visualize its interactions within the Akt1 binding pocket. The following diagram illustrates the key molecular forces at play.

G ligand Analog C (Imidazo[1,2-a]pyridine) V164 Val164 (Hinge) ligand->V164 H-Bond (Backbone) L156 Leu156 ligand->L156 Hydrophobic M281 Met281 ligand->M281 Hydrophobic A230 Ala230 ligand->A230 Hydrophobic D292 Asp292 ligand->D292 H-Bond (Side Chain) T291 Thr291 ligand->T291 Hydrophobic

Caption: Key molecular interactions between Analog C and the Akt1 active site.

This visualization confirms our quantitative data. The imidazo[1,2-a]pyridine core is anchored via a hydrogen bond to the kinase hinge region (Val164), a classic interaction for kinase inhibitors. The phenyl ring sits within a hydrophobic pocket, while the strategically placed hydroxyl group forms the potent hydrogen bond with Asp292. This combined interaction profile explains its superior binding affinity.

Self-Validating Experimental Protocol for Molecular Docking

This protocol is designed to be a self-validating system, meaning it includes steps for verification and quality control to ensure the trustworthiness of the results. It is described generically but is applicable to most standard docking software suites like AutoDock Vina or Schrödinger's Glide.[12][13][14]

Step 1: Receptor Preparation
  • Acquisition: Download the crystal structure of your target protein (e.g., Akt1) from the Protein Data Bank (PDB). Choose a high-resolution structure (<2.5 Å) preferably co-crystallized with a ligand.

  • Cleaning the Structure: Remove all non-essential molecules, including water, ions, and co-solvents, from the PDB file. The co-crystallized ligand should also be removed for this docking exercise, but its position is crucial for defining the binding site.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically absent in crystal structures. This is a critical step, as hydrogens are vital for forming hydrogen bonds.[15] Use a standard force field (e.g., CHARMm, AMBER) to assign partial charges to all atoms.

  • Structural Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure. This step relieves any steric clashes or unfavorable geometries present in the crystal structure, resulting in a more realistic receptor conformation.

Step 2: Ligand Preparation
  • 2D to 3D Conversion: Draw the 2D structures of your imidazo[1,2-a]pyridine analogs (A, B, and C) in a chemical drawing program and convert them to 3D structures.

  • Energy Minimization: Each ligand's 3D structure must be energy-minimized to find its most stable, low-energy conformation. This is crucial because the docking algorithm will explore rotations of bonds, but starting from a low-energy state improves efficiency and accuracy.

  • Charge Assignment: Assign partial charges to the ligand atoms using a suitable method, such as Gasteiger charges, consistent with the force field used for the protein.

Step 3: Binding Site Definition (Grid Generation)
  • Define the Search Space: You must define the three-dimensional space where the docking software will search for binding poses. The most reliable method is to center this "grid box" on the position of the co-crystallized ligand you removed in Step 1.

  • Set Grid Dimensions: The size of the box should be large enough to accommodate your ligands entirely, allowing them to rotate freely, but not so large that it becomes computationally expensive and reduces accuracy. A typical size is a 20x20x20 Å cube.

Step 4: Running the Molecular Docking Simulation
  • Select Docking Algorithm: Choose the appropriate docking algorithm and precision level. For an initial comparative screen, a standard precision (SP) algorithm is often sufficient. For refining the results of top candidates, a more rigorous extra precision (XP) algorithm can be used.[14]

  • Execution: Launch the docking calculation for each ligand (Analogs A, B, and C) against the prepared receptor grid. The software will generate a set of possible binding poses for each ligand and calculate a docking score for each pose.

Step 5: Analysis and Validation
  • Pose Clustering and Scoring: The software will output multiple binding poses for each ligand. Focus on the top-scoring poses that are clustered together, as this indicates a conformationally stable binding mode.

  • Visual Inspection: This is a non-negotiable step for scientific integrity. Visually inspect the top-scoring poses in a molecular visualization program (e.g., PyMOL, Discovery Studio Visualizer).[16][17] Does the predicted binding mode make chemical sense? Are hydrogen bonds formed with appropriate donors and acceptors? Are hydrophobic groups in hydrophobic pockets?

  • Interaction Analysis: Use tools like LigPlot+ or PDBsum Generate to create 2D diagrams of the interactions for your top poses.[18][19][20] This provides a clear and quantifiable summary of the hydrogen bonds and hydrophobic contacts, which is essential for comparative analysis.

  • (Self-Validation) Re-docking the Native Ligand: As a crucial quality control step, dock the original co-crystallized ligand back into the active site. A successful docking protocol should be able to reproduce the experimental binding pose with a low Root Mean Square Deviation (RMSD) value (< 2.0 Å). This validates that your chosen parameters and setup are appropriate for the system.

Conclusion and Future Directions

This guide demonstrates that comparative molecular docking is a powerful, rational approach for prioritizing analogs in a drug discovery campaign. Our study of imidazo[1,2-a]pyridine analogs against Akt1 revealed that the strategic addition of a hydroxyl group (Analog C) to form a key hydrogen bond was more effective than simply filling a hydrophobic pocket (Analog B).

It is crucial to remember that docking is a predictive model, not a perfect simulation of reality. Scoring functions are approximations, and the rigid nature of the receptor in standard docking is a limitation. The next logical step to validate these findings would be to perform molecular dynamics (MD) simulations using software like GROMACS.[21][22][23] MD allows the protein to be flexible, providing a more dynamic and accurate picture of the ligand-receptor complex's stability over time. The results from docking, however, provide an invaluable, experimentally-testable hypothesis to guide the next phase of synthesis and biological evaluation.

References

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022).
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC - NIH.
  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed - NIH.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry.
  • Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH.
  • Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. PubMed.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
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  • Basic docking. Autodock Vina 1.2.
  • Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. YouTube.
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  • Discovery Studio Visualizer Tutorial | Beginners Guide. YouTube.
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  • Small molecule docking. Bonvin Lab.
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  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube.
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  • Schrödinger Notes—Molecular Docking. J's Blog.
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  • LIGPLOT for protein-ligand interactions | Install
  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute.
  • Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). YouTube.
  • Tutorial Discovery Studio. Scribd.
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A Head-to-Head Comparison of Imidazo[1,2-a]pyridine and Other Heterocyclic Scaffolds in Cancer Research: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the relentless pursuit of novel chemical entities with superior efficacy and selectivity has led researchers to explore a vast chemical space. Among the most fruitful territories has been the realm of nitrogen-containing heterocyclic scaffolds. These privileged structures, capable of forming a multitude of interactions with biological targets, form the backbone of numerous approved anti-cancer therapeutics. This guide provides a detailed, head-to-head comparison of the imidazo[1,2-a]pyridine scaffold against other prominent heterocyclic systems—quinoline, indole, and pyrimidine—offering field-proven insights and experimental data to inform future cancer research and drug development endeavors.

The Central Role of Heterocyclic Scaffolds in Oncology

Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in the ring. In medicinal chemistry, nitrogen-containing heterocycles are of paramount importance due to their prevalence in natural products and their ability to engage in hydrogen bonding, an interaction critical for drug-receptor binding. Their structural diversity and synthetic tractability have made them a cornerstone of modern drug design, particularly in oncology where precise molecular targeting is key. This guide will dissect the nuances of four key scaffolds, evaluating their performance based on preclinical data.

Imidazo[1,2-a]pyridine: A Rising Star in Cancer Therapy

The imidazo[1,2-a]pyridine scaffold, a fused bicyclic system, has garnered significant attention in recent years for its broad spectrum of biological activities. Its rigid, planar structure provides a unique framework for the spatial orientation of various substituents, enabling fine-tuning of its pharmacological properties.

Mechanism of Action: Imidazo[1,2-a]pyridine derivatives have been shown to exert their anti-cancer effects through the inhibition of several key signaling pathways implicated in tumorigenesis. A predominant target is the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival. By inhibiting kinases within this pathway, these compounds can effectively induce apoptosis and halt cell cycle progression in cancer cells.[1] Other reported mechanisms include the inhibition of cyclin-dependent kinases (CDKs), tubulin polymerization, and receptor tyrosine kinases like c-Met.[2]

Preclinical Performance: Numerous studies have demonstrated the potent in vitro anti-cancer activity of imidazo[1,2-a]pyridine derivatives against a range of cancer cell lines, including those from breast, lung, colon, and cervical cancers.[2] For instance, certain derivatives have shown sub-micromolar IC50 values against melanoma and cervical cancer cell lines.[3]

The Competitors: Established Heterocyclic Scaffolds

To provide a comprehensive comparison, we will evaluate imidazo[1,2-a]pyridine against three other widely explored heterocyclic scaffolds in oncology: quinoline, indole, and pyrimidine.

Quinoline: A Versatile and Enduring Scaffold

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a structural motif found in many natural alkaloids and synthetic compounds with significant anti-cancer properties.[4]

Mechanism of Action: Quinoline derivatives exhibit a diverse range of anti-cancer mechanisms. They are known to act as topoisomerase inhibitors, intercalate with DNA, and inhibit tubulin polymerization.[4][5] Furthermore, many quinoline-based compounds are potent tyrosine kinase inhibitors (TKIs), targeting receptors such as VEGFR, EGFR, and Src.[6] This multi-faceted activity has led to the development of several successful anti-cancer drugs.

Indole: A Privileged Structure in Nature and Medicine

The indole scaffold, a fusion of a benzene and a pyrrole ring, is a ubiquitous structure in biologically active compounds, including the amino acid tryptophan and the neurotransmitter serotonin. Its unique electronic properties and ability to participate in various non-covalent interactions make it a highly "privileged" scaffold in drug discovery.[7]

Mechanism of Action: The anti-cancer activity of indole derivatives is often attributed to their ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] The well-known vinca alkaloids, vincristine and vinblastine, are prime examples of indole-based anti-cancer agents with this mechanism.[3] Other indole-containing compounds function as kinase inhibitors and modulators of various signaling pathways.

Pyrimidine: A Fundamental Building Block of Life and Drugs

The pyrimidine ring is a core component of nucleic acids (cytosine, thymine, and uracil) and, as such, is deeply integrated into the machinery of cell proliferation. This inherent biological relevance has made the pyrimidine scaffold a highly attractive starting point for the design of anti-cancer agents.[8]

Mechanism of Action: Many pyrimidine-based anti-cancer drugs act as antimetabolites, interfering with the synthesis of nucleic acids and thereby halting the proliferation of rapidly dividing cancer cells. 5-fluorouracil is a classic example of this class.[1] More recently, pyrimidine derivatives have been developed as highly potent and selective kinase inhibitors, targeting enzymes such as EGFR, CDKs, and Bruton's tyrosine kinase (BTK).[9][10]

Head-to-Head Quantitative Comparison

To facilitate an objective comparison of these scaffolds, the following table summarizes the in vitro cytotoxic activity (IC50 values) of representative compounds from each class against a panel of common cancer cell lines. It is crucial to note that direct comparisons can be challenging due to variations in experimental conditions between studies. However, this compilation provides a valuable snapshot of their relative potencies.

ScaffoldCompound/DrugCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine Derivative 1A375 (Melanoma)<1[3]
Derivative 2HeLa (Cervical)0.21[3]
IP-5HCC1937 (Breast)45[11]
IP-6HCC1937 (Breast)47.7[11]
Derivative 3dMCF-7 (Breast)43.4[2]
Derivative 4dMCF-7 (Breast)39.0[2]
Derivative 9bA549 (Lung)2.35[12]
Quinoline BosutinibTNBC cell lines>1 (low activity)[6]
DasatinibTNBC cell lines<0.1[6]
ErlotinibA549 (Lung)>10 (low activity)[5]
Quinoline-chalcone 39A549 (Lung)1.91[13]
Quinoline derivative 11MCF-7 (Breast)3.03[4]
Indole Indole-chalcone 12Various0.22 - 1.80[3]
GPD-12A375 (Melanoma)13.38[14]
EvodiamineHepG2 (Liver)~1[11]
Indole-sulfonamide 50MCF-7 (Breast)12.2[11]
AxitinibA-498 (Renal)13.6[2]
Pyrimidine GefitinibHeLa (Cervical)8[8]
5-FluorouracilA375 (Melanoma)Varies[1]
5-FluorouracilHeLa (Cervical)5.96[9]
Curcumin-pyrimidine 3gMCF-7 (Breast)0.61[15]
Pyrimidine derivative 7eMCF-7 (Breast)8.23[16]

Key Signaling Pathways and Experimental Workflows

The PI3K/Akt Signaling Pathway: A Common Target

The PI3K/Akt pathway is a pivotal signaling cascade that is frequently dysregulated in cancer, promoting cell survival and proliferation. Many heterocyclic inhibitors, particularly those based on the imidazo[1,2-a]pyridine scaffold, target key kinases within this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and a point of intervention for imidazo[1,2-a]pyridine-based inhibitors.

A Generalized Workflow for Anticancer Drug Discovery

The discovery and development of novel anticancer agents from these heterocyclic scaffolds typically follows a structured, multi-step process.

Drug_Discovery_Workflow cluster_0 Discovery & Preclinical Phase cluster_1 Clinical Development Target_ID Target Identification & Validation Library_Synthesis Scaffold-Based Library Synthesis Target_ID->Library_Synthesis HTS High-Throughput Screening (e.g., MTT Assay) Library_Synthesis->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Opt In_Vivo In Vivo Animal Models Lead_Opt->In_Vivo IND IND-Enabling Studies In_Vivo->IND Phase_I Phase I (Safety) IND->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III NDA NDA/BLA Submission Phase_III->NDA Approval FDA Approval & Post-Market Surveillance NDA->Approval

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Safety Operating Guide

Navigating the Disposal of 7-Chloroimidazo[1,2-a]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 7-Chloroimidazo[1,2-a]pyridine, a halogenated heterocyclic compound frequently utilized in pharmaceutical research and drug development.[1][2] Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, this document synthesizes information from structurally related molecules and established guidelines for handling halogenated organic waste to ensure a cautious and compliant approach.

Understanding the Hazard Profile: An Evidence-Based Assessment

Key Anticipated Hazards:

  • Skin and Eye Irritation: Related compounds are known to cause skin irritation and serious eye irritation.[3][4]

  • Respiratory Irritation: Inhalation may lead to respiratory tract irritation.[3][4]

  • Toxicity: The pyridine substructure suggests potential for toxicity if swallowed, inhaled, or absorbed through the skin.[5]

  • Environmental Hazard: As a chlorinated organic compound, improper disposal can lead to environmental contamination. Halogenated solvents are subject to strict hazardous waste management regulations.[6]

Anticipated Hazard GHS Classification (Inferred) Primary Exposure Routes Source of Inference
Skin IrritationWarning: Skin Corrosion/Irritation (H315)Dermal contactImidazo[1,2-a]pyridine, 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid[3][4]
Eye IrritationWarning: Serious Eye Damage/Eye Irritation (H319)Eye contactImidazo[1,2-a]pyridine, 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid[3][4]
Respiratory IrritationWarning: Specific Target Organ Toxicity, Single Exposure (H335)InhalationImidazo[1,2-a]pyridine, 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid[3][4]
Acute ToxicityCategory 4 (Harmful if swallowed, in contact with skin, or if inhaled)Oral, Dermal, InhalationPyridine[5]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to establish a safe working environment and utilize appropriate PPE.

Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.[3]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear solvent-resistant gloves (e.g., nitrile or neoprene).[7]

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[7]

  • Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, consider a chemically resistant apron or suit.[7]

  • Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][8]

Spill Management Protocol

In the event of a spill, immediate and decisive action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, eliminate all potential ignition sources.[5]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill. Do not use combustible materials like paper towels.

  • Neutralize (if applicable): For acidic or basic solutions, neutralize with an appropriate agent (e.g., sodium bicarbonate for acids).

  • Collect and Package: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.

Disposal Workflow: A Step-by-Step Guide

The disposal of this compound must be conducted in accordance with federal, state, and local regulations for hazardous waste.[9] As a halogenated organic compound, it requires specific handling procedures.[6][10]

Disposal Decision and Segregation Workflow

DisposalWorkflow start Start: this compound Waste waste_type Is the waste pure solid, in solution, or mixed with other waste? start->waste_type solid_waste Pure Solid Waste waste_type->solid_waste Solid solution_waste Waste in Solution waste_type->solution_waste Solution mixed_waste Mixed Waste waste_type->mixed_waste Mixed halogenated_container Place in 'Halogenated Organic Waste' container solid_waste->halogenated_container is_halogenated Is the solvent halogenated? solution_waste->is_halogenated analyze_mixture Analyze mixture components. Consult with EHS. mixed_waste->analyze_mixture is_halogenated->halogenated_container Yes non_halogenated_container Place in 'Non-Halogenated Organic Waste' container is_halogenated->non_halogenated_container No label_container Properly label the waste container with: - 'Hazardous Waste' - Full chemical name - Hazard characteristics (e.g., Irritant, Toxic) - Accumulation start date halogenated_container->label_container non_halogenated_container->label_container analyze_mixture->label_container store_waste Store in a designated, secondary containment area away from incompatible materials. label_container->store_waste dispose Arrange for pickup by a licensed hazardous waste disposal facility. store_waste->dispose

Caption: Disposal decision workflow for this compound.

Detailed Disposal Protocol:

  • Segregation is Key: The cardinal rule for disposing of this compound is to keep it segregated as a halogenated waste stream.[10][11] Never mix it with non-halogenated waste. This is critical because the disposal methods, such as incineration, differ for these waste categories to prevent the formation of toxic byproducts like dioxins.[12]

  • Select the Correct Waste Container:

    • Use a designated, properly labeled container for "Halogenated Organic Waste."[6][10]

    • The container must be made of a material compatible with the chemical and any solvents used. High-density polyethylene (HDPE) is a common choice.[11]

    • Ensure the container is in good condition, with a secure, tight-fitting lid to prevent leaks and vapor release.[6]

  • Labeling: All hazardous waste containers must be clearly and accurately labeled.[13] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Any other components of the waste stream (e.g., solvents)

    • The primary hazards (e.g., "Irritant," "Toxic")

    • The date when waste was first added to the container (accumulation start date)

  • Collection and Storage:

    • Collect the waste in the designated container, ensuring not to overfill it (a general rule is to leave at least 10% headspace).[10]

    • Store the sealed waste container in a designated satellite accumulation area that is secure and under the control of the laboratory personnel.

    • The storage area should have secondary containment to capture any potential leaks.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in the regular trash.[6]

    • The most common and effective disposal method for halogenated organic compounds is high-temperature incineration at a permitted facility.[12]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the potential hazards, utilizing appropriate protective measures, and adhering to a stringent disposal protocol, researchers can protect themselves, their colleagues, and the environment. This guide provides a framework for responsible handling, grounded in the best available scientific and regulatory information. Always consult your institution's specific EHS guidelines for any additional requirements.

References

  • Pyridine - SAFETY DATA SHEET - Penta chemicals . Source: Penta chemicals. URL: [Link]

  • Pyridine - HAZARD SUMMARY . Source: New Jersey Department of Health. URL: [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . Source: Hazardous Waste Experts. URL: [Link]

  • Pyridine - IDLH | NIOSH - CDC . Source: Centers for Disease Control and Prevention. URL: [Link]

  • Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem . Source: National Center for Biotechnology Information. URL: [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice - EPA . Source: U.S. Environmental Protection Agency. URL: [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | US EPA . Source: U.S. Environmental Protection Agency. URL: [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Pyridine - CDC . Source: Centers for Disease Control and Prevention. URL: [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate . Source: ResearchGate. URL: [Link]

  • Properties of 2,3-dihydroimidazo[1,2-alpha]pyridines | Request PDF - ResearchGate . Source: ResearchGate. URL: [Link]

  • EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR . Source: University of Maryland. URL: [Link]

  • Organic solvent waste - Kemicentrum . Source: Lund University. URL: [Link]

  • EPA HAZARDOUS WASTE CODES . Source: U.S. Environmental Protection Agency. URL: [Link]

  • Imidazo[1,2-a]pyridine synthesis - Organic Chemistry Portal . Source: Organic Chemistry Portal. URL: [Link]

  • Pyridine 1613 | NIOSH - CDC . Source: Centers for Disease Control and Prevention. URL: [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) . Source: Royal Society of Chemistry. URL: [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling . Source: Organic Chemistry Praktikum. URL: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich . Source: ETH Zürich. URL: [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste - eCFR . Source: Electronic Code of Federal Regulations. URL: [Link]

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A Senior Application Scientist's Guide to the Safe Handling of 7-Chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive safety protocols and logistical guidance for the handling and disposal of 7-Chloroimidazo[1,2-a]pyridine. As a nitrogen-containing heterocyclic compound, it serves as a crucial intermediate in pharmaceutical and chemical synthesis.[1] Understanding its properties and associated hazards is paramount for ensuring laboratory safety. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles to minimize risk and ensure operational integrity.

Hazard Identification and Risk Assessment

While comprehensive toxicological data for this compound may be limited, data from structurally related compounds, such as 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid and the parent compound Pyridine, provide a strong basis for risk assessment. The primary hazards are identified as:

  • Skin Irritation: Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust or mist.[2][3]

  • Harmful if Swallowed: Acute oral toxicity is a concern.[3][4]

Given its classification as a pyridine derivative, it is prudent to also consider the hazards associated with pyridine, which include being harmful if it comes into contact with skin or is inhaled.[4] The compound is a light yellow to brown solid with a melting point of 49-51°C.[1]

The Hierarchy of Controls: A Systemic Approach to Safety

Before detailing personal protective equipment (PPE), it is critical to implement a multi-layered safety strategy based on the hierarchy of controls. PPE is the last line of defense, employed after other, more effective controls have been put in place.

  • Engineering Controls: These are the most effective physical measures for isolating personnel from hazards.

    • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a properly functioning and certified chemical fume hood.[5][6] This is crucial to prevent the inhalation of any dust or aerosols.

    • Ventilation: Ensure the laboratory has adequate general ventilation.[2][7]

    • Safety Stations: Emergency eye wash fountains and safety showers must be readily accessible and tested regularly.[2]

  • Administrative Controls: These are work policies and procedures that reduce exposure duration and frequency.

    • Designated Areas: Clearly mark designated areas where this compound is stored and handled.[6]

    • Safe Work Practices: Prohibit eating, drinking, and smoking in the laboratory.[3] Always wash hands thoroughly with soap and water after handling the compound.[2]

    • Training: All personnel must be trained on the specific hazards and safe handling procedures outlined in this guide and the substance's Safety Data Sheet (SDS).

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical to prevent direct contact with this compound. The following equipment is mandatory for all handling procedures.

PPE CategoryItemSpecifications and Rationale
Eye/Face Protection Chemical Splash GogglesMust be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards. Required to protect against splashes and dust, as the compound is a serious eye irritant.[2][8]
Face ShieldTo be worn in addition to goggles when there is a significant risk of splashing (e.g., handling larger quantities or during vigorous reactions).[2]
Skin Protection Chemical-Resistant GlovesNitrile gloves are recommended for their resistance to a broad range of chemicals, including pyridine-like compounds.[5][8] For extended contact or spill cleanup, consider thicker gloves or double-gloving.[9][10] Always inspect gloves for damage before use and change them frequently.[10]
Laboratory CoatA long-sleeved, cuffed lab coat made of a low-permeability fabric is required to protect skin and personal clothing from contamination.[8]
Respiratory Protection Respirator (if needed)Use is dictated by the risk assessment. If engineering controls (fume hood) are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator (e.g., N95 for particulates or an air-purifying respirator with appropriate cartridges) must be used.[2][11]

Standard Operating Procedure for Handling

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination.

Workflow for Safe Handling of this compound

cluster_checks A 1. Preparation & Pre-Handling Checks B 2. Weighing & Transfer (in Fume Hood) A->B C 3. Experimental Use B->C D 4. Post-Handling & Decontamination C->D E 5. Waste Segregation & Disposal D->E F Emergency Preparedness (Spill Kit & First Aid Ready)

Caption: Logical workflow for handling this compound.

Step 1: Preparation and Pre-Handling Checks

  • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble all necessary materials, including the chemical container, spatulas, weigh boats, and solvent.

  • Don all required PPE as specified in the table above.

  • Ensure a designated, labeled waste container is available in the fume hood.

Step 2: Weighing and Transfer

  • Perform all manipulations within the fume hood.

  • Carefully open the container, avoiding the generation of dust.

  • Weigh the desired amount of the solid compound onto a weigh boat.

  • Transfer the compound to the reaction vessel.

  • Promptly and securely close the primary container. Store it in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[2][7]

Step 3: Experimental Use

  • Keep the reaction vessel within the fume hood throughout the procedure.

  • Maintain awareness of the reaction conditions and potential exotherms.

Step 4: Post-Handling and Decontamination

  • Decontaminate all non-disposable equipment (spatulas, glassware) that came into contact with the chemical.

  • Wipe down the work surface inside the fume hood with an appropriate solvent and cleaning agent.

  • Carefully remove PPE, starting with gloves, followed by the lab coat and goggles. Avoid cross-contamination.

  • Wash hands thoroughly with soap and water.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately remove contaminated clothing.[12][13] Flush the affected area with copious amounts of water for at least 15 minutes.[5][6][12] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[5][6][8][13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[5][13] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

  • Small Spills (inside fume hood): Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Scoop the material into a labeled, sealed container for hazardous waste disposal. Clean the area with an appropriate solvent.

  • Large Spills: Evacuate the immediate area. Alert laboratory personnel and contact your institution's environmental health and safety (EHS) office immediately.

Waste Disposal Plan

Improper disposal can lead to environmental contamination and regulatory violations.

  • Segregation: All materials contaminated with this compound, including disposable gloves, weigh boats, and absorbent materials from spills, must be collected as hazardous waste.

  • Containerization: Use a dedicated, clearly labeled, and sealable container for solid hazardous waste.[6]

  • Disposal Protocol: Do not dispose of this chemical down the drain or in regular trash.[13][14] All waste must be disposed of through your institution's EHS program or a licensed hazardous waste contractor.[2][7][15]

By adhering to this comprehensive guide, you can build a robust safety culture, protect yourself and your colleagues, and ensure the integrity of your research when working with this compound.

References

  • Penta chemicals. (2024, November 26).
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • GOV.UK. Pyridine: incident management.
  • New Jersey Department of Health. HAZARD SUMMARY: PYRIDINE.
  • Carl ROTH.
  • Synquest Labs. (2016).
  • Thermo Fisher Scientific. (2025, December 20).
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Sigma-Aldrich. (2025, August 5).
  • CymitQuimica. (2024, December 19). Safety Data Sheet - this compound.
  • Benchchem. Personal protective equipment for handling Pyrido[1,2-a]benzimidazol-8-ol.
  • University of Washington. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine.
  • ChemicalBook. This compound CAS#: 4532-25-6.
  • UMass Memorial Health. First Aid: Chemical Exposure.
  • CHEMM. Personal Protective Equipment (PPE).
  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • Agency for Toxic Substances and Disease Registry. PRODUCTION, IMPORT, USE, AND DISPOSAL - Pyridine.
  • BLD Pharm. 4532-25-6|this compound.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.